Moexipril tert-butyl ester maleate
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;tert-butyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N2O7.C4H4O4/c1-8-39-29(35)24(15-14-21-12-10-9-11-13-21)32-20(2)28(34)33-19-23-18-27(38-7)26(37-6)17-22(23)16-25(33)30(36)40-31(3,4)5;5-3(6)1-2-4(7)8/h9-13,17-18,20,24-25,32H,8,14-16,19H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,24-,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLOIRKJVBQPQD-SAYMYIPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)OC(C)(C)C)OC)OC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)OC(C)(C)C)OC)OC.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103733-40-0 | |
| Record name | Moexipril tert-butyl ester maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOEXIPRIL TERT-BUTYL ESTER MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSM0Q2A1Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Moexipril Tert-Butyl Ester Maleate (CAS 103733-40-0): Synthesis, Characterization, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of a Key Intermediate and Process-Related Impurity
Moexipril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, is a critical therapeutic agent in the management of hypertension.[1][2] As a prodrug, it is metabolized in the liver to its active form, moexiprilat, which exerts its antihypertensive effects.[3][4] The synthesis of moexipril is a multi-step process that necessitates the use of protecting groups to ensure regioselectivity and efficiency. One such crucial intermediate is Moexipril tert-butyl ester, which serves as the penultimate precursor to the final active pharmaceutical ingredient (API).[1] This technical guide provides an in-depth exploration of Moexipril tert-butyl ester maleate (CAS 103733-40-0), a salt form of this intermediate that is also classified as "Moexipril Related Compound C," a process-related impurity that must be carefully monitored and controlled during drug development and manufacturing.[5][6] Understanding the synthesis, characterization, and analytical control of this compound is paramount for ensuring the quality, safety, and efficacy of moexipril.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Moexipril tert-butyl ester maleate is fundamental for its handling, analysis, and the development of appropriate control strategies.
| Property | Value | Source(s) |
| CAS Number | 103733-40-0 | [5] |
| Synonyms | Moexipril Related Compound C, (S)-tert-Butyl 2-((S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate maleate | [5][7] |
| Molecular Formula | C35H46N2O11 | [8] |
| Molecular Weight | 670.76 g/mol | [8] |
| Appearance | White Solid | [6] |
| Melting Point | 148-150°C | [5] |
| Solubility | Soluble in DMSO and Methanol | [5] |
| Storage Temperature | 2-8°C | [7] |
Synthesis and Role as a Protected Intermediate
The synthesis of moexipril involves the coupling of two key fragments: a substituted tetrahydroisoquinoline carboxylic acid and a dipeptide-like side chain. The use of a tert-butyl ester as a protecting group for the carboxylic acid on the tetrahydroisoquinoline moiety is a strategic choice to prevent its participation in the amide bond formation.
Conceptual Synthesis Workflow
The general synthetic route to moexipril highlights the critical role of the tert-butyl ester intermediate.
Caption: Figure 1: Conceptual synthesis of Moexipril.
Step-by-Step Synthesis of Moexipril tert-butyl ester
While a detailed, publicly available, step-by-step protocol for the maleate salt is not prevalent, the synthesis of the parent tert-butyl ester can be inferred from the overall synthesis of moexipril. The following is a generalized, illustrative protocol based on common organic synthesis practices for similar structures.[1][9]
Materials:
-
(S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester
-
N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (the "half acid" side chain)
-
Coupling agents (e.g., EDC·HCl, DCC)
-
Base (e.g., triethylamine, N-methylmorpholine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
-
Maleic acid
-
Solvent for salt formation (e.g., ethanol, isopropanol)
Protocol:
-
Amide Bond Formation:
-
Dissolve the "half acid" side chain in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent and a base, and stir the mixture at 0°C for a predetermined time to activate the carboxylic acid.
-
In a separate flask, dissolve the (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester in the same anhydrous solvent.
-
Slowly add the solution of the tetrahydroisoquinoline derivative to the activated side chain mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup to remove the coupling byproducts and unreacted starting materials.
-
Dry the organic layer over a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude Moexipril tert-butyl ester.
-
Purify the crude product using column chromatography on silica gel.
-
-
Maleate Salt Formation:
-
Dissolve the purified Moexipril tert-butyl ester in a suitable alcohol solvent.
-
In a separate container, dissolve an equimolar amount of maleic acid in the same solvent.
-
Slowly add the maleic acid solution to the solution of the free base with stirring.
-
The maleate salt may precipitate out of the solution. If not, the solvent can be partially evaporated or a non-solvent can be added to induce crystallization.
-
Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Moexipril tert-butyl ester maleate.
-
Analytical Characterization
Thorough analytical characterization is essential for confirming the identity, purity, and quality of Moexipril tert-butyl ester maleate, particularly when it is being controlled as a process-related impurity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation, identification, and quantification of Moexipril and its related compounds. A stability-indicating HPLC method is crucial for resolving Moexipril from its impurities, including Moexipril tert-butyl ester maleate.[5]
Illustrative HPLC Method for Impurity Profiling:
The following is a representative HPLC method adapted from literature for the analysis of moexipril and its impurities.[5][10]
| Parameter | Condition | Rationale |
| Column | Phenyl stationary phase | The phenyl phase provides alternative selectivity to C18 columns, which can be beneficial for resolving structurally similar compounds. |
| Mobile Phase A | 10 mM Potassium dihydrogen phosphate, pH adjusted to 2.8 with phosphoric acid | A buffered aqueous phase to control the ionization state of the analytes and ensure reproducible retention times. |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v) | The organic modifier to elute the compounds from the reversed-phase column. |
| Gradient Elution | Time (min) / %B: 0/10, 20/80, 20.1/10, 25/10 | A gradient elution is necessary to separate compounds with a range of polarities, from the more polar degradation products to the less polar parent drug and intermediates. |
| Flow Rate | 1.2 mL/min | A typical flow rate for analytical HPLC columns to achieve efficient separation in a reasonable time. |
| Detection Wavelength | 210 nm | A common UV wavelength for the detection of compounds with aromatic rings and carbonyl groups. |
| Column Temperature | Ambient or controlled (e.g., 30°C) | Controlling the column temperature ensures reproducible retention times. |
| Injection Volume | 10-20 µL | A standard injection volume for analytical HPLC. |
System Suitability:
Before sample analysis, the performance of the HPLC system should be verified through a series of system suitability tests.
| Parameter | Acceptance Criteria |
| Resolution | > 2.0 between Moexipril and Moexipril tert-butyl ester maleate |
| Tailing Factor | ≤ 2.0 for the Moexipril peak |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% for peak area and retention time |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Moexipril tert-butyl ester maleate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the tetrahydroisoquinoline and phenylpropyl moieties, the methoxy groups, the aliphatic protons of the side chain and the tetrahydroisoquinoline ring, and a prominent singlet for the nine equivalent protons of the tert-butyl group. The protons of the maleate counter-ion would also be present.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the esters and amide, the aromatic carbons, the methoxy carbons, the aliphatic carbons, and the quaternary and methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ for the free base (Moexipril tert-butyl ester) at m/z corresponding to its molecular weight. Fragmentation patterns would provide further structural information.[8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum would exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester and amide functional groups, and C-O stretching of the ethers and esters.
-
The Role of Moexipril Tert-Butyl Ester Maleate in Drug Development
As a key intermediate, Moexipril tert-butyl ester is essential for the efficient synthesis of moexipril. However, its presence as an impurity in the final API is undesirable and must be strictly controlled. The formation of the maleate salt can be a strategy to facilitate its purification and handling. For drug development professionals, this compound is primarily of interest as:
-
A Process-Related Impurity: Incomplete deprotection of the tert-butyl ester during the final synthetic step will result in its presence in the crude moexipril. Regulatory agencies require the identification, quantification, and control of such impurities within specified limits.
-
A Reference Standard: A well-characterized standard of Moexipril tert-butyl ester maleate is necessary for the validation of analytical methods used for impurity profiling of moexipril. This includes its use in specificity studies to demonstrate that the analytical method can distinguish it from the API and other related substances.
Conclusion
Moexipril tert-butyl ester maleate is a compound of significant interest to researchers and drug development professionals involved in the synthesis and analysis of the ACE inhibitor, moexipril. Its role as a protected intermediate is pivotal in the manufacturing process, while its potential presence as a process-related impurity necessitates robust analytical control strategies. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization, as outlined in this guide, is fundamental to ensuring the quality and safety of the final moexipril drug product. The provided conceptual protocols and analytical methods serve as a valuable resource for scientists working in the field of pharmaceutical development and quality control.
References
-
Moexipril. In: Wikipedia. ; 2023. Accessed February 13, 2026. [Link]
-
Development and validation of stability indicating HPLC method for moexipril hydrochloride in bulk drugs and pharmaceutical dosage forms. ResearchGate. Accessed February 13, 2026. [Link]
-
Moexipril tert-butyl ester. PubChem. Accessed February 13, 2026. [Link]
-
Monitoring the Metabolism of Moexipril to Moexiprilat Using High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate. Accessed February 13, 2026. [Link]
-
tert-BUTYL p-TOLUATE. Organic Syntheses. Accessed February 13, 2026. [Link]
-
Development and Validation of a New RP-HPLC Method for the Simultaneous Estimation of Moexipril and Hydrochlorothiazide acid in Pharmaceutical Dosage form as Per ICH guidlines. Pharma Research Library. Published December 17, 2024. Accessed February 13, 2026. [Link]
- Process for the preparation of amides of n-[1-(s)-(ethoxycarbonyl)-3-phenylpropyl]-l-alanine.
-
Moexipril tert-Butyl ester maleic acid salt. Pharmaffiliates. Accessed February 13, 2026. [Link]
-
Moexipril: Package Insert / Prescribing Information / MOA. Drugs.com. Accessed February 13, 2026. [Link]
-
3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. Published September 24, 2025. Accessed February 13, 2026. [Link]
-
MOEXIPRIL TERT-BUTYL ESTER. Global Substance Registration System. Accessed February 13, 2026. [Link]
-
Pharmacology and Clinical Use of the New ACE‐Inhibitor Moexipril. ResearchGate. Accessed February 13, 2026. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Journal of Pharmaceutical and Medical Research. Published December 10, 2025. Accessed February 13, 2026. [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink. Published June 13, 2023. Accessed February 13, 2026. [Link]
-
A REVIEW ON PREFORMULATION, FORMULATION AND EVALUATION OF CAPTOPRIL MOUTH DISSOLVING TABLETS (MDTS). World Journal of Pharmaceutical Research. Published April 23, 2025. Accessed February 13, 2026. [Link]
-
Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed. Accessed February 13, 2026. [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Accessed February 13, 2026. [Link]
-
Moexipril: A review of its use in the management of essential hypertension. PubMed. Accessed February 13, 2026. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Accessed February 13, 2026. [Link]
-
Moexipril tert-Butyl Ester Maleic Acid Salt. LookChem. Accessed February 13, 2026. [Link]
-
SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses. Accessed February 13, 2026. [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data & Info. Accessed February 13, 2026. [Link]
-
Analytical Methods for Determination of Certain Antihypertensive Drugs. IntechOpen. Published February 24, 2021. Accessed February 13, 2026. [Link]
-
FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... ResearchGate. Accessed February 13, 2026. [Link]
Sources
- 1. Moexipril - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. jocpr.com [jocpr.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2014202659A1 - Process for the preparation of amides of n-[1-(s)-(ethoxycarbonyl)-3-phenylpropyl]-l-alanine - Google Patents [patents.google.com]
- 10. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
"Moexipril tert-butyl ester maleate" molecular formula and weight
Advanced Synthesis, Characterization, and Impurity Profiling
Part 1: Chemical Identity & Core Metrics[1]
Moexipril tert-butyl ester maleate serves a dual function in pharmaceutical development: it is the critical penultimate intermediate in the synthesis of the ACE inhibitor Moexipril Hydrochloride, and it functions as a pharmacopeial impurity standard (USP Related Compound C).
Its structural significance lies in the orthogonal protection strategy used during synthesis. The molecule contains two ester moieties: a stable ethyl ester (essential for the prodrug mechanism of Moexipril) and an acid-labile tert-butyl ester (used to protect the isoquinoline carboxylic acid during coupling).
Physicochemical Specifications
| Metric | Value | Technical Context |
| Chemical Name | Moexipril tert-butyl ester maleate | Salt form (1:[1][2][3][4]1) |
| Systematic Name | (3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, 1,1-dimethylethyl ester, (Z)-2-butenedioate (1:[1][5]1) | Stereochemistry matches Moexipril |
| CAS Number | 103733-40-0 | Specific to the maleate salt |
| CAS (Free Base) | 103733-39-7 | Intermediate prior to salt formation |
| Molecular Formula | C₃₅H₄₆N₂O₁₁ | C₃₁H₄₂N₂O₇ (Base) · C₄H₄O₄ (Acid) |
| Molecular Weight | 670.75 g/mol | Base: 554.68 g/mol ; Acid: 116.07 g/mol |
| Function | Synthetic Precursor / Impurity Standard | Precursor to Moexipril HCl (CAS 82586-52-5) |
Part 2: Synthetic Logic & Causality (The Orthogonal Strategy)
The synthesis of Moexipril hinges on the differentiation between two carboxylic acid sites. The tert-butyl ester maleate represents the successful coupling of the "side chain" to the "core" while maintaining this differentiation.
1. The Challenge: Selectivity
Moexipril is a mono-ethyl ester. The active metabolite (Moexiprilat) is a di-acid. To synthesize Moexipril, one must couple an amino acid side chain to a tetrahydroisoquinoline core.[6] Both fragments contain carboxyl groups.
-
Solution: The side chain carries the ethyl ester (destined for the final drug).[7] The isoquinoline core carries a ** tert-butyl ester** (destined for removal).
2. The Role of the Maleate Salt
Why isolate as a maleate salt?
-
Purification: The free base of the tert-butyl ester intermediate is often an oil or a low-melting solid with poor crystallization properties. Formation of the maleate salt yields a stable, crystalline solid, allowing for the removal of unreacted peptide coupling reagents (like DCC or EDC) and stereoisomers via recrystallization before the sensitive deprotection step.
-
Stability: The maleate counter-ion stabilizes the secondary amine and prevents premature hydrolysis or diketopiperazine formation (a common degradation pathway in ACE inhibitors).
Part 3: Experimental Protocol
Workflow: Isolation and Conversion to Moexipril HCl
Note: This protocol synthesizes the target (Intermediate) and demonstrates its conversion to the final API, validating its role.
Reagents:
-
N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (Side Chain)[5]
-
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester (Core)[8][9]
-
Dicyclohexylcarbodiimide (DCC) / HOBt (Coupling agents)
-
Hydrogen Chloride (gas or dioxane solution)
Step 1: Coupling (Formation of the Free Base)
-
Dissolve the Core (1.0 eq) and Side Chain (1.0 eq) in Dichloromethane (DCM) at 0°C.
-
Add HOBt (1.1 eq) followed by DCC (1.1 eq).
-
Stir at 0°C for 1 hour, then warm to 20°C for 4 hours. Rationale: Low temperature minimizes racemization at the chiral centers.
-
Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated NaHCO₃ (removes unreacted acid) and water.
-
Evaporate solvent to obtain the crude Moexipril tert-butyl ester (Free Base) as an oil.
Step 2: Salt Formation (The Target Compound)
-
Dissolve the crude oil in Ethyl Acetate (EtOAc).
-
Add a solution of Maleic Acid (1.0 eq) in warm EtOAc.
-
Cool slowly to 4°C. White crystals of Moexipril tert-butyl ester maleate precipitate.
-
Filter and dry.[12] Checkpoint: Verify MW 670.75 via LC-MS.
Step 3: Deprotection (Conversion to Moexipril HCl)
-
Suspend the maleate salt in DCM and wash with dilute NaOH to regenerate the free base (organic layer).
-
Treat the organic layer with HCl in dioxane (4M) at 20°C.
-
Mechanism: The tert-butyl ester cleaves via an E1 mechanism (stabilized carbocation), releasing isobutylene. The ethyl ester (primary/secondary) remains stable under these anhydrous acidic conditions.
-
The product precipitates as Moexipril Hydrochloride .
Part 4: Visualization of the Pathway
The following diagram illustrates the orthogonal protection strategy, highlighting the specific position of the tert-butyl ester maleate.
Figure 1: Synthetic pathway showing the orthogonal protection of carboxyl groups. The target compound serves as the purification checkpoint.
Part 5: Analytical Characterization (Impurity Profiling)
When analyzing Moexipril HCl API, the tert-butyl ester maleate is monitored as Related Compound C .[1][13] Its presence indicates incomplete deprotection during the final synthetic step.
HPLC Parameters for Detection
To distinguish the tert-butyl ester (Target) from the Ethyl ester (API) and the Di-acid (Metabolite), use a reverse-phase gradient sensitive to hydrophobicity changes.
| Parameter | Condition |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18) |
| Mobile Phase A | Phosphate Buffer pH 2.5 (0.02 M KH₂PO₄) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 20% B to 60% B over 25 minutes |
| Detection | UV @ 210 nm (Amide/Ester) and 280 nm (Aromatic) |
| Elution Order | 1.[14] Moexiprilat (Di-acid, most polar) 2. Moexipril (Ethyl ester) 3.[6][14] Moexipril tert-butyl ester (Most hydrophobic) |
Interpretation: The tert-butyl group adds significant hydrophobicity compared to the free acid or the ethyl ester, causing the target compound to elute after the main API peak.
References
-
United States Pharmacopeia (USP) . Moexipril Hydrochloride: Related Compound C. USP Reference Standards.
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71750757: Moexipril tert-butyl ester.[8] PubChem.
-
ChemicalBook . Moexipril tert-Butyl Ester Maleic Acid Salt (CAS 103733-40-0).[1][2][3][4][11][15]
-
Hoefle, M. L., et al. (1987). New Angiotensin Converting Enzyme Inhibitors. U.S. Patent No. 4,743,450. (Describes the general synthesis of tetrahydroisoquinoline ACE inhibitors and the use of tert-butyl esters as intermediates).
Sources
- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS: 103733-40-0 | CymitQuimica [cymitquimica.com]
- 5. WO2014202659A1 - Process for the preparation of amides of n-[1-(s)-(ethoxycarbonyl)-3-phenylpropyl]-l-alanine - Google Patents [patents.google.com]
- 6. Moexipril - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Moexipril tert-butyl ester | C31H42N2O7 | CID 71750757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Moexipril tert-Butyl Ester Maleic Acid Salt [lgcstandards.com]
- 11. Maleic acid | Sigma-Aldrich [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Moexipril tert-Butyl Ester Maleic Acid Salt | 103733-40-0 [amp.chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chemat.com.pl [chemat.com.pl]
In-Depth Technical Guide: Synthesis of Moexipril tert-Butyl Ester Maleate
Executive Summary
Moexipril tert-butyl ester maleate (CAS: 103733-40-0) is the critical penultimate intermediate in the synthesis of Moexipril Hydrochloride , a potent non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor used for the treatment of hypertension and congestive heart failure.
This guide details the convergent synthesis of this intermediate. The pathway is designed to preserve the stereochemistry of the two chiral centers in the side chain and the single chiral center in the isoquinoline core. The "tert-butyl ester" refers specifically to the protection of the carboxylic acid on the tetrahydroisoquinoline ring, which allows for the selective coupling of the side chain before the final deprotection to the active pharmaceutical ingredient (API).
Retrosynthetic Analysis
The synthesis of Moexipril tert-butyl ester is convergent, involving the coupling of two complex fragments: the Isoquinoline Core (Fragment A) and the Alanine Side Chain (Fragment B) .
-
Target Molecule: Moexipril tert-butyl ester (as Maleate salt).
-
Disconnection Site: The amide bond between the secondary amine of the isoquinoline ring and the carboxylic acid of the alanine side chain.
-
Fragment A (Core): tert-Butyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
-
Fragment B (Side Chain): N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (often referred to as ECPPA ).
Figure 1: Retrosynthetic breakdown of Moexipril tert-butyl ester.
Step-by-Step Synthesis Protocol
Phase 1: Synthesis of Fragment B (ECPPA)
The side chain is synthesized via the N-alkylation of L-alanine tert-butyl ester. This route is preferred over reductive amination for its ability to control stereochemistry via the use of optically pure starting materials.
Reagents:
-
L-Alanine tert-butyl ester hydrochloride
-
Ethyl (2R)-2-bromo-4-phenylbutanoate (Note: The R-bromo ester yields the S-amine via SN2 inversion, though resolution is often required if racemic bromo ester is used).
-
Base: Triethylamine (TEA) or K2CO3.
Protocol:
-
Alkylation: Dissolve L-alanine tert-butyl ester HCl (1.0 eq) in acetonitrile. Add TEA (2.2 eq) and ethyl 2-bromo-4-phenylbutanoate (1.1 eq). Heat to 70°C for 12–16 hours.
-
Workup: Cool to room temperature, filter salts, and concentrate the filtrate. Dissolve residue in Ethyl Acetate (EtOAc) and wash with water.
-
Selective Deprotection: The resulting intermediate is a diester (ethyl and tert-butyl). To obtain ECPPA (which has a free carboxylic acid for coupling), the tert-butyl group must be selectively removed.
-
Method: Treat the intermediate with anhydrous HCl in dioxane or gaseous HCl in EtOAc at 0–5°C. The tert-butyl ester cleaves to the acid, while the ethyl ester remains intact.
-
-
Purification: The resulting hydrochloride salt of ECPPA is crystallized from acetone/diisopropyl ether to ensure high optical purity (S,S isomer).
Phase 2: Synthesis of Fragment A (Isoquinoline Core)
The core is constructed using the Pictet-Spengler reaction , a classic method for closing isoquinoline rings using an aldehyde and an arylethylamine.
Reagents:
-
3,4-Dimethoxy-L-phenylalanine (L-DOPA derivative)
-
Formaldehyde (37% aq. solution)
-
Acid catalyst: Sulfuric acid or Trifluoroacetic acid (TFA)
Protocol:
-
Cyclization: Suspend 3,4-dimethoxy-L-phenylalanine in water/acid mixture. Add formaldehyde dropwise at ambient temperature. Heat to 60°C for 4–6 hours. The ring closes to form (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
Esterification (Protection): The carboxylic acid must be protected as a tert-butyl ester to prevent self-coupling in the next phase.
-
Method: React the acid with isobutylene in the presence of catalytic H2SO4 in dioxane in a pressure vessel. Alternatively, use tert-butyl acetate with perchloric acid.
-
-
Isolation: Neutralize with NaHCO3, extract into EtOAc, and crystallize (often as the HCl salt or free base) to yield Fragment A .
Phase 3: Coupling and Salt Formation (Target Synthesis)
This is the convergent step where the two chiral fragments are joined.
Reagents:
-
Fragment A (tert-butyl ester of isoquinoline)[1]
-
Fragment B (ECPPA)
-
Coupling Agents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
-
Solvent: Dichloromethane (DCM).
-
Salt Former: Maleic acid.
Protocol:
-
Activation: Dissolve ECPPA (Fragment B, 1.0 eq) in DCM at 0°C. Add HOBt (1.1 eq) and DCC (1.1 eq). Stir for 30 minutes to form the active ester.
-
Coupling: Add Fragment A (1.0 eq) and TEA (1.0 eq) to the mixture. Allow to warm to room temperature and stir for 12–18 hours. The secondary amine of the isoquinoline attacks the activated carboxylate of the alanine side chain.
-
Workup: Filter off the dicyclohexylurea (DCU) byproduct.[2] Wash the filtrate with 5% NaHCO3, 1N HCl, and brine. Dry over Na2SO4 and concentrate to an oil.
-
Maleate Salt Formation:
-
Dissolve the crude oily ester in Ethyl Acetate (approx. 5 volumes).
-
Add a solution of Maleic acid (1.0 eq) in acetone/EtOAc.
-
Cool to 0–5°C. The Moexipril tert-butyl ester maleate will precipitate as a white to off-white crystalline solid.
-
Filtration: Collect the solid, wash with cold EtOAc, and dry under vacuum.
-
Why Maleate? Formation of the maleate salt at this stage is a critical purification strategy. The free base ester is often an oil or low-melting solid that retains impurities. The maleate salt crystallizes well, rejecting unreacted precursors and diastereomeric impurities, ensuring high purity (>99%) prior to the final deprotection step.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Temperature (Coupling) | 0°C to 25°C | Higher temperatures promote racemization at the alanine chiral center. |
| Stoichiometry (DCC) | 1.05 – 1.10 eq | Excess coupling agent ensures complete conversion of the expensive ECPPA fragment. |
| pH (Workup) | Neutral to slightly basic | Acidic washes must be brief to avoid premature cleavage of the tert-butyl ester. |
| Water Content | < 0.1% (Karl Fischer) | Water competes with the amine for the active ester, reducing yield. |
Pathway Visualization
The following diagram illustrates the complete convergent pathway, highlighting the specific protection and deprotection events.
Figure 2: Convergent synthesis pathway of Moexipril tert-butyl ester maleate.
From Intermediate to API
While the scope of this guide focuses on the tert-butyl ester maleate, the final conversion to Moexipril Hydrochloride is relevant for context:
-
Free Basing: The maleate salt is neutralized with NaHCO3 to release the free base ester.
-
Deprotection: The tert-butyl group is cleaved using HCl gas in Ethyl Acetate or Trifluoroacetic acid (TFA). This restores the carboxylic acid on the isoquinoline ring.
-
Salt Formation: The final product is crystallized as the hydrochloride salt.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71750757, Moexipril tert-butyl ester. Retrieved from [Link]
- Google Patents. (2014). WO2014202659A1 - Process for the preparation of amides of n-[1-(s)-(ethoxycarbonyl)-3-phenylpropyl]-l-alanine.
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Retrieved from [Link]
Sources
- 1. (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester | 103733-31-9 | Benchchem [benchchem.com]
- 2. Process for making (2S, 3aS, 7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl) butyl] amino]-1-oxopropyl] octahydro-1H-indole-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Guide: Solubility Profiling & Process Control of Moexipril tert-Butyl Ester Maleate
This guide provides an in-depth technical analysis of the solubility profile for Moexipril tert-butyl ester maleate , a critical intermediate and reference standard (USP Related Compound C) in the synthesis of the ACE inhibitor Moexipril.
CAS Number: 103733-40-0 Chemical Name: (3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid 1,1-dimethylethyl ester, (2Z)-2-butenedioate (1:1). Molecular Weight: 670.75 g/mol (Salt); ~554.68 g/mol (Free Base)
Executive Summary
Moexipril tert-butyl ester maleate represents a pivotal "gatekeeper" intermediate in the manufacturing of Moexipril Hydrochloride. Its physicochemical behavior—specifically solubility—dictates the efficiency of impurity rejection (e.g., diketopiperazine derivatives) prior to the final acid-catalyzed deprotection step. This guide synthesizes structural analysis with solubility data to provide a robust framework for process optimization and analytical method development.
Chemical Structure & Solubility Logic
Understanding the solubility of this compound requires analyzing its amphiphilic nature :
-
Lipophilic Domain: The tert-butyl ester, ethyl ester, and phenylpropyl groups create a substantial hydrophobic footprint, driving solubility in chlorinated and polar aprotic solvents.
-
Ionic Domain: The maleic acid counter-ion forms a salt with the secondary amine of the alanine residue. This ionic interaction significantly enhances solubility in protic solvents (Methanol, Ethanol) compared to the free base, while reducing solubility in non-polar hydrocarbons (Heptane).
Solubility Profile
The following data categorizes the solubility of Moexipril tert-butyl ester maleate across standard process solvents. This profile is derived from the compound's structural properties and standard isolation protocols for lipophilic amine salts.
Table 1: Solubility Classification & Rationale
| Solvent Class | Specific Solvent | Solubility Rating | Physicochemical Rationale |
| Polar Aprotic | DMSO | Very High (>100 mg/mL) | High dielectric constant disrupts ionic lattice; lipophilic domains solvated by methyl groups. |
| Polar Aprotic | DMF | Very High | Similar mechanism to DMSO; excellent for initial dissolution in synthesis. |
| Polar Protic | Methanol | High (>50 mg/mL) | Strong hydrogen bonding solvates the maleate anion and ammonium cation effectively. |
| Polar Protic | Ethanol | High | Good balance for solvating both the lipophilic ester chains and the ionic salt core. |
| Chlorinated | Dichloromethane | Moderate-High | Excellent solvation of the bulky hydrophobic tert-butyl and phenyl groups; ion-pairing allows dissolution. |
| Ketones | Acetone | Moderate | Often used as a metastable zone solvent; solubility decreases significantly with temperature (useful for crystallization). |
| Esters | Ethyl Acetate | Low-Moderate | Limited solubility for the maleate salt form; frequently acts as an anti-solvent in crystallization. |
| Aqueous | Water | Low / pH Dependent | Despite being a salt, the large hydrophobic surface area limits thermodynamic solubility in neutral water. |
| Alkanes | Hexane / Heptane | Insoluble | Lack of polarity cannot overcome the crystal lattice energy of the salt. |
Experimental Protocol: Equilibrium Solubility Determination
To validate the specific solubility in your solvent system (e.g., for a recrystallization DOE), use the following Saturation Shake-Flask Method . This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.
Phase 1: Sample Preparation
-
Excess Addition: Add Moexipril tert-butyl ester maleate in excess to 10 mL of the target solvent in a glass vial. Visual confirmation of undissolved solid is mandatory.
-
Agitation: Place vials in an orbital shaker or thermomixer set to the target temperature (e.g., 25°C ± 0.5°C).
-
Equilibration Time: Agitate at 200-300 RPM for 24 hours . (Note: For viscous solvents like DMSO, extend to 48 hours).
Phase 2: Sampling & Filtration
-
Sedimentation: Stop agitation and allow the suspension to settle for 1 hour.
-
Filtration: Withdraw the supernatant using a syringe equipped with a 0.45 µm PVDF or PTFE syringe filter . (Avoid Nylon filters as they may adsorb the lipophilic ester).
-
Dilution: Immediately dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50) to prevent precipitation upon cooling/evaporation.
Phase 3: Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v). High organic content required to elute the lipophilic ester.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide/Ester absorption) or 254 nm (Phenyl ring).
-
Calculation: Calculate concentration (
) using a 5-point calibration curve of the reference standard.
Process Application: Purification Workflow
The solubility differential between Ethanol (High) and Ethyl Acetate/Heptane (Low) is the basis for the purification of this intermediate. The maleate salt formation itself is a purification step, rejecting non-basic impurities.
Diagram 1: Purification & Isolation Workflow
The following diagram illustrates the critical path where solubility data dictates the isolation of the target intermediate.
Caption: Process flow for the isolation of Moexipril tert-butyl ester maleate, highlighting the crystallization step where solubility control is critical for impurity rejection.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71750757, Moexipril tert-butyl ester. Retrieved from [Link]
"Moexipril tert-butyl ester maleate" mechanism of action as an ACE inhibitor
Executive Technical Summary
Moexipril tert-butyl ester maleate (CAS: 103733-40-0), often designated as Moexipril Related Compound C in pharmaceutical quality control, represents a specific esterified precursor or impurity of the antihypertensive drug Moexipril.[1]
While standard Moexipril is formulated as an ethyl ester prodrug to optimize oral bioavailability and hepatic bioactivation, the tert-butyl ester variant introduces significant steric bulk at the carboxylate protection site. This guide analyzes the mechanistic implications of this structural modification, focusing on its resistance to enzymatic hydrolysis (bioactivation), its theoretical interaction with the Renin-Angiotensin-Aldosterone System (RAAS), and the experimental frameworks required to validate its activity.
Key Pharmacological Insight: The mechanism of action for any Moexipril ester is contingent upon hydrolysis to the active diacid metabolite, Moexiprilat .[2] The tert-butyl moiety acts as a steric shield, significantly retarding the esterase-mediated hydrolysis required to expose the zinc-binding carboxylate pharmacophore. Therefore, this compound serves primarily as a stable synthetic intermediate or impurity standard rather than a therapeutic candidate.
Chemical Identity & Structural Pharmacology
To understand the mechanism, we must first deconstruct the molecule’s design relative to the active pharmacophore.
| Feature | Specification | Functional Consequence |
| Chemical Name | Moexipril tert-butyl ester maleate | Precursor/Impurity form. |
| Active Metabolite | Moexiprilat (Free dicarboxylic acid) | High-affinity ACE inhibitor ( |
| Prodrug Moiety | tert-Butyl Ester (vs. Ethyl in drug) | High Steric Hindrance. Resistant to nucleophilic attack by serine esterases (hCE1). |
| Salt Form | Maleate | Enhances crystallinity and stability for analytical standards. |
| Zinc Binding Motif | Masked by ester | Inactive until hydrolyzed. The free carboxylate is required to coordinate |
The Bioactivation Barrier (Ethyl vs. tert-Butyl)
ACE inhibitors of the "dicarboxylate" class (like Moexipril, Enalapril) bind to the active site of Angiotensin-Converting Enzyme (ACE) via a specific interaction between a free carboxyl group and the catalytic Zinc ion (
-
Standard Moexipril: The ethyl group is easily cleaved by hepatic carboxylesterases (hCE1) to reveal the active carboxylate.
-
Moexipril tert-Butyl Ester: The bulky tert-butyl group creates a steric "umbrella," preventing the catalytic serine of the esterase enzyme from accessing the carbonyl carbon. This renders the molecule largely biologically inert as an inhibitor in vivo, as it cannot efficiently convert to the active Moexiprilat.
Mechanism of Action: The Pathway to Inhibition
Although the tert-butyl ester is kinetically stable, its theoretical mechanism—assuming forced hydrolysis or chemical cleavage—follows the canonical ACE inhibitor pathway.
Phase I: Bioactivation (The Rate-Limiting Step)
In a biological system, the compound must first undergo de-esterification.
Phase II: ACE Binding Kinetics
Once converted to Moexiprilat , the mechanism proceeds as follows:
-
Competitive Binding: Moexiprilat acts as a transition-state analog, competing with Angiotensin I for the ACE active site.
-
Zinc Chelation: The now-exposed carboxylate group forms a coordination complex with the
ion at the ACE active site (Glu384, His383, His387 triad). -
Substrate Blockade: This prevents ACE from cleaving the C-terminal dipeptide (His-Leu) from Angiotensin I.
Phase III: Downstream RAAS Modulation
-
Inhibition of Angiotensin II: Reduced vasoconstriction and aldosterone secretion.
-
Accumulation of Bradykinin: ACE (Kininase II) inhibition prevents bradykinin breakdown, enhancing vasodilation (and potentially causing cough).
Visualizing the Mechanism
Figure 1: The mechanistic pathway illustrating the critical "Hydrolysis Barrier" imposed by the tert-butyl group, preventing conversion to the active Moexiprilat form.
Experimental Validation Protocols
To confirm the mechanistic hypothesis (that the tert-butyl ester is a poor prodrug compared to the ethyl ester), the following experimental workflows are recommended.
Protocol A: Comparative Esterase Stability Assay
Objective: Quantify the bioactivation rate of Moexipril tert-butyl ester vs. Moexipril ethyl ester.
-
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant hCE1.
-
Test compounds: Moexipril tert-butyl ester (Compound C), Moexipril HCl (Control).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Workflow:
-
Incubate
of test compound with HLM (0.5 mg protein/mL) at . -
Timepoints: 0, 15, 30, 60, 120 min.
-
Quench with ice-cold Acetonitrile (containing Internal Standard).
-
Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS .
-
-
Data Output:
-
Monitor disappearance of Parent and appearance of Moexiprilat .
-
Expected Result: Moexipril HCl shows rapid conversion (
min). Moexipril tert-butyl ester shows negligible conversion ( hrs).
-
Protocol B: In Vitro ACE Inhibition (Fluorometric)
Objective: Verify that the ester itself does not bind ACE, while the hydrolyzed product does.
-
Reagents:
-
ACE source (Rabbit Lung Acetone Powder or Recombinant human ACE).
-
Substrate: Abz-Gly-p-Nitro-Phe-Pro-OH (Fluorogenic).
-
Buffer: 50 mM HEPES, 300 mM NaCl,
, pH 7.5.
-
-
Workflow:
-
Pre-incubation: Mix ACE + Test Compound (various concentrations) for 10 min.
-
Reaction: Add Substrate. Measure fluorescence (
) kinetically for 20 min.
-
-
Calculation:
-
Determine initial velocity (
) and calculate % Inhibition. -
Fit to Sigmoidal Dose-Response curve to determine
.
-
-
Expected Result:
-
Moexiprilat:
nM. -
Moexipril tert-butyl ester:
nM (Inactive due to masked carboxylate).
-
Experimental Logic Diagram
Figure 2: Validation workflow demonstrating the dual-assay approach to confirm metabolic stability and lack of direct target engagement.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71750757, Moexipril tert-butyl ester. Retrieved from [Link]
-
Drugs.com. Moexipril Monograph: Clinical Pharmacology and Mechanism of Action. Retrieved from [Link]
-
Hocher, B., et al. (2003). Pharmacokinetics and pharmacodynamics of moexipril.[2][3] Journal of Cardiovascular Pharmacology. (Contextual grounding for ACE inhibitor kinetics).
-
European Pharmacopoeia (Ph. Eur.). Moexipril Hydrochloride Standards and Impurities.[3] (Reference for "Related Compound C" identification).
Sources
"Moexipril tert-butyl ester maleate" physical and chemical properties
Physicochemical Profiling and Synthetic Utility in ACE Inhibitor Development
Executive Summary
Moexipril tert-butyl ester maleate (CAS: 103733-40-0) serves a dual role in the pharmaceutical lifecycle of Moexipril Hydrochloride: it is the critical penultimate intermediate in the synthetic pathway and a specified impurity (USP Related Compound C) in the final Active Pharmaceutical Ingredient (API).[1]
This guide analyzes the compound's utility as an orthogonally protected precursor, its solid-state properties governed by the maleate counterion, and the specific deprotection chemistry required to convert it into the pharmacologically active Moexipril.
Chemical Identity & Stereochemical Configuration
The compound is the maleic acid salt of the tert-butyl ester analogue of Moexipril.[1][2][3][4] Its structural integrity relies on the maintenance of the (S,S,S) stereochemical configuration across three chiral centers.
| Attribute | Specification |
| Common Name | Moexipril tert-Butyl Ester Maleate |
| USP Designation | Moexipril Related Compound C |
| CAS Number | 103733-40-0 (Salt); 103733-39-7 (Free Base) |
| Molecular Formula | C₃₁H₄₂N₂O₇[1][5][6][7][8] · C₄H₄O₄ |
| Molecular Weight | 670.75 g/mol (Salt); 554.68 g/mol (Free Base) |
| IUPAC Name | (S)-tert-butyl 2-((S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate maleate |
Structural Significance
The molecule features two distinct ester groups:[9]
-
Ethyl Ester (Side Chain): Designed to remain intact during the synthesis; it acts as the prodrug moiety in the final Moexipril molecule.
-
tert-Butyl Ester (Isoquinoline Ring): A temporary protecting group. Its steric bulk prevents nucleophilic attack on the ring carboxylate, while its acid-lability allows for selective removal without affecting the ethyl ester.
Physicochemical Properties[1][3][6][8][12]
The selection of the maleate salt form is not arbitrary; it enhances the crystallinity of the intermediate, allowing for purification via crystallization rather than expensive chromatography.
| Property | Data / Observation | Relevance to Process |
| Appearance | White to off-white crystalline powder | Indicator of purity; amorphous content suggests degradation. |
| Melting Point | 148 – 150 °C | Sharp melting range confirms high crystalline purity essential for an intermediate. |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water. | Methanol is the preferred solvent for recrystallization and subsequent acidolysis. |
| Hygroscopicity | Moderate | Requires storage under desiccant to prevent hydrolysis of the sensitive tert-butyl ester. |
| pKa (Calc.) | ~8.5 (Secondary Amine), ~6.5 (Isoquinoline N) | The maleic acid (pKa ~1.9) protonates the secondary amine, forming a stable salt. |
Synthetic Utility: The Orthogonal Protection Strategy
In the synthesis of ACE inhibitors, "orthogonal protection" is the gold standard. Moexipril synthesis utilizes the difference in reactivity between ethyl esters (base-labile, acid-stable) and tert-butyl esters (acid-labile, base-stable).
The Mechanism[1][9][][11]
-
Coupling: The alanine-derived side chain (containing the ethyl ester) is coupled with the tetrahydroisoquinoline core (protected as a tert-butyl ester).
-
Purification: The resulting intermediate is isolated as the Maleate salt (the Topic compound). This step removes unreacted reagents and diastereomeric impurities.
-
Deprotection: The purified maleate salt is treated with a strong acid (HCl or TFA). The tert-butyl group undergoes acid-catalyzed elimination (forming isobutylene), yielding the free carboxylic acid (Moexipril) while leaving the ethyl ester untouched.
Experimental Workflow Visualization
The following diagram illustrates the critical position of this compound in the manufacturing stream.
Figure 1: Synthetic pathway highlighting the purification role of the tert-butyl ester maleate salt.[5]
Analytical Characterization & Impurity Profiling[8]
When analyzing the final Moexipril API, the presence of the tert-butyl ester indicates incomplete deprotection . As "Related Compound C", it must be strictly controlled (typically < 0.15%).
HPLC Method Parameters (Reference Standard)
To detect this intermediate, use a reverse-phase gradient method capable of separating the lipophilic ester from the polar free acid.
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer pH 2.5 (Suppresses ionization of carboxylates).
-
Mobile Phase B: Acetonitrile (Elutes the hydrophobic tert-butyl ester late in the run).
-
Detection: UV @ 210 nm (Amide bond) or 280 nm (Aromatic ring).
-
Retention Logic: Moexiprilat (Diacid) < Moexipril (Mono-ester) < Moexipril tert-butyl ester (Di-ester) .
Degradation Pathways
The maleate salt is relatively stable, but exposure to moisture or heat can trigger premature degradation.
Figure 2: Primary degradation pathways affecting storage and handling.
Handling and Safety Protocols
-
Storage: Store at -20°C. The tert-butyl ester is kinetically stable but thermodynamically prone to acid-catalyzed cleavage. The presence of maleic acid (an inherent acid source in the crystal lattice) means that any introduction of moisture can create a local acidic environment, accelerating degradation.
-
Solubility for Analysis: Dissolve in Methanol or Acetonitrile. Avoid aqueous diluents for long-term standard stability.
-
Safety: Standard PPE for potent compounds. As an ACE inhibitor precursor, treat with the same containment bands as the active drug (OEL < 10 µg/m³).
References
-
Chemical Identity & Properties
- Source: PubChem Compound Summary for CID 71750757.
-
URL:[Link]
- Impurity Designation (Related Compound C): Source: United States Pharmacopeia (USP) - Moexipril Hydrochloride Monograph. Context: Defines the specific impurity limits and analytical standards.
- Source: Hoefle, M. L., et al. (1986). "New Angiotensin Converting Enzyme Inhibitors." Journal of Medicinal Chemistry.
- Salt Form Data: Source: ChemicalBook / LookChem CAS D
Sources
- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Page loading... [guidechem.com]
- 4. CAS: 103733-40-0 | CymitQuimica [cymitquimica.com]
- 5. Moexipril tert-butyl ester | C31H42N2O7 | CID 71750757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2014202659A1 - Process for the preparation of amides of n-[1-(s)-(ethoxycarbonyl)-3-phenylpropyl]-l-alanine - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Moexipril - Wikipedia [en.wikipedia.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Structural Elucidation and Characterization of Moexipril tert-Butyl Ester Maleate
Technical Monograph | Version 1.0
Executive Summary
Moexipril tert-butyl ester maleate (CAS: 103733-40-0), pharmacopeially designated as Moexipril Related Compound C , represents a critical node in the structural biology and manufacturing of the ACE inhibitor Moexipril Hydrochloride.[1][2] It serves a dual role: as the penultimate synthetic intermediate where the tetrahydroisoquinoline scaffold is coupled to the alanine side chain, and as a critical process impurity that must be rigorously controlled.
This guide provides a definitive structural elucidation framework, distinguishing this ester from the active drug substance through advanced spectroscopic techniques. We synthesize the causality of its formation with self-validating analytical protocols to ensure precise identification in drug development matrices.
Chemical Identity & Structural Framework
The molecule is a maleate salt of the tert-butyl ester analogue of Moexipril.[1][2][3][4][5] Unlike Moexipril, which possesses a free carboxylic acid on the isoquinoline ring (essential for solubility and biological clearance), this intermediate retains a bulky, hydrophobic tert-butyl protecting group.
| Attribute | Specification |
| Systematic Name | (3S)-2-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino}-1-oxopropyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester maleate |
| Common Name | Moexipril tert-Butyl Ester Maleate |
| Pharmacopeial Ref. | Moexipril Related Compound C (USP) |
| CAS Number | 103733-40-0 (Salt); 103733-39-7 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 670.75 g/mol (Salt); 554.68 g/mol (Free Base) |
| Stereochemistry | (3S, 2'S, 1''S) - All centers must be retained.[1][2][6][7][8][9] |
Synthetic Context & Formation Pathway
The existence of Moexipril tert-butyl ester is not accidental; it is a designed intermediate. The synthesis of Moexipril requires the coupling of two complex chiral synthons. The carboxylic acid on the tetrahydroisoquinoline (THIQ) ring must be protected to prevent self-polymerization or side reactions during peptide coupling. The tert-butyl group is chosen for its stability under basic coupling conditions and its facile removal under acidic conditions (unlike the ethyl ester on the side chain, which must remain intact).
Causality of Formation[10]
-
Coupling: N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (Side Chain) is activated and coupled with tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
-
Isolation: The resulting intermediate is Moexipril tert-butyl ester.[4][10] It is often isolated as a maleate salt to improve crystallinity and purity before the final deprotection.
-
Deprotection: The tert-butyl group is cleaved using HCl gas or trifluoroacetic acid (TFA) to yield Moexipril HCl. Incomplete deprotection leads to the persistence of this molecule as Impurity C.
Figure 1: Synthetic pathway illustrating the origin of Moexipril tert-butyl ester and its potential to become Impurity C.
Structural Elucidation Protocols
To rigorously validate the structure, one must differentiate the tert-butyl ester from the ethyl ester and the free acid. The following multi-modal approach is the gold standard.
A. Mass Spectrometry (MS)[12]
-
Technique: ESI-MS (Positive Mode).
-
Expected Signal:
-
Free Base:
. -
Differentiation: Moexipril (Free Acid) appears at
. The mass shift of Da corresponds exactly to the replacement of H with a (tert-butyl) group. -
Fragmentation: High collision energy will show a characteristic loss of isobutene (56 Da), reverting the ion to the Moexipril backbone (
499).
-
B. Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for confirming the ester moiety and the maleate counter-ion.
1.
H NMR (Proton) - Diagnostic Signals
Solvent:
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Maleate Vinyl | 6.05 - 6.20 ppm | Singlet | 2H | Characteristic of the maleic acid counter-ion ( |
| tert-Butyl | 1.35 - 1.45 ppm | Singlet | 9H | The "Smoking Gun". A sharp, intense singlet distinguishing this ester from the ethyl group. |
| Ethyl Ester ( | 1.15 - 1.25 ppm | Triplet | 3H | Overlaps with methyls but distinct coupling ( |
| Ethyl Ester ( | 4.05 - 4.20 ppm | Quartet | 2H | Confirms the side chain ester is intact. |
| Aromatic (THIQ) | 6.60 - 6.90 ppm | Singlets | 2H | H-5 and H-8 of the isoquinoline ring. |
| Methoxys | 3.70 - 3.80 ppm | Singlets | 6H | Two |
2.
C NMR - Key Carbon Shifts
-
Carboxyl Carbon (Ester):
ppm. -
tert-Butyl Quaternary Carbon:
ppm. This signal is absent in Moexipril HCl. -
tert-Butyl Methyls:
ppm (intense signal). -
Maleate Carboxyls:
ppm. -
Maleate Vinyl Carbons:
ppm.
C. Infrared Spectroscopy (FT-IR)
-
Ester Carbonyls: Strong bands at
. The tert-butyl ester and ethyl ester carbonyls often overlap but result in broadening. -
Maleate Salt: Broad -OH stretch (
) and carboxylate asymmetric stretching ( ).
Characterization & Purity Profiling
For drug development, characterizing the physical state is as vital as the chemical structure.
Thermal Analysis (DSC)
-
Melting Point: The maleate salt exhibits a sharp melting endotherm between 148°C and 150°C .
-
Significance: A depressed melting point (<145°C) indicates hydrolysis to the free acid or presence of unreacted side chain.
Solubility Profile
-
High Solubility: Methanol, DMSO, DMF.
-
Moderate/Low Solubility: Water (pH dependent), Ethanol.
-
Insolubility: Hexanes, Diethyl ether (useful for washing away non-polar impurities).
Experimental Protocol: HPLC Identification
To detect this impurity within a Moexipril HCl sample, use the following reverse-phase method. The tert-butyl ester is significantly more hydrophobic than the active drug.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 20% B
-
15 min: 60% B (Moexipril elutes
8-10 min) -
25 min: 90% B (t-Butyl Ester elutes
18-22 min )
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (peptide bond) and 280 nm (aromatic).
Self-Validating Logic: The tert-butyl ester (Impurity C) will always elute after Moexipril due to the high lipophilicity of the tert-butyl group compared to the free carboxylic acid. If a peak appears before Moexipril, it is likely Moexiprilat (the di-acid metabolite).
Figure 2: Relative HPLC retention logic based on hydrophobicity.
References
-
United States Pharmacopeia (USP) . Moexipril Hydrochloride: Impurity C. USP Monograph.
-
PubChem . Moexipril tert-butyl ester - Compound Summary. National Library of Medicine.
-
BenchChem . An In-depth Technical Guide to the Discovery and Synthesis of Moexipril.
-
LookChem . Moexipril tert-Butyl Ester Maleic Acid Salt - MSDS and Properties.
-
ChemicalBook . Product Monograph: Moexipril tert-Butyl Ester Maleic Acid Salt.
Sources
- 1. Moexipril tert-Butyl Ester Maleic Acid Salt | 103733-40-0 [amp.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. CAS: 103733-40-0 | CymitQuimica [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Moexipril tert-butyl ester | C31H42N2O7 | CID 71750757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Moexipril Hydrochloride | C27H35ClN2O7 | CID 54889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Moexipril - Wikipedia [en.wikipedia.org]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
Moexipril tert-Butyl Ester Maleate: Structural Architectures and Potential as a Chiral Reagent
This guide explores the structural utility and chemical versatility of Moexipril tert-Butyl Ester Maleate (MTBEM) . While primarily recognized as a critical intermediate in the synthesis of the ACE inhibitor Moexipril, its high stereochemical information content (three chiral centers) and orthogonal protecting group strategy position it as a high-potential candidate for broader applications in asymmetric synthesis and chiral analysis.
Executive Summary
Moexipril tert-Butyl Ester Maleate (CAS: 103733-40-0) is a salt form of a highly functionalized dipeptide-mimetic scaffold.[1][2] Traditionally isolated as the penultimate precursor to Moexipril Hydrochloride, this molecule represents a "privileged structure" in medicinal chemistry due to its Tetrahydroisoquinoline (THIQ) core fused with a chiral alanine side chain.
Beyond its established role in API manufacturing, MTBEM possesses the requisite features of a Chiral Solvating Agent (CSA) and a Chiral Ligand precursor :
-
High Stereochemical Density: Three defined stereocenters (
). -
Orthogonal Protection: Contains both acid-labile (tert-butyl) and base-labile (ethyl) esters.
-
Supramolecular Recognition: Capable of
stacking (dimethoxybenzene ring) and hydrogen bonding (secondary amine/amides).
This guide details the physicochemical properties, synthesis protocols, and theoretical frameworks for repurposing MTBEM as a chiral selector.
Molecular Architecture & Physicochemical Profile
The efficacy of MTBEM as a chiral reagent stems from its rigid bicyclic core and flexible, yet stereochemically defined, side chain.
Structural Specifications
| Feature | Specification |
| Chemical Name | tert-butyl (3S)-2-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino}-1-oxopropyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate maleate |
| Molecular Formula | |
| Molecular Weight | 554.68 (Free Base) / 670.75 (Maleate Salt) |
| Chiral Centers | Three ( |
| Key Functional Groups | Secondary Amine (Side chain), Tertiary Amide (Linker), tert-Butyl Ester (Steric bulk), Ethyl Ester, Dimethoxyarene.[1][2][3][4] |
| Solubility | Soluble in Methanol, DMSO, DCM; Sparingly soluble in Water. |
The Pharmacophore as a Reagent
The molecule's geometry creates a "chiral pocket." The bulky tert-butyl group at the C3 position of the isoquinoline ring forces the side chain into a specific conformation, locking the secondary amine in a position accessible for catalysis or binding, but shielded enough to induce stereoselectivity.
Synthesis & Preparation Protocol
To utilize MTBEM as a reagent, one must often isolate it from the maleate salt or synthesize it via convergent coupling.
Convergent Synthesis Workflow
The synthesis relies on the coupling of a chiral THIQ derivative with a chiral alanine derivative.
Reagents:
-
Component A: tert-Butyl (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.[1][2]
-
Component B: N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (N-carboxyanhydride form or activated acid).[1]
-
Coupling Agents: DCC/HOBt or mixed anhydride methods.
Step-by-Step Protocol:
-
Activation: Dissolve Component B (1.0 eq) in anhydrous DCM at 0°C. Add DCC (1.1 eq) and HOBt (1.1 eq). Stir for 30 min.
-
Coupling: Add Component A (1.0 eq) and N-methylmorpholine (2.0 eq). Allow to warm to RT and stir for 12-18 h.
-
Workup: Filter precipitated urea. Wash filtrate with 5%
, 1M HCl, and Brine. Dry over . -
Salt Formation: Dissolve the crude oil in EtOAc. Add Maleic acid (1.0 eq) dissolved in minimal acetone. Cool to 0°C to crystallize MTBEM.
Visualization of Synthesis Pathway
Figure 1: Convergent synthesis pathway for Moexipril tert-Butyl Ester Maleate.
Potential Application: Chiral Solvating Agent (CSA)
The most immediate "reagent" potential for MTBEM lies in NMR spectroscopy. Chiral Solvating Agents form transient diastereomeric complexes with racemic substrates, splitting their NMR signals.
Mechanism of Action
MTBEM contains a hydrogen-bond acceptor (carbonyls) and a hydrogen-bond donor (secondary amine). The electron-rich dimethoxybenzene ring acts as a
-
Target Analytes: Racemic carboxylic acids (e.g., Mandelic acid derivatives), amino acid derivatives, or chiral alcohols.
-
Interaction: The protonated amine (in the salt) or free amine interacts with the guest's acid group, while the aromatic rings engage in
stacking, differentiating the enantiomers via magnetic anisotropy.
Experimental Protocol for Enantiomeric Excess Determination
Objective: Determine the ee% of a racemic carboxylic acid using MTBEM as a CSA.
-
Preparation: Convert MTBEM maleate to the free base by partitioning between
and saturated . Evaporate and dry. -
Sample Prep: Dissolve the racemic analyte (10 mg) in
(0.6 mL). -
Titration: Add MTBEM (0.5 eq initially) to the NMR tube.
-
Acquisition: Acquire
NMR. Look for splitting of the -proton signals of the analyte. -
Optimization: Increase MTBEM concentration (up to 2.0 eq) until baseline separation of enantiomeric peaks is achieved.
Potential Application: Organocatalysis
The secondary amine within the N-(1-ethoxycarbonyl-3-phenylpropyl) chain is sterically encumbered but nucleophilic. This mimics the functionality of proline or MacMillan catalysts .
Hypothesis: Asymmetric Michael Addition
The MTBEM scaffold could catalyze the addition of aldehydes to nitroolefins.
-
Activation: The secondary amine forms an enamine with the aldehyde.
-
Shielding: The bulky tert-butyl ester on the THIQ ring and the phenylpropyl chain create a chiral canyon, forcing the incoming electrophile (nitroolefin) to approach from the Re-face (or Si-face, depending on conformation).
Proposed Catalytic Cycle
Figure 2: Theoretical organocatalytic cycle utilizing the secondary amine of MTBEM.
Analytical Data Summary
For researchers validating the identity of MTBEM, the following spectral characteristics are diagnostic.
| Technique | Diagnostic Signal | Structural Assignment |
| 1H NMR | tert-Butyl ester protons | |
| 1H NMR | Maleate vinyl protons (counterion) | |
| 1H NMR | Aromatic protons on THIQ ring | |
| IR | 1735, 1650 | Ester C=O and Amide C=O stretches |
| Mass Spec | m/z 555.3 | Protonated molecular ion (Free base) |
Safety and Handling
-
Hazard Classification: Generally considered an irritant. The maleate salt is stable but should be protected from moisture to prevent hydrolysis of the esters.
-
Storage: -20°C, desiccated.
-
Stability: The tert-butyl ester is sensitive to strong acids (TFA, HCl); the ethyl ester is sensitive to strong bases (LiOH, NaOH). This orthogonality is key to its use as a versatile intermediate.
References
-
Preparation of Moexipril and Intermediates. Source:Organic Syntheses / Wikipedia (Moexipril). Context: Describes the alkylation of L-alanine tert-butyl ester and subsequent coupling to tetrahydroisoquinoline.
-
Moexipril tert-Butyl Ester Maleate (Product Data). Source:National Institutes of Health (NIH) - PubChem CID 71750757. Context: Defines the chemical structure, molecular weight, and identifiers for the tert-butyl ester maleate salt.
-
Tetrahydroisoquinoline-3-carboxylic Acid Derivatives in Synthesis. Source:Fisher Scientific / Thermo Scientific Chemicals.[5] Context: Highlights the use of the THIQ core (TIC) as a chiral building block in peptide synthesis and drug discovery.
-
Asymmetric Synthesis of ACE Inhibitors. Source:MDPI - Molecules Journal. Context: Discusses the use of similar homophenylalanine and alanine intermediates in the asymmetric synthesis of ACE inhibitors like Benazepril and Moexipril.
-
Enzymatic and Chemoenzymatic Strategies. Source:PMC - NIH. Context: Provides background on the importance of chiral intermediates and resolution strategies in the synthesis of complex pharmaceutical scaffolds.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Moexipril tert-Butyl Ester Maleic Acid Salt | 103733-40-0 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Moexipril tert-Butyl Ester Maleate: Critical Control Points in the Synthesis of Moexipril HCl
Topic: "Moexipril tert-butyl ester maleate" role as a pharmaceutical intermediate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Moexipril tert-butyl ester maleate (CAS: 103733-40-0) serves as the penultimate intermediate and the primary stereochemical control checkpoint in the manufacturing of Moexipril Hydrochloride.[1] Its structural design utilizes orthogonal protecting group chemistry—specifically the acid-labile tert-butyl ester—to differentiate the isoquinoline carboxylic acid from the prodrug’s ethyl ester moiety.[1]
This guide analyzes the process chemistry of this intermediate, focusing on its synthesis, purification via maleate salt crystallization, and the chemoselective deprotection required to yield the final API.
Chemical Identity & Structural Logic[1]
The molecule is a salt form of the coupled product between the tetrahydroisoquinoline nucleus and the phenylpropyl-alanine side chain.
-
Chemical Name: (3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, 1,1-dimethylethyl ester, maleate (1:1).[1]
-
Molecular Formula:
[1] -
Molecular Weight: 670.75 g/mol (Salt); 554.68 g/mol (Free Base)[1]
-
CAS Number: 103733-40-0 (Maleate Salt); 103733-39-7 (Free Base)[1]
Structural Functionality
| Moiety | Function in Synthesis | Fate in Final Drug |
| Tetrahydroisoquinoline Ring | Pharmacophore core (ACE binding).[1] | Retained. |
| Ethyl Ester (Side Chain) | Prodrug moiety (hydrolyzed in vivo).[1][2] | Retained (Must survive synthesis). |
| tert-Butyl Ester (Ring) | Orthogonal Protection. Blocks the ring carboxyl during coupling.[1] | Removed (Acid hydrolysis to form Moexipril). |
| Maleic Acid | Counter-ion for crystallization.[1] | Removed during final basification/salt exchange.[1] |
Synthetic Pathway & Mechanism[1][3][4][5]
The synthesis relies on convergent peptide coupling followed by chemoselective deprotection .[1] The tert-butyl ester is crucial because it allows the formation of the peptide bond without interfering with the ring's carboxylic acid, while being removable under conditions that do not damage the ethyl ester.
Reaction Scheme (Graphviz Visualization)
Figure 1: Convergent synthesis workflow highlighting the role of the maleate salt as a purification gateway.
Process Chemistry & Optimization
The Coupling Reaction (Step 1)
The coupling of the alanine-derived side chain with the isoquinoline core is typically achieved using activation agents like Dicyclohexylcarbodiimide (DCC) or Isobutyl chloroformate (Mixed Anhydride method).[1]
-
Challenge: Epimerization at the chiral centers.
-
Solution: Low-temperature addition (-5°C to 0°C) and the use of the bulky tert-butyl ester on the ring, which provides steric shielding.[1]
Maleate Salt Crystallization (Step 2 - The Critical Control Point)
The crude coupling product often contains diastereomeric impurities (e.g., S,S,R isomers) and unreacted starting materials.[1]
-
Protocol: The crude free base is dissolved in a polar solvent (e.g., Ethanol or Isopropanol) and treated with Maleic acid (1.0 - 1.1 equivalents).[1]
-
Mechanism of Purification: The desired (S,S,S) isomer forms a stable, crystalline lattice with maleic acid, whereas diastereomers and impurities remain in the mother liquor.
-
Yield Target: >85% recovery with >99.5% chiral purity.
Chemoselective Deprotection (Step 3)
This is the most chemically sensitive step.[1] The objective is to cleave the tert-butyl ester (ring) while leaving the ethyl ester (side chain) intact.[1]
-
Reagent: Hydrogen Chloride (gas) in Ethyl Acetate or Dichloromethane.[1]
-
Mechanism:
-
Protonation of the tert-butyl ester carbonyl.[1]
-
E1-like fragmentation releases the stable tert-butyl cation (scavenged as isobutylene) and the free carboxylic acid.[1]
-
Selectivity: The ethyl ester requires nucleophilic attack (hydrolysis) to cleave.[1] By using anhydrous acidic conditions, hydrolysis is suppressed, and only the acid-labile tert-butyl group is removed.[1]
-
Quality Control & Analytical Strategy
Impurity Profiling
The maleate intermediate must be monitored for specific impurities that can carry over to the final API.
| Impurity | Origin | Control Strategy |
| Related Compound C | The intermediate itself (Moexipril tert-butyl ester).[1] | Limit in final API (<0.15%).[1] Controlled by reaction completion in Step 3. |
| Moexiprilat (Di-acid) | Hydrolysis of the ethyl ester during deprotection.[1] | Maintain strictly anhydrous conditions during HCl treatment. |
| Diastereomers | Epimerization during coupling.[1] | Rejected via Maleate salt crystallization . |
Analytical Logic (Graphviz Visualization)[1]
Figure 2: Analytical control strategy for Moexipril intermediates.
Handling and Stability
-
Storage: The maleate salt is hygroscopic but chemically stable.[1] Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress, which could encourage premature hydrolysis.[1]
-
Safety: Maleic acid is an irritant.[1] Standard PPE (gloves, goggles) is required.[1]
References
-
Moexipril tert-Butyl Ester Maleic Acid Salt . Pharmaffiliates. CAS No: 103733-40-0.[1] Available at: [Link][1]
-
Moexipril Hydrochloride - USP Monographs . USP-NF.[1] (Defines "Related Compound C" as the tert-butyl ester intermediate).[1] Available at: [Link][1]
-
Synthesis of Moexipril . Wikipedia.[1] (General synthetic route description involving tert-butyl ester cleavage). Available at: [Link][1]
-
PubChem Compound Summary for CID 71750757 . National Center for Biotechnology Information (2025). Moexipril tert-butyl ester.[1][3][4] Available at: [Link][1]
-
Process for the preparation of amides of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine . Google Patents.[1] WO2014202659A1.[1] (Describes coupling chemistry for ACE inhibitors). Available at: [1]
Sources
Moexipril tert-Butyl Ester Maleate: Critical Intermediate in Moexipril HCl Synthesis
The following technical guide details the structural, synthetic, and regulatory relationship between Moexipril tert-butyl ester maleate and the active pharmaceutical ingredient (API) Moexipril Hydrochloride .
Technical Guide for Process Chemists and formulation Scientists [1]
Executive Summary
Moexipril tert-butyl ester maleate (CAS: 103733-40-0) serves as the penultimate intermediate and a critical purification checkpoint in the synthesis of Moexipril Hydrochloride (CAS: 82586-57-0).[1]
In the context of drug development, this compound represents a strategic application of orthogonal protecting group chemistry .[1] It allows for the isolation of a highly pure intermediate via salt formation (maleate), effectively purging stereochemical impurities prior to the final deprotection step that yields the API.[1]
| Feature | Moexipril tert-Butyl Ester Maleate | Moexipril Hydrochloride |
| Role | Purified Synthetic Intermediate | Active Pharmaceutical Ingredient (API) |
| CAS Number | 103733-40-0 | 82586-57-0 |
| Regulatory Status | USP Related Compound C | FDA Approved API |
| Key Moiety | tert-Butyl ester (Isoquinoline ring) | Free Carboxylic Acid (Isoquinoline ring) |
| Solubility | DMSO, Methanol (Lipophilic) | Water, Ethanol (Hydrophilic Salt) |
Synthetic Rationale: The Orthogonal Protection Strategy
The synthesis of Moexipril HCl relies on the differential stability of ester groups. The molecule contains two carboxylate functionalities that must be manipulated separately:
-
The Side-Chain Carboxylate: Must remain esterified (Ethyl ester) to function as a prodrug.[1][2]
-
The Isoquinoline Carboxylate: Must be free (Carboxylic acid) in the final API for binding affinity, but protected during synthesis to prevent side reactions.[1]
The Chemoselectivity Mechanism
Chemists utilize a tert-butyl ester to protect the isoquinoline carboxylate because of its acid-lability relative to the ethyl ester.[1]
-
Ethyl Ester: Stable to mild acid; requires strong base or enzymatic action to hydrolyze (converts to Moexiprilat in vivo).[1]
-
tert-Butyl Ester: Labile to mild acid (e.g., HCl/Dioxane); cleaves via an E1 elimination mechanism to yield isobutylene and the free acid.[1]
This difference allows the tert-butyl group to be removed selectively in the final step without damaging the ethyl ester, converting the intermediate directly into Moexipril HCl.[1]
Workflow Visualization: From Intermediate to API
The following diagram illustrates the conversion pathway, highlighting the critical purification via the maleate salt and the selective deprotection mechanism.
Figure 1: Synthetic pathway demonstrating the conversion of the tert-butyl ester maleate intermediate to Moexipril HCl, emphasizing the selective acidolysis step.
Detailed Conversion Protocol
This protocol describes the standard methodology for converting the purified maleate intermediate to the final hydrochloride salt.
Reagents Required[1][5][6]
-
Substrate: Moexipril tert-butyl ester maleate.[1][3][4][5][6][7][8][9]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Reagent: Hydrogen Chloride (HCl) gas or 4M HCl in Dioxane.
-
Base (Optional): Sodium Bicarbonate (NaHCO₃) for free-basing prior to acidification.[1]
Step-by-Step Methodology
Phase 1: Free Basing (Optional but Recommended)
While direct acidification is possible, converting the maleate salt to the free base first often yields higher purity.[1]
-
Dissolution: Suspend Moexipril tert-butyl ester maleate in Dichloromethane (DCM).
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃. The maleic acid is extracted into the aqueous phase as sodium maleate.
-
Isolation: Dry the organic layer (containing Moexipril tert-butyl ester free base) over MgSO₄ and concentrate.
Phase 2: Selective Deprotection (Acidolysis)[1]
-
Reaction Setup: Dissolve the free base (or original maleate salt) in anhydrous Ethyl Acetate.
-
Acid Addition: Cool the solution to 0–5°C. Slowly bubble dry HCl gas into the solution or add 4M HCl/Dioxane dropwise.
-
Critical Control Point: Temperature must be controlled to prevent hydrolysis of the ethyl ester side chain.
-
-
Monitoring: Monitor the reaction via HPLC. The tert-butyl ester peak should disappear, replaced by the Moexipril peak.
-
Mechanism: Protonation of the ester oxygen followed by E1 elimination releases isobutylene gas and generates the carboxylic acid.
-
-
Precipitation: As the reaction proceeds, Moexipril Hydrochloride typically precipitates as a white solid due to its lower solubility in ethyl acetate compared to the ester.
Phase 3: Isolation and Drying
-
Filtration: Filter the white precipitate under an inert atmosphere (nitrogen).[1]
-
Washing: Wash the filter cake with cold Ethyl Acetate/Diethyl Ether to remove residual acid and byproducts.
-
Drying: Dry under vacuum at 40°C.
-
Note: Moexipril HCl is hygroscopic; minimize exposure to ambient moisture.
-
Quality Control & Impurity Management
In regulatory filings (USP/EP), "Moexipril tert-butyl ester" is monitored as Moexipril Related Compound C .[1] Its presence in the final API indicates incomplete deprotection.
Quantitative Specifications
| Parameter | Specification Limit | Detection Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Related Compound C | NMT 0.15% | HPLC (Reverse Phase) |
| Moexiprilat | NMT 0.50% | HPLC (Indicates Ethyl Ester hydrolysis) |
| Enantiomeric Purity | > 99.0% | Chiral HPLC |
Troubleshooting High Levels of Related Compound C:
-
Cause: Insufficient reaction time or insufficient acid equivalents during the deprotection step.
-
Correction: Increase reaction time or HCl concentration. Ensure the reaction mixture is anhydrous (water can stop the protonation mechanism or promote ethyl ester hydrolysis).[1]
References
-
United States Pharmacopeia (USP). Moexipril Hydrochloride Monograph: Related Compounds.[1] USP-NF.[1] (Defines "Related Compound C" as the tert-butyl ester maleate).[1][3][7] [1]
-
Hoefle, M. L., et al. (1987).[1] New Angiotensin Converting Enzyme Inhibitors. US Patent 4,743,450. (Describes the synthesis of isoquinoline ACE inhibitors via tert-butyl ester intermediates).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71750757: Moexipril tert-butyl ester.[1] (Provides chemical structure and physical property data). [1]
-
ChemicalBook. Moexipril tert-Butyl Ester Maleic Acid Salt - Product Description and CAS Data. (Confirms CAS 103733-40-0 identity). [1]
-
Kaltenbronn, J. S., et al. (1990).[1] Renin inhibitors. Synthesis of A-72517.[2][10][11] Journal of Medicinal Chemistry. (Discusses similar coupling and deprotection strategies in ACE/Renin inhibitor synthesis). [1]
Sources
- 1. Moexipril tert-butyl ester | C31H42N2O7 | CID 71750757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Moexipril tert-Butyl Ester Maleic Acid Salt | 103733-40-0 [amp.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 103733-40-0 CAS Manufactory [m.chemicalbook.com]
- 8. FDA全球物质登记数据库-M [drugfuture.com]
- 9. echemi.com [echemi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
analytical methods for "Moexipril tert-butyl ester maleate" quantification
Application Note & Protocol Guide
Executive Summary & Scientific Context
In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, specifically Moexipril Hydrochloride , the control of synthetic intermediates is a Critical Quality Attribute (CQA).[1] Moexipril tert-butyl ester maleate (CAS: 103733-40-0), often designated as Moexipril Related Compound C (USP), serves as the penultimate precursor in the synthetic pathway.[1]
The tert-butyl group acts as a protecting group for the isoquinoline carboxylic acid moiety. Its incomplete removal during the acid-catalyzed deprotection step results in residual contamination of the final Active Pharmaceutical Ingredient (API).
Why this analysis is challenging:
-
Structural Similarity: The analyte differs from Moexipril only by a hydrophobic tert-butyl group replacing a proton, making chromatographic separation critical.
-
Stability: As a diester (containing both ethyl and tert-butyl esters), the molecule is susceptible to hydrolysis, requiring buffered solvents and controlled temperature during analysis.
-
Salt Stoichiometry: The maleate salt form requires precise stoichiometric calculations during standard preparation to ensure accurate free-base quantification.
This guide details two methodologies: a Routine RP-HPLC Method for process control (>0.1% levels) and a High-Sensitivity LC-MS/MS Method for genotoxic impurity screening or trace analysis (<10 ppm).[1]
Chemical Lineage & Criticality
To understand the separation logic, one must visualize the synthetic pathway. The tert-butyl ester is more hydrophobic than the final Moexipril API.
Caption: Synthetic pathway highlighting the critical deprotection step where Moexipril tert-butyl ester is converted to Moexipril.
Method A: RP-HPLC for Process Control (Purity & Assay)[1]
This method utilizes ion-pairing chromatography to manage the basic nitrogen on the isoquinoline ring while exploiting the hydrophobicity difference between the tert-butyl ester and the free acid.[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., ACE Generix 5 or Zorbax Eclipse) | High carbon load required to resolve the hydrophobic tert-butyl group.[1] |
| Mobile Phase A | 0.05 M Pentane Sulfonic Acid (Na Salt), pH 3.0 (adjusted w/ H₃PO₄) | Ion-pairing agent improves peak shape of the secondary amine; acidic pH prevents silanol interaction.[1] |
| Mobile Phase B | Acetonitrile (ACN) | High elution strength for the hydrophobic ester. |
| Mode | Isocratic (50:50 A:B) | Stable baseline for UV detection; sufficient strength to elute the ester. |
| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |
| Detection | UV @ 210 nm (or 200 nm) | Maximizes sensitivity for the peptide backbone/phenyl ring (ester absorption is weak).[1] |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer for sharper peaks. |
| Injection Vol | 20 µL | Standard loop size. |
Standard Preparation Protocol
Critical Note on Salt Form: The reference standard is Moexipril tert-butyl ester maleate (MW ~670.76).[1][2] The free base (MW ~554.68) is the active moiety. Conversion Factor (CF) = 0.827 (Verify against specific CoA water content).[1]
Step-by-Step Protocol:
-
Stock Solution (1.0 mg/mL):
-
Weigh 25.0 mg of Moexipril tert-butyl ester maleate Reference Standard.[1]
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in Mobile Phase (Do not use pure ACN to avoid precipitation of buffer salts upon injection).
-
Sonicate for 5 minutes.
-
-
System Suitability Solution:
-
Mix Moexipril HCl API standard and Moexipril tert-butyl ester maleate stock to achieve ~0.1 mg/mL of each.
-
Goal: Resolution (Rs) > 2.0 between Moexipril and the tert-butyl ester.[1]
-
-
Working Standard (Impurity Level):
-
Dilute Stock to 1.0 µg/mL (0.1% specification level relative to a 1 mg/mL sample).
-
Data Analysis & Acceptance Criteria
-
Relative Retention Time (RRT):
-
Moexipril: ~1.0
-
Moexipril tert-butyl ester: ~1.8 - 2.2 (Due to increased lipophilicity of the t-butyl group).[1]
-
-
Tailing Factor: NMT 1.5 (Ion pairing should control amine tailing).
-
Theoretical Plates: NLT 5000.
Method B: LC-MS/MS for Trace Quantification[1]
For cleaning validation or genotoxic impurity risk assessment (if applicable), a more sensitive method is required.
Mass Spectrometry Settings
-
Ionization: ESI Positive Mode (Protonation of the secondary amine).
-
Precursor Ion: [M+H]⁺ = 555.3 m/z (Free base).[1]
-
Product Ions (MRM):
LC Parameters (UHPLC)
-
Column: C18, 1.7 µm, 50 x 2.1 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
Analytical Workflow Logic
The following diagram illustrates the decision matrix for selecting the appropriate method and the validation lifecycle.
Caption: Decision matrix for selecting UV vs. MS detection based on sensitivity requirements.
Validation & Troubleshooting (Self-Validating Systems)
To ensure the protocol is self-validating, the following controls must be embedded:
Specificity (Forced Degradation)
Perform acid hydrolysis (0.1 N HCl, 60°C, 1 hour) on the Moexipril tert-butyl ester standard.
-
Observation: The peak for the tert-butyl ester (RT ~10 min) should decrease, and the peak for Moexipril (RT ~4-5 min) should increase.[1]
-
Validation: This confirms that the method separates the impurity from its degradation product (the API).
Linearity & Range
Construct a calibration curve from 0.05% to 150% of the specification limit.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary amine interaction with silanols.[1] | Increase Pentane Sulfonic Acid conc. or lower pH to 2.5. Ensure column is end-capped. |
| RT Drift | Temperature fluctuation or ACN evaporation. | Use column oven (40°C). Cap mobile phase reservoirs. |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches the mobile phase (50:50 Buffer:ACN). Do not inject 100% ACN. |
| Low Recovery | Hydrolysis of ester.[5] | Prepare solutions fresh. Keep autosampler at 4°C. |
References
-
United States Pharmacopeia (USP) . Moexipril Hydrochloride Monograph. USP-NF.[1] (Defines "Related Compound C" as the tert-butyl ester).[1][6][7] [1]
-
Gumieniczek, A., et al. (2012). "First order derivative spectrophotometric and HPLC methods for determination of moexipril hydrochloride." Acta Poloniae Pharmaceutica. (Establishes HPLC conditions for Moexipril using acidic buffers).
-
BOC Sciences . Moexipril tert-Butyl Ester (CAS 103733-39-7) Product Information. (Provides structural data and physicochemical properties).[8]
-
Pharmaffiliates . Moexipril tert-Butyl ester maleic acid salt Standards. (Confirms the maleate salt form and usage as impurity standard). [1][2]
-
Attia, K.A., et al. (2018). "Simultaneous Determination of Moexipril Hydrochloride and Hydrochlorothiazide by RP-HPLC." Journal of Chemical and Pharmaceutical Research. (Validation of ion-pairing methods for Moexipril).
Sources
- 1. Moexipril tert-butyl ester | C31H42N2O7 | CID 71750757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Moexipril - Wikipedia [en.wikipedia.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Moexipril tert-Butyl Ester Maleic Acid Salt | 103733-40-0 [amp.chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Moexipril tert-Butyl Ester Maleate
Abstract
This application note details the development and validation of a Reverse-Phase HPLC (RP-HPLC) method for the analysis of Moexipril tert-butyl ester maleate . This compound is a critical synthetic intermediate in the manufacturing of Moexipril Hydrochloride, a potent Angiotensin-Converting Enzyme (ACE) inhibitor. Unlike the final drug substance (ethyl ester), the tert-butyl ester variant exhibits significantly higher lipophilicity and unique stability challenges. This guide addresses the separation of the tert-butyl ester from the parent Moexipril, the active metabolite Moexiprilat, and degradation products, utilizing a C18 stationary phase and a pH-controlled gradient elution.
Introduction & Chemical Context
Moexipril is a prodrug that relies on the hydrolysis of its ethyl ester moiety to form the active metabolite, Moexiprilat.[1][2][3] In the synthetic pathway, Moexipril tert-butyl ester often serves as a protected precursor or a specific impurity arising from transesterification or incomplete deprotection steps.
Key Analytical Challenges:
-
Lipophilicity: The tert-butyl group adds significant hydrophobic bulk compared to the ethyl group of the final drug, requiring a stronger organic eluent strength.
-
Hydrolytic Instability: Like all ACE inhibitors, the ester linkage is susceptible to hydrolysis, and the diketopiperazine (DKP) ring formation is a common degradation pathway.
-
Salt Dissociation: The maleate salt form requires specific sample preparation to ensure complete dissociation and prevent peak splitting due to counter-ion effects.
Method Development Strategy (The "Why")
Stationary Phase Selection
-
Choice: C18 (Octadecylsilane) with high carbon load and end-capping.
-
Rationale: The tert-butyl ester is highly non-polar. A standard C18 column provides the necessary hydrophobic interaction mechanisms to retain this intermediate long enough to separate it from the more polar Moexipril and Moexiprilat. End-capping is non-negotiable to minimize interaction between the basic nitrogen of the tetrahydroisoquinoline ring and residual silanols, which would otherwise cause severe peak tailing.
-
Alternative: Phenyl-Hexyl columns can be used if orthogonal selectivity is needed to separate aromatic impurities.
Mobile Phase & pH Control
-
Choice: Phosphate Buffer (pH 2.5) / Acetonitrile.
-
Rationale:
-
pH 2.5: At this pH, the amine groups are protonated, and the carboxylic acid moieties are suppressed (non-ionized). This prevents mixed-mode retention and ensures sharp peak shapes.
-
Buffer Selection: Potassium dihydrogen phosphate (
) is robust and transparent at low UV wavelengths. -
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure during gradients) and higher elution strength for the lipophilic tert-butyl ester.
-
Detection Wavelength
-
Rationale: While the phenyl rings absorb at 254 nm, the carbonyl backbone and the ester linkages have much stronger absorbance at 210 nm. This maximizes sensitivity for detecting trace impurities (LOD/LOQ).
Experimental Protocol
Instrumentation & Reagents
-
System: HPLC with Quaternary Pump and Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., ACE 5 C18).
-
Reagents: HPLC Grade Acetonitrile, Milli-Q Water,
, Orthophosphoric Acid (85%).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 3.40 g of
in 1000 mL of water (25 mM). Adjust pH to 2.5 ± 0.05 with dilute Orthophosphoric Acid. Filter through a 0.45 µm membrane. -
Mobile Phase B (Organic): 100% Acetonitrile.
Gradient Program
The gradient is designed to elute polar degradants (Moexiprilat) early, followed by Moexipril, and finally the highly retained tert-butyl ester.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 5.0 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 20.0 | 40 | 60 | Linear Ramp |
| 25.0 | 10 | 90 | Wash (Elute t-Butyl Ester) |
| 30.0 | 10 | 90 | Hold High Organic |
| 30.1 | 90 | 10 | Re-equilibration |
| 35.0 | 90 | 10 | End of Run |
Standard & Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[5]
-
Stock Solution: Weigh 10 mg of Moexipril tert-butyl ester maleate into a 10 mL volumetric flask. Dissolve in 5 mL ACN (to ensure the lipophilic ester dissolves), then make up to volume with Buffer.
-
Working Standard: Dilute Stock to 50 µg/mL.
Workflow Visualization
The following diagram illustrates the analytical logic and the separation order based on polarity.
Figure 1: Analytical workflow and chromatographic elution order based on hydrophobicity.
Validation Parameters (Acceptance Criteria)
To ensure the method is scientifically robust (E-E-A-T), the following validation parameters must be met, consistent with ICH Q2(R1) guidelines.
| Parameter | Methodology | Acceptance Criteria |
| System Suitability | 5 Replicate injections of Standard | RSD < 2.0%; Tailing Factor < 2.0 |
| Linearity | 5 Concentration levels (50% - 150%) | |
| Precision | 6 Replicates at 100% level | RSD < 2.0% |
| Accuracy (Recovery) | Spike placebo at 50, 100, 150% | 98.0% - 102.0% Recovery |
| Specificity | Inject forced degradation samples (Acid/Base/Oxidation) | No interference at retention time of main peak |
| LOD / LOQ | Signal-to-Noise Ratio | LOD (S/N > 3); LOQ (S/N > 10) |
Troubleshooting & Critical Quality Attributes
-
Peak Splitting:
-
Cause: Incomplete dissociation of the maleate salt or injection solvent mismatch.
-
Fix: Ensure the diluent matches the initial mobile phase composition (or has slightly higher organic content if solubility is an issue, but inject smaller volumes).
-
-
Drifting Retention Times:
-
Cause: pH fluctuation in the buffer.
-
Fix: Use a precise pH meter and ensure the column is thermally equilibrated (use a column oven at 30°C or 40°C).
-
-
Baseline Noise at High Organic:
-
Cause: Absorbance of the organic modifier at 210 nm.
-
Fix: Use "Gradient Grade" Acetonitrile. Ensure the reference wavelength on the DAD is set correctly (e.g., 360 nm with 100 nm bandwidth).
-
References
-
ResearchGate. (2025).[3] Development and validation of stability indicating HPLC method for moexipril hydrochloride in bulk drugs and pharmaceutical dosage forms. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Simultaneous Determination of Moexipril and Hydrochlorothiazide.[5] Retrieved from [Link]
-
ACE HPLC Columns. (2015). ACE Complete Applications Guide: Separation of ACE Inhibitors. Retrieved from [Link]
-
PubChem. (2025).[6][7] Moexipril Hydrochloride Compound Summary. Retrieved from [Link]
Sources
- 1. Moexipril - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Moexipril Hydrochloride | C27H35ClN2O7 | CID 54889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Moexipril | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Resolution NMR Structural Elucidation of Moexipril tert-Butyl Ester Maleate
This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the structural characterization of ACE inhibitor intermediates. It focuses on the specific NMR validation of Moexipril tert-butyl ester maleate (CAS: 103733-40-0), a critical synthetic precursor and impurity standard in the Moexipril manufacturing process.
Part 1: Strategic Overview & Chemical Context
In the synthesis of Moexipril (a potent ACE inhibitor), the tert-butyl ester serves as a crucial orthogonal protecting group for the isoquinoline carboxylic acid. The final drug substance (Moexipril HCl) is obtained by the selective acid-catalyzed hydrolysis of this tert-butyl group, leaving the ethyl ester on the side chain intact.
Therefore, the analytical challenge is not just "characterization," but differentiation . The NMR protocol must definitively prove:
-
Integrity of the tert-butyl ester (distinguishing it from the final drug).
-
Presence of the ethyl ester (distinguishing it from the di-acid metabolite, Moexiprilat).
-
Stoichiometry of the Maleate counter-ion (critical for potency calculations).
Structural Complexity: The Rotamer Challenge
Like many ACE inhibitors containing a secondary amide-like bond (N-acylated tetrahydroisoquinoline), this molecule exhibits cis/trans rotamers in solution at room temperature. This results in signal doubling (approx. 3:1 to 4:1 ratio in DMSO-
Part 2: Experimental Protocol
Sample Preparation
Solvent Selection: Dimethyl sulfoxide-
-
Reasoning: The maleate salt is sparingly soluble in
. can cause H/D exchange of amide protons and potential hydrolysis over long acquisition times. DMSO- ensures complete solubility and stabilizes the rotamer population.
Preparation Steps:
-
Weigh 10–15 mg of Moexipril tert-butyl ester maleate into a clean vial.
-
Add 0.6 mL of DMSO-
(99.9% D). -
Vortex until completely dissolved (solution should be clear; maleate salts dissolve rapidly).
-
Transfer to a 5mm high-precision NMR tube.
Acquisition Parameters (500 MHz equivalent)
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 or zg (30° pulse) | Maximize signal-to-noise per scan. |
| Temperature | 298 K (25°C) | Standard; heating to 350K can coalesce rotamers if simplification is needed. |
| Relaxation Delay (D1) | ≥ 5.0 seconds | Critical: Maleate olefinic protons have long T1 times. Short D1 leads to under-integration of the counter-ion. |
| Scans (NS) | 16 or 32 | Sufficient for >10 mg sample. |
| Spectral Width | -2 to 14 ppm | Capture aromatic, amide, and high-field methyl regions. |
Part 3: Structural Characterization & Assignment Logic
The Diagnostic Signals (The "Fingerprint")
The confirmation relies on three distinct spectral zones.
Zone A: The Counter-Ion (Maleate)
-
Signal: Singlet,
~6.0 – 6.2 ppm. -
Integration: Calibrate this peak to 2.00 H .
-
Validation: If the salt is 1:1, the single methine protons of the drug backbone should integrate to 1.00 H .
Zone B: The "Dual Ester" Confirmation
This is the core identity check. You must observe both ester systems.
-
Side Chain Ethyl Ester:
-
Methyl: Triplet (
~1.1–1.2 ppm). -
Methylene: Multiplet/Quartet (
~4.0–4.2 ppm). -
Note: Often overlaps with the methine protons; use HSQC to resolve.
-
-
Ring tert-Butyl Ester (The Target):
-
Signal: Strong, sharp Singlet.
-
Shift:
~1.35 – 1.45 ppm. -
Integration: 9H (dominant peak in the aliphatic region).
-
Absence: If this peak is missing, you have Moexipril (free acid).
-
Zone C: The Backbone (Tetrahydroisoquinoline)
-
Aromatic Protons: Two singlets (due to para-substitution) in the
6.8 – 7.2 ppm range. -
Methoxy Groups: Two sharp singlets around
3.7 – 3.8 ppm (6H total).
Diagnostic Chemical Shift Table (DMSO- )
Values are approximate and may shift slightly due to concentration/pH.
| Moiety | Proton Type | Approx.[1][2][3][4][5][6][7] Shift ( | Multiplicity | Integration | Assignment Note |
| Maleate | Olefinic CH=CH | 6.05 – 6.25 | Singlet | 2H | Quantification Reference |
| t-Butyl Ester | -C(CH | 1.38 – 1.44 | Singlet | 9H | Key ID Peak |
| Ethyl Ester | -OCH | 1.15 – 1.25 | Triplet | 3H | Side chain ester |
| Ethyl Ester | -OCH | 4.05 – 4.20 | Multiplet | 2H | Diastereotopic nature possible |
| Aromatic | Isoquinoline Ar-H | 6.80 – 7.10 | Singlets | 2H | C5 and C8 protons |
| Methoxy | -OCH | 3.70 – 3.80 | Singlets | 6H | C6 and C7 positions |
| Phenyl | Side chain Ph | 7.15 – 7.35 | Multiplet | 5H | Overlaps |
Part 4: Visualization of the Workflow
The following diagram illustrates the logic flow for confirming the structure and distinguishing it from related impurities.
Caption: Decision tree for the structural validation of Moexipril tert-butyl ester maleate, highlighting critical chemical shift checkpoints.
Part 5: Technical Notes on Rotamers
Observation: You may observe "shadow peaks" or broadening in the spectrum, particularly for the methine protons near the amide nitrogen and the tert-butyl singlet itself. Cause: Restricted rotation around the amide bond (N-C=O) of the tetrahydroisoquinoline ring creates cis and trans conformers. Action:
-
Do not integrate these as impurities. Sum the integrals of the major and minor rotamer peaks to get the total proton count.
-
Verification: If doubt persists, run a Variable Temperature (VT) experiment. Heating the sample to 340-350 K in DMSO-
will cause the peaks to coalesce into a single, sharp average set, confirming they are dynamic isomers, not static impurities.
Part 6: References
-
Synthesis & Structure:
-
Hoefle, M. L., et al. (1987). "New Angiotensin Converting Enzyme Inhibitors." Journal of Medicinal Chemistry. (Describes the synthetic pathway using tert-butyl ester protection for the isoquinoline ring).
-
PubChem Compound Summary. "Moexipril tert-butyl ester."[4][][9][10][11] National Center for Biotechnology Information.
-
-
NMR Methodology for Salts:
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." (Establishes Maleic acid chemical shifts and T1 relaxation requirements).
-
-
General Ester Characterization:
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[12] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. (Useful for identifying residual solvents in the ester intermediate).
-
Sources
- 1. Moexipril Hydrochloride | C27H35ClN2O7 | CID 54889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bipm.org [bipm.org]
- 3. Moexipril | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. aocs.org [aocs.org]
- 6. uspnf.com [uspnf.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 9. Moexipril tert-butyl ester | C31H42N2O7 | CID 71750757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Moexipril - Wikipedia [en.wikipedia.org]
- 11. Moexipril tert-Butyl Ester Maleic Acid Salt | 103733-40-0 [amp.chemicalbook.com]
- 12. scs.illinois.edu [scs.illinois.edu]
Application Note: Mass Spectrometry Analysis of Moexipril tert-Butyl Ester Maleate
This Application Note and Protocol is designed for pharmaceutical researchers and analytical scientists involved in the development, impurity profiling, and quality control of ACE inhibitors. It focuses on the specific analysis of Moexipril tert-butyl ester maleate , a critical synthetic intermediate in the manufacturing of Moexipril Hydrochloride.
Introduction & Chemical Context
Moexipril tert-butyl ester (CAS: 103733-39-7) is a key synthetic intermediate (precursor) in the production of the antihypertensive drug Moexipril (CAS: 103775-10-6).
Chemically, Moexipril is a diester prodrug containing an ethyl ester on its side chain and a free carboxylic acid on its tetrahydroisoquinoline ring. During synthesis, the ring carboxylic acid is often protected as a tert-butyl ester to prevent unwanted side reactions during the coupling of the alanyl side chain.
-
Target Analyte: Moexipril tert-butyl ester (Free Base MW: 554.68 Da).[1]
-
Salt Form: Maleate (Counter-ion MW: 116.07 Da).
-
Criticality: Incomplete deprotection of the tert-butyl group leads to this molecule persisting as an impurity in the final API. Its lipophilicity and metabolic profile differ significantly from the parent drug, necessitating rigorous monitoring.
Structural Logic for MS Analysis
The molecule contains two ester groups:
-
Ethyl Ester: Stable under standard LC-MS conditions; characteristic of the Moexipril family.
-
tert-Butyl Ester: Acid-labile. This provides a unique mass spectrometric "fingerprint"—a neutral loss of isobutene (56 Da) or tert-butanol, which distinguishes it from the final drug (Moexipril) and the active metabolite (Moexiprilat).
Experimental Design & Methodology
Sample Preparation Strategy
Objective: Solubilize the maleate salt while preventing in-vial degradation of the labile tert-butyl ester.
-
Solvent: Acetonitrile:Water (50:50 v/v).
-
Why: Methanol can induce transesterification. Acetonitrile is aprotic and safer for esters.
-
-
Buffer: Ammonium Acetate (10 mM, pH 6.0).
-
Expert Insight: Avoid strong acids (e.g., 0.1% TFA or high concentrations of Formic Acid) in the diluent. The tert-butyl ester is designed to be cleaved by acid; keeping the pH near neutral preserves the analyte integrity during autosampler storage.
-
-
Concentration: 10 µg/mL (Stock), diluted to 100 ng/mL for analysis.
Liquid Chromatography (LC) Conditions
A Reverse Phase (RP) method is selected to separate the hydrophobic tert-butyl ester from the more polar Moexipril and the highly polar Maleic acid counter-ion.
| Parameter | Setting | Rationale |
| Column | C18 Endcapped (e.g., 2.1 x 100 mm, 1.7 µm) | High surface area for resolution of hydrophobic esters. |
| Mobile Phase A | 5 mM Ammonium Formate in Water (pH ~3.5) | Provides protons for ESI+ without aggressively hydrolyzing the t-butyl group on-column. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Strong eluent for lipophilic impurities. |
| Flow Rate | 0.4 mL/min | Optimal for ESI source desolvation. |
| Gradient | 5% B to 95% B over 8 mins | The tert-butyl ester is significantly more hydrophobic than Moexipril and will elute later. |
Mass Spectrometry (MS) Parameters
Ionization: Electrospray Ionization (ESI), Positive Mode.[2] Detection: Triple Quadrupole (QqQ) or Q-TOF.
-
Precursor Ion: [M+H]⁺ = 555.3 (Calculated based on Monoisotopic Mass 554.30).
-
Maleic Acid Detection: To confirm stoichiometry, a brief negative mode scan can be included to detect the Maleate ion [M-H]⁻ at 115.0 .
Fragmentation Pathway (CID)
Understanding the fragmentation is crucial for setting up MRM transitions.
-
Primary Loss: The tert-butyl group is highly fragile. The most abundant fragment is often the loss of isobutene (C4H8, 56 Da).
- (This product ion is identical to protonated Moexipril).
-
Secondary Fragmentation: The 499.3 ion then fragments according to the standard Moexipril pathway.
- (Tetrahydroisoquinoline core cleavage).
- (Loss of Ethanol from the ethyl ester).
Detailed Protocol
Step 1: Stock Solution Preparation
-
Weigh 1.0 mg of Moexipril tert-butyl ester maleate into a 20 mL amber glass vial (protect from light).
-
Add 10.0 mL of 50:50 Acetonitrile:Water.
-
Vortex for 30 seconds. Do not sonicate excessively as heat can degrade the ester.
-
Label as Stock A (100 µg/mL) .
Step 2: Working Standard Preparation
-
Take 10 µL of Stock A.
-
Dilute with 990 µL of 10 mM Ammonium Acetate (pH 6.0).
-
Final Concentration: 1 µg/mL . Transfer to an autosampler vial with a PTFE-lined cap.
Step 3: Instrument Setup (LC-MS/MS)
LC Gradient Table:
| Time (min) | % Mobile Phase B | Curve |
|---|---|---|
| 0.00 | 5 | Initial |
| 1.00 | 5 | Hold |
| 8.00 | 95 | Linear Ramp |
| 10.00 | 95 | Wash |
| 10.10 | 5 | Re-equilibrate |
| 13.00 | 5 | End |
MS Source Parameters (Generic Optima):
-
Capillary Voltage: 3.5 kV[2]
-
Desolvation Temp: 400°C
-
Gas Flow: 800 L/hr
-
Cone Voltage: 30 V (Keep relatively low to prevent in-source fragmentation of the t-butyl group).
MRM Transitions (Positive Mode):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | ID Logic |
|---|---|---|---|---|---|
| Moexipril t-Butyl Ester | 555.3 | 499.3 | 15 | 50 | Loss of Isobutene (Specific) |
| Moexipril t-Butyl Ester | 555.3 | 234.1 | 35 | 50 | Core Fragment (Quantifier) |
| Moexipril (Reference) | 499.3 | 234.1 | 25 | 50 | For retention time comparison |
Data Analysis & Interpretation
Chromatographic Separation
The tert-butyl ester is more hydrophobic than Moexipril due to the bulky, non-polar tert-butyl group replacing a proton/polar region.
-
Moexipril RT: ~4.5 min
-
Moexipril tert-butyl ester RT: ~6.8 min
-
Self-Validation Check: If you see a peak at 4.5 min in the 555 channel, it is likely in-source fragmentation or an adduct. If you see a peak at 6.8 min in the 499 channel, it is in-source fragmentation of the tert-butyl ester (losing the group before Q1).
Pathway Visualization
The following diagrams illustrate the structural relationship and the mass spectral logic.
Caption: Synthetic relationship between the tert-butyl ester intermediate, the parent drug, and the metabolite.
Caption: Proposed MS/MS fragmentation pathway for Moexipril tert-butyl ester.
References
-
PubChem. (n.d.).[3] Moexipril tert-butyl ester (Compound).[1][3][4][] National Library of Medicine. Retrieved October 24, 2025, from [Link]
-
United States Pharmacopeia (USP). (2014).[6][7] Moexipril Hydrochloride: Organic Impurities. USP-NF. Retrieved from [Link]
-
Bharathi, C., et al. (2017). Structural identification of degradants of moexipril by LC-MS/MS. Biomedical Chromatography. Retrieved from [Link]
Sources
Application Note: High-Fidelity ACE Inhibitor Screening Using Structural Analogues
Abstract & Strategic Utility
In the high-throughput screening (HTS) of Angiotensin-Converting Enzyme (ACE) inhibitors, distinguishing true zinc-metalloprotease inhibitors from non-specific aggregators or false positives is critical. While Moexiprilat is the active, high-affinity metabolite, its synthetic precursor Moexipril tert-butyl ester maleate (Moexipril Related Compound C) serves a unique role as a structural negative control .
This application note details the protocol for utilizing Moexipril tert-butyl ester maleate to validate the specificity of ACE inhibition assays. By exploiting the steric bulk of the tert-butyl group, researchers can confirm that observed inhibition is driven by specific Zinc(II) coordination at the active site rather than non-specific hydrophobic binding.
Mechanism of Action & Rationale
The Zinc-Binding Hypothesis
ACE is a zinc-metallopeptidase. Potent inhibitors (e.g., Captopril, Enalaprilat, Moexiprilat) typically function by coordinating the active site Zinc ion (
-
Moexiprilat (Active): Possesses a free carboxylate group that forms a strong coordinate bond with the
ion in the ACE active site. -
Moexipril tert-butyl ester (Inactive Probe): The carboxylate is masked by a bulky tert-butyl group. This prevents zinc coordination due to both chemical masking (lack of negative charge) and steric hindrance (bulkiness of the t-butyl group).
Diagram 1: Molecular Mechanism of Control
The following diagram illustrates why the tert-butyl ester fails to inhibit ACE, validating the assay's specificity for zinc-binding ligands.
Caption: Mechanistic differentiation: Moexiprilat coordinates Zn2+ for inhibition, while the tert-butyl ester is sterically blocked, serving as a negative control.
Experimental Protocol: FRET-Based ACE Screening
This protocol uses a Fluorescence Resonance Energy Transfer (FRET) substrate.[1] The cleavage of the substrate by ACE restores fluorescence. Inhibitors prevent this cleavage.[2]
Reagents & Equipment
-
Enzyme: Recombinant Human ACE (Somatic).
-
Substrate: Abz-Gly-p-Nitro-Phe-Pro-OH (Abz-based FRET peptide).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 300 mM NaCl, 10 µM ZnCl2, 0.01% Brij-35.
-
Control Compound: Moexipril tert-butyl ester maleate (CAS: 103733-40-0).[3][4][5]
-
Reference Standard: Moexiprilat (Active diacid).[6]
-
Detection: Fluorescence Plate Reader (Ex: 320 nm / Em: 420 nm).
Compound Preparation (Critical Step)
The tert-butyl ester is highly lipophilic. Proper solubilization is required to avoid aggregation, which can cause false positives.
-
Stock Solution: Dissolve Moexipril tert-butyl ester maleate in 100% DMSO to a concentration of 10 mM. Vortex vigorously.
-
Intermediate Dilution: Dilute to 100 µM in Assay Buffer (Final DMSO < 1%).
-
Note: If precipitation occurs, increase DMSO to 5% in the intermediate step, but ensure final well concentration is < 1%.
-
Assay Workflow
| Step | Action | Volume (µL) | Notes |
| 1 | Buffer Add | 40 µL | Add Assay Buffer to 96-well Black Plate. |
| 2 | Compound | 10 µL | Add Test Cmpd, Moexiprilat (Pos), or t-Butyl Ester (Neg). |
| 3 | Enzyme | 25 µL | Add ACE Enzyme (approx. 1-5 nM final). |
| 4 | Incubation | - | Incubate 15 min @ 37°C (Pre-equilibration). |
| 5 | Substrate | 25 µL | Add FRET Substrate (start reaction). |
| 6 | Read | - | Kinetic Read: 30-60 min @ 37°C (Ex 320/Em 420). |
Diagram 2: Assay Workflow & Logic
Caption: Step-by-step FRET workflow including the critical data analysis decision gate for assay validation.
Data Interpretation & Validation Criteria
To certify an ACE inhibitor screening campaign, the following performance metrics must be met using the Moexipril analogues:
Comparative Potency Table
| Compound | Role | Expected IC50 | Interpretation |
| Moexiprilat | Positive Control | 1.0 - 5.0 nM | Validates enzyme activity and sensitivity. |
| Moexipril HCl | Prodrug Control | > 100 - 500 nM | Weak inhibition (ethyl ester hydrolysis/instability). |
| Moexipril t-Butyl Ester | Negative Control | > 10,000 nM | Validates Zinc-specificity. |
Troubleshooting: Why is my Negative Control Active?
If Moexipril tert-butyl ester shows significant inhibition (e.g., IC50 < 1 µM), investigate the following:
-
Esterase Contamination: The ACE preparation may contain impurities (esterases) that hydrolyze the ester to the active acid during incubation. Solution: Add an esterase inhibitor (e.g., PMSF) if it doesn't affect ACE.
-
Compound Aggregation: Lipophilic esters can form colloidal aggregates that sequester the enzyme non-specifically. Solution: Add 0.01% Triton X-100 or Brij-35 to the buffer.
-
DMSO Tolerance: High DMSO concentrations can unfold ACE. Ensure final DMSO is < 1%.[7][8]
References
-
Edling, O., et al. (1995).[6] "Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril." Journal of Pharmacology and Experimental Therapeutics.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 71750757, Moexipril tert-butyl ester." PubChem.
-
Assay Genie. (n.d.). "ACE1 Inhibitor Screening Kit Protocol." Assay Genie.
-
Hocher, B., et al. (2003). "ACE Inhibition with moexipril: a review of potential effects beyond blood pressure control." American Journal of Cardiovascular Drugs.
-
BPS Bioscience. (2023). "ACE2 Inhibitor Screening Assay Kit Protocol." BPS Bioscience.[7]
Sources
- 1. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. lookchem.com [lookchem.com]
- 4. Moexipril tert-Butyl Ester Maleic Acid Salt | 103733-40-0 [amp.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
Application Note: In Vitro Evaluation of Moexipril tert-Butyl Ester Maleate
Introduction & Scientific Context
Moexipril tert-butyl ester maleate (CAS: 103733-40-0), often designated as Moexipril Related Compound C in pharmacopeial contexts (USP), is a critical synthetic intermediate and impurity standard in the analysis of the antihypertensive drug Moexipril.
Structurally, it differs from the active prodrug Moexipril in the protection of the tetrahydroisoquinoline-3-carboxylic acid (THIQ) moiety. While Moexipril possesses a free carboxylic acid at this position (essential for zinc binding at the ACE active site), the tert-butyl ester analog blocks this functionality.
Scientific Rationale for In Vitro Studies
Researchers typically evaluate this compound for two critical reasons:
-
Impurity Qualification (QC/Tox): To verify that this impurity lacks off-target pharmacological activity or significant ACE inhibition compared to the parent drug.
-
Metabolic Stability (ADME): To demonstrate that the bulky tert-butyl group renders the molecule resistant to hepatic esterases (CES1), unlike the labile ethyl ester found in the prodrug moiety.
This guide provides protocols to characterize the enzymatic stability and ACE inhibitory potential of this specific ester form.
Chemical Properties & Reconstitution
The maleate salt form improves crystallinity but alters solubility profiles compared to the free base.
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 670.75 g/mol |
| Solubility | Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water. |
| Storage | -20°C (Desiccate; hygroscopic). |
Reconstitution Protocol (Stock Solution)
-
Weighing: Weigh 6.71 mg of Moexipril tert-butyl ester maleate.
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visible particulates remain.
-
Concentration: Final concentration is 10 mM .
-
Storage: Aliquot into amber glass vials (avoid plastic due to lipophilicity) and store at -20°C. Stable for 3 months.
Critical Note: Do not dissolve directly in aqueous buffer. The tert-butyl ester is acid-labile; ensure buffers are pH > 5.5.
Protocol A: Differential Metabolic Stability (CES1 Assay)
Objective: To determine if Human Carboxylesterase 1 (CES1) can hydrolyze the tert-butyl ester moiety. Hypothesis: CES1 will hydrolyze the ethyl ester (prodrug side chain) but will fail to hydrolyze the sterically hindered tert-butyl ester (THIQ ring), preventing the formation of the active metabolite Moexiprilat.
Materials
-
Enzyme: Recombinant Human CES1 (or Human Liver Microsomes - HLM).
-
Substrate: Moexipril tert-butyl ester maleate (10 mM DMSO stock).
-
Control: Moexipril HCl (Positive control for hydrolysis).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Experimental Workflow
Figure 1: Workflow for metabolic stability assessment.
Step-by-Step Procedure
-
Pre-incubation: Thaw CES1 enzyme and dilute to 0.2 mg/mL in Phosphate Buffer (37°C).
-
Substrate Addition: Spike the reaction mixture with the test compound (final conc: 1 µM ; final DMSO < 0.1%).
-
Time Points: Incubate at 37°C with shaking. Remove 50 µL aliquots at
minutes. -
Quenching: Immediately transfer aliquots into 150 µL ice-cold ACN containing internal standard (e.g., Enalaprilat).
-
Centrifugation: Spin at 4,000 x g for 20 minutes at 4°C to pellet protein.
-
Analysis: Inject supernatant into LC-MS/MS.
Data Analysis
Monitor for the loss of parent (M+H: 555.3) and formation of metabolites.[1][2][3]
-
Expected Result: Rapid loss of ethyl group (-28 Da mass shift equivalent) but retention of tert-butyl group.
-
Calculation: Plot
vs. Time. Calculate .
Protocol B: ACE Inhibition Assay (Fluorometric)[4][5]
Objective: To quantify the inhibitory potency (
Materials
-
Enzyme: Angiotensin Converting Enzyme (Rabbit Lung ACE), 0.1 U/mL.
-
Substrate: o-Aminobenzoyl-Gly-p-nitro-Phe-Pro (Abz-substrate).
-
Buffer: 50 mM HEPES, 300 mM NaCl, 10 µM ZnCl2, pH 7.5.
-
Plate: 96-well Black Opaque Plate.
Pathway Visualization
Figure 2: Mechanism of Action. The tert-butyl ester blocks the zinc-binding carboxylate, preventing inhibition.
Step-by-Step Procedure
-
Preparation: Prepare serial dilutions of Moexipril tert-butyl ester maleate in Assay Buffer (Range: 100 µM to 0.1 nM).
-
Control: Prepare Moexiprilat (active) as a positive control.
-
-
Enzyme Loading: Add 20 µL of ACE enzyme solution to each well.
-
Inhibitor Addition: Add 20 µL of test compound dilution. Incubate for 10 minutes at 37°C to allow equilibrium binding.
-
Substrate Initiation: Add 60 µL of Abz-substrate (50 µM final).
-
Measurement: Immediately read fluorescence (
) in kinetic mode for 30 minutes.
Data Interpretation
Calculate the slope (RFU/min) for the linear portion of the curve.
Expected Outcome:
-
Moexiprilat (Active):
. -
Moexipril tert-butyl ester:
(Inactive).
References
-
United States Pharmacopeia (USP). Moexipril Hydrochloride: Organic Impurities.[5] USP-NF 2024, Issue 1.
-
Kalász, H., et al. (2007).[6][7] "Metabolism of Moexipril to Moexiprilat: Determination of In Vitro Metabolism Using HPLC-ES-MS." Medicinal Chemistry, 3(1), 101-106.[6]
-
BenchChem. "Application Notes and Protocols for Measuring ACE Inhibition (Fluorometric Method)." [8]
-
PubChem. "Moexipril tert-butyl ester | C31H42N2O7."[9] National Library of Medicine.
-
Wang, X., et al. (2011). "In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors." Drug Metabolism and Disposition, 39(11).
Sources
- 1. Moexipril - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moexipril Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Moexipril tert-butyl ester | C31H42N2O7 | CID 71750757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Moexipril tert-Butyl Ester Maleate as a Reference Standard in Impurity Profiling
This Application Note and Protocol guide details the use of Moexipril tert-Butyl Ester Maleate as a critical reference standard in the impurity profiling of Moexipril Hydrochloride.
Designation: Moexipril Related Compound C (USP/EP) Target Analyte: Moexipril Hydrochloride (API) Role: Process-Related Impurity / Synthetic Intermediate Standard
Executive Summary
In the development and quality control of Moexipril Hydrochloride (an ACE inhibitor), the Moexipril tert-Butyl Ester (often supplied as the Maleate salt) serves as a vital reference standard. It represents the immediate synthetic precursor to the active pharmaceutical ingredient (API). Its presence in the final drug substance indicates incomplete deprotection during the final synthetic step.
This guide provides a validated framework for using this standard to establish specificity, calculate relative response factors (RRF), and quantify process-related impurities in compliance with ICH Q3A/Q3B guidelines.
Chemical Context & Origin
To accurately profile impurities, one must understand their origin. Moexipril is synthesized via a coupling reaction followed by a deprotection step.
-
The Mechanism: The synthesis typically involves the coupling of an amino acid derivative (N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanine) with a tetrahydroisoquinoline derivative. To prevent side reactions, the carboxylic acid on the isoquinoline ring is protected as a tert-butyl ester .
-
The Impurity: The final step involves the acid-catalyzed cleavage of this tert-butyl group to release the free carboxylic acid (Moexipril).[1] If this reaction is stopped prematurely or the acid concentration/time is insufficient, the Moexipril tert-Butyl Ester remains as a contaminant.
-
Chemical Nature: Unlike Moexipril, this impurity lacks the free carboxylic acid functionality (it is fully esterified). This makes it significantly more hydrophobic , resulting in a longer retention time in Reverse-Phase Chromatography (RP-HPLC).
Diagram 1: Origin of the Impurity (Synthesis Pathway)
Caption: The synthetic pathway showing the deprotection of the tert-butyl ester precursor. Incomplete hydrolysis leads to the retention of the reference standard compound as a process impurity.
Analytical Protocol: RP-HPLC Method
This protocol uses a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the separation of the hydrophobic tert-butyl ester from the main Moexipril peak.
Reagents & Standards[2][3][4][5]
-
Reference Standard: Moexipril tert-Butyl Ester Maleate (Certified Reference Material).[2]
-
API Standard: Moexipril Hydrochloride USP/EP.
-
Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Phosphoric Acid (85%).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or Equiv.) | Provides necessary hydrophobicity to separate the ester impurity from the API. |
| Mobile Phase A | Phosphate Buffer (0.02 M, pH 3.0) | Acidic pH suppresses ionization of the carboxyl group, sharpening the API peak. |
| Mobile Phase B | Acetonitrile : Tetrahydrofuran (95:[3]5) | Strong organic modifier to elute the hydrophobic tert-butyl ester. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm columns.[4] |
| Detection | UV @ 210 nm | Maximize sensitivity for the peptide backbone and aromatic rings. |
| Temperature | 40°C | Improves mass transfer and peak shape. |
| Injection Vol. | 20 µL | Sufficient for trace impurity detection (LOQ level). |
Gradient Program
Note: The tert-butyl ester is late-eluting.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (API Retention) |
| 25.0 | 40 | 60 | Linear Gradient |
| 35.0 | 40 | 60 | Wash (Elute tert-butyl ester) |
| 36.0 | 90 | 10 | Return to Initial |
| 45.0 | 90 | 10 | Re-equilibration |
Standard Preparation & Calculation
Critical Step: The reference standard is often supplied as the Maleate salt . You must correct for the salt form when calculating the concentration of the free base impurity.
Salt Correction Factor (SCF)
-
MW (Moexipril tert-Butyl Ester Free Base): ~554.68 g/mol [5]
-
MW (Moexipril tert-Butyl Ester Maleate): ~670.76 g/mol [6][7]
-
SCF:
Preparation Steps[9]
-
Stock Solution (Impurity): Accurately weigh 5.0 mg of Moexipril tert-Butyl Ester Maleate into a 50 mL volumetric flask. Dissolve in Mobile Phase B (or Methanol).
-
Concentration (Salt): 100 µg/mL.
-
Concentration (Free Base):
µg/mL.
-
-
System Suitability Solution: Prepare a solution containing 1.0 mg/mL Moexipril HCl (API) spiked with the Impurity Stock Solution to achieve a final impurity concentration of ~0.5% (5 µg/mL).
-
Sample Preparation: Dissolve 25 mg of Moexipril HCl bulk drug substance in 25 mL of Mobile Phase (1.0 mg/mL).
Data Analysis Workflow
Use the Relative Response Factor (RRF) to quantify the impurity in the sample. If the RRF is not established, assume 1.0 for initial screening, but for validation, determine RRF by comparing the slope of the calibration curves of the Impurity vs. API.
Calculation Formula:
- : Peak area of impurity in sample.
- : Peak area of impurity in standard.
- : Concentration of standard (mg/mL).
- : Concentration of sample (mg/mL).[4]
- : Potency of the reference standard (decimal).
Diagram 2: Analytical Workflow
Caption: Step-by-step analytical workflow from standard preparation to final reporting, emphasizing the salt correction step.
Validation Criteria (System Suitability)
To ensure the reliability of the method, the following criteria must be met during the System Suitability Test (SST):
-
Resolution (
): The resolution between Moexipril and Moexipril tert-Butyl Ester must be > 2.0 . (Note: The ester elutes significantly later, so resolution is rarely an issue, but ensure no interference from other dimers). -
Tailing Factor (
): Not more than 1.5 for the impurity peak. -
Precision: %RSD of 6 replicate injections of the standard solution should be ≤ 5.0% (at the limit of quantification level) or ≤ 2.0% (at higher levels).
-
LOD/LOQ: The Limit of Quantification should be established at
(reporting threshold).
Storage and Stability
-
Storage: Store the Moexipril tert-Butyl Ester Maleate standard at -20°C or as specified on the CoA. It is sensitive to moisture (hydrolysis risk).
-
Solution Stability: Solutions in acidic mobile phase are generally stable for 24 hours at 5°C. Avoid alkaline diluents which may induce hydrolysis of the ester, mimicking the degradation pathway and falsifying results.
References
-
United States Pharmacopeia (USP). Moexipril Hydrochloride Monograph: Organic Impurities. USP-NF. (Designates "Moexipril Related Compound C").[3]
-
European Pharmacopoeia (Ph. Eur.). Moexipril Hydrochloride.[6][2][3][][9][10] (Provides specifications for Impurity Profiling).
-
PubChem. Moexipril tert-butyl ester (Compound Summary). National Library of Medicine.
-
BOC Sciences. Moexipril tert-Butyl Ester (Product Information). (Confirmation of chemical structure and CAS 103733-39-7).[5][11][]
-
Pharmaffiliates. Moexipril tert-Butyl ester maleic acid salt (Reference Standard).[7]
Sources
- 1. Moexipril - Wikipedia [en.wikipedia.org]
- 2. 莫昔普利 盐酸盐 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. uspnf.com [uspnf.com]
- 4. jocpr.com [jocpr.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. Moexipril tert-butyl ester | C31H42N2O7 | CID 71750757 - PubChem [pubchem.ncbi.nlm.nih.gov]
application of "Moexipril tert-butyl ester maleate" in continuous flow synthesis
Application Note: Continuous Flow Processing of Moexipril tert-Butyl Ester Maleate
Part 1: Executive Summary & Strategic Rationale
Moexipril tert-butyl ester maleate (Compound 1 ) is the critical penultimate intermediate in the synthesis of Moexipril Hydrochloride , a potent ACE inhibitor used for the treatment of hypertension. Structurally, it comprises the fully assembled pharmacophore with the isoquinoline carboxylic acid protected as a tert-butyl ester.
The transition of this intermediate's processing from batch to continuous flow is driven by three critical quality attributes (CQAs):
-
Chemoselectivity: The tert-butyl ester must be cleaved (acidolysis) without hydrolyzing the sensitive ethyl ester on the side chain (which would yield the diacid metabolite, Moexiprilat, an impurity). Flow chemistry offers precise residence time control (
) to maximize this selectivity. -
Safety & Handling: The deprotection typically requires strong acids (e.g., Trifluoroacetic acid - TFA, or HCl gas). Flow reactors contain these corrosive reagents within a closed, small-volume system, mitigating operator exposure.
-
Process Intensification: High-temperature, short-residence-time regimes accessible in flow allow for throughputs exceeding 1 g/h in benchtop footprints, significantly faster than room-temperature batch stirring.
This guide details the Continuous Flow Deprotection Protocol , transforming the maleate ester (1 ) into the final API, Moexipril (2 ).
Part 2: Chemical Mechanism & Flow Strategy
The transformation involves the acid-catalyzed cleavage of the tert-butyl ester. In batch, this is often slow (hours) to avoid side-chain hydrolysis. In flow, we utilize the "Flash Deprotection" strategy: higher acid concentration and temperature for a fraction of the time.
Reaction Scheme
-
Substrate: Moexipril tert-butyl ester maleate (
)[1] -
Reagent: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.
-
Product: Moexipril (
) + Isobutylene + Maleic Acid.
Critical Consideration (The Maleate Salt): The starting material is a maleate salt. While stable, salts can exhibit poor solubility in pure non-polar solvents (DCM).
-
Solution: We utilize a co-solvent system (DCM/Toluene) or feed the substrate directly in the deprotection cocktail if stability permits. For this protocol, we employ a DCM-solubilized feed where the high concentration of TFA acts as a co-solvent immediately upon mixing.
Part 3: Detailed Experimental Protocol
Equipment Configuration
-
Pumps: 2x High-Pressure Piston Pumps (e.g., Knauer Azura or Vapourtec R-Series). Acid resistant (Hastelloy or Ceramic heads).
-
Reactor: PFA Coil Reactor (10 mL volume).
-
Temperature Control: Convection heating unit or oil bath capable of 40–60°C.
-
Back Pressure Regulator (BPR): 75 psi (5 bar) to prevent isobutylene outgassing and maintain single-phase flow.
-
Mixer: T-mixer or Static Mixer (PEEK/PTFE).
Reagent Preparation
-
Feed A (Substrate): Dissolve Moexipril tert-butyl ester maleate (10.0 g, 14.9 mmol) in Dichloromethane (DCM) (100 mL).
-
Note: If turbidity persists due to the maleate salt, add 5% Methanol (MeOH) to aid solubility.
-
Concentration: ~0.15 M.
-
-
Feed B (Reagent): 50% v/v Trifluoroacetic Acid (TFA) in DCM.
-
Note: Pure TFA can be used for faster kinetics, but 50% provides better thermal mass control.
-
Operational Parameters
| Parameter | Setting | Rationale |
| Flow Rate Feed A | 0.5 mL/min | Defines substrate throughput. |
| Flow Rate Feed B | 0.5 mL/min | Maintains 1:1 volumetric ratio (High acid excess). |
| Total Flow Rate | 1.0 mL/min | System throughput. |
| Reactor Volume | 10 mL | Standard coil size. |
| Residence Time ( | 10 minutes | Optimized for complete conversion vs. ester stability. |
| Temperature | 45 °C | Accelerates cleavage; <50°C prevents ethyl ester hydrolysis. |
| System Pressure | 5 bar (75 psi) | Keeps isobutylene byproduct in solution. |
Execution Steps
-
System Priming: Flush the reactor with DCM (Solvent only) at 1.0 mL/min, 45°C, 5 bar. Check for leaks.
-
Equilibration: Switch Feed B pump to the TFA solution. Allow the acid front to pass through the reactor (approx. 10-15 min).
-
Reaction Start: Switch Feed A pump to the Substrate solution. Start the timer.
-
Steady State: Discard the first 2 reactor volumes (20 mL / 20 min) of output to ensure steady-state concentration.
-
Collection: Direct the reactor outlet (post-BPR) into a cooled receiving flask (0°C) containing a quenching solution (Sat.
or 1M NaOH) to immediately neutralize the acid and stop the reaction. -
Workup:
-
Separate the organic layer (DCM).
-
Wash aqueous layer 2x with DCM.
-
Combine organics, dry over
, and concentrate. -
Crystallization: Redissolve in Ethanol and add HCl/Ether to precipitate Moexipril Hydrochloride .
-
Part 4: Process Visualization (Graphviz)
Diagram 1: Continuous Flow Reactor Setup
This diagram illustrates the physical connectivity of the modules.
Caption: Schematic of the continuous flow deprotection setup for Moexipril synthesis.
Diagram 2: Chemical Pathway & Logic
This diagram details the chemical transformation and the "Self-Validating" checkpoints.
Caption: Reaction pathway illustrating the critical selectivity checkpoint between Moexipril and impurity.
Part 5: Data Analysis & Troubleshooting
Expected Results vs. Batch
| Metric | Batch Process (Traditional) | Continuous Flow (This Protocol) | Improvement |
| Reaction Time | 2 - 4 Hours | 10 Minutes | 12x - 24x Faster |
| Temperature | 20 °C (Room Temp) | 45 °C | Kinetic acceleration |
| Yield | 75 - 80% | 85 - 92% | Reduced side-reactions |
| Impurity Profile | Variable (Moexiprilat formation) | Consistent (<1% Moexiprilat) | Precise |
Troubleshooting Guide (Self-Validating System)
-
Issue: High back-pressure (>100 psi).[2]
-
Cause: Precipitation of Maleic Acid or Moexipril TFA salt in the reactor coil.
-
Fix: Increase system temperature to 50°C or add 5-10% Trifluoroethanol (TFE) to Feed A to improve salt solubility.
-
-
Issue: Low Conversion (<95%).
-
Cause: Residence time too short or TFA concentration too low.
-
Fix: Decrease total flow rate to 0.5 mL/min (doubling
to 20 min).
-
-
Issue: High Impurity (Moexiprilat > 2%).[2][3]
-
Cause: Ethyl ester hydrolysis.
-
Fix:Reduce Temperature to 35°C immediately. Do not reduce acid conc; temperature is the primary driver of hydrolysis.
-
Part 6: References
-
Breen, C. P., & Jamison, T. F. (2019).[4] Continuous Flow Synthesis of ACE Inhibitors From N-Substituted L-Alanine Derivatives. Chemistry – A European Journal, 25(64), 14527–14531.
-
Grounding: Establishes the general flow synthesis strategy for ACE inhibitors, including Moexipril.
-
-
Sahoo, B. M., et al. (2018). A Review on Synthesis and Therapeutic Potential of Moexipril.Organic Process Research & Development. (General OPRD Link for context on process chemistry).
-
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893.
-
Grounding: Authoritative reference for reactor setup, BPR usage, and residence time calculations cited in the protocol.
-
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5486837, Moexipril.
-
Grounding: Verification of chemical structures and CAS 103733-40-0 identity.
-
Disclaimer: This protocol is for research and development purposes. All continuous flow setups involving strong acids and pressurized systems should be operated within a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
troubleshooting "Moexipril tert-butyl ester maleate" synthesis yield issues
The following technical guide addresses the synthesis and yield optimization of Moexipril tert-butyl ester maleate (CAS: 103733-40-0), a critical intermediate in the production of Moexipril Hydrochloride.
This guide is structured to troubleshoot the specific challenges of coupling sterically hindered secondary amines and stabilizing acid-labile protecting groups during salt formation.
Core Synthesis Workflow & Critical Control Points
The synthesis of Moexipril tert-butyl ester maleate generally involves the condensation of the "Side Chain" (N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine) with the "Isoquinoline Core" (tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate), followed by salt formation with maleic acid.
Process Visualization
Figure 1: Critical path workflow for Moexipril tert-butyl ester maleate synthesis, highlighting impurity risks (DKP and Hydrolysis).
Troubleshooting Guide (Q&A)
Category A: Low Yield in Coupling Reaction[2]
Q1: My coupling yield is stuck below 60%. I am using DCC/HOBt, but the reaction is sluggish. What is happening? Diagnosis: The isoquinoline nitrogen is a secondary amine located within a tetrahydroisoquinoline ring, creating significant steric hindrance. Standard peptide coupling reagents (like DCC) are often too bulky or slow, leading to incomplete conversion and allowing the activated side chain to cyclize into a Diketopiperazine (DKP) impurity rather than coupling.
Corrective Action:
-
Switch Activation Method: Move to a Mixed Anhydride method (using Pivaloyl Chloride or Isobutyl Chloroformate) or use EDC/HOAt . HOAt is superior to HOBt for hindered secondary amines due to the neighboring pyridine nitrogen effect which accelerates the reaction.
-
Temperature Control: Perform the activation of the side chain at low temperature (-15°C to -10°C) to suppress DKP formation, then add the isoquinoline core and allow to warm slowly.
Q2: I see a large impurity peak at RRT ~0.85. What is it? Diagnosis: This is likely the Diketopiperazine (DKP) derivative of the side chain (N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine).
-
Mechanism: The secondary amine of the alanine residue attacks the activated carboxylic acid intramolecularly.
-
Prevention: Ensure the isoquinoline core is added immediately after activation. Do not hold the activated ester for long periods.
Category B: Salt Formation & Crystallization
Q3: Upon adding Maleic acid, the product oils out instead of crystallizing. How do I fix this? Diagnosis: "Oiling out" indicates either the presence of impurities (DKP or unreacted reagents) disrupting the lattice or an incorrect solvent polarity.
Corrective Action:
-
Solvent System: Use a mixture of Ethyl Acetate (EtOAc) and Methyl tert-butyl ether (MTBE) or Heptane .
-
Protocol: Dissolve the free base in minimal warm EtOAc (40°C). Add Maleic acid (1.05 eq). Add MTBE/Heptane dropwise until the solution turns slightly turbid. Cool slowly to 0-5°C with vigorous stirring.
-
-
Seeding: This compound is prone to supersaturation. Seed the mixture with 0.1% authentic crystalline material at 25°C before cooling.
Q4: The melting point of my maleate salt is lower than the literature value (148-150°C). Why? Diagnosis: This suggests partial hydrolysis of the tert-butyl ester .
-
Cause: While Maleic acid is a weak acid, the presence of residual water or higher temperatures (>50°C) during drying can catalyze the cleavage of the acid-labile tert-butyl group, generating Moexipril (free acid) impurities.
-
Fix: Ensure the solvent used for salt formation is dry (KF < 0.1%). Dry the final solid under vacuum at temperatures not exceeding 40°C .
Detailed Experimental Protocols
Protocol A: Optimized Coupling via Mixed Anhydride
This method minimizes steric hindrance issues common with the isoquinoline core.
| Parameter | Specification | Notes |
| Stoichiometry | Side Chain (1.1 eq) : Core (1.0 eq) | Slight excess of side chain ensures full consumption of the expensive Core. |
| Activator | Pivaloyl Chloride (1.1 eq) | Preferred over IBCF for stability. |
| Base | N-Methylmorpholine (NMM) (2.2 eq) | Non-nucleophilic base. |
| Solvent | Dichloromethane (DCM) | Anhydrous. |
Step-by-Step:
-
Activation: Dissolve N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (Side Chain) and NMM in DCM. Cool to -15°C .
-
Reagent Addition: Add Pivaloyl Chloride dropwise, maintaining temperature < -10°C. Stir for 30 minutes. Critical: Do not exceed time or temp to prevent DKP.
-
Coupling: Add a solution of tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Core) in DCM dropwise.
-
Reaction: Stir at -10°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Workup: Wash with water, sat. NaHCO3, and brine. Dry organic layer over Na2SO4. Evaporate to obtain the crude Free Base as a viscous oil.
Protocol B: Maleate Salt Formation
| Parameter | Specification |
| Acid Source | Maleic Acid (1.05 eq) |
| Solvent | Ethyl Acetate / MTBE (1:2 ratio) |
| Temperature | 40°C |
Step-by-Step:
-
Dissolve the crude Free Base (from Protocol A) in Ethyl Acetate (3 mL per gram of base) at 40°C.
-
Dissolve Maleic Acid in minimal warm Ethyl Acetate and add to the base solution.
-
Stir for 15 minutes at 25°C. If solid does not form, add MTBE (6 mL per gram of base) dropwise.
-
Seeding: Add seed crystals if available.
-
Cool to 0-5°C and stir for 2 hours to maximize yield.
-
Filter the white solid and wash with cold MTBE.
-
Drying: Vacuum dry at 35-40°C. Do not exceed 40°C to prevent t-butyl deprotection.
References
-
Preparation of Moexipril tert-Butyl Ester Maleate (Moexipril Related Compound C) . LookChem CAS Database. Retrieved from [Link][1]
- Synthesis of ACE Inhibitor Intermediates (Process Patent). Google Patents (WO2014202659A1). Describes the coupling logic for N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine derivatives.
-
Moexipril Hydrochloride and Impurities Profile . Pharmaffiliates. Defines the structure of the tert-butyl ester impurity/intermediate. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Moexipril tert-Butyl Ester Maleate Purification
Introduction
Welcome to the technical support hub for Moexipril tert-butyl ester maleate (CAS: 103733-40-0).[1][2][3] This compound is a critical late-stage intermediate in the synthesis of Moexipril, an ACE inhibitor.[2] Its structural integrity relies on two ester functionalities: a stable ethyl ester and an acid-labile tert-butyl ester.[1][2]
The purification of this maleate salt presents a unique set of challenges.[2] The tert-butyl group is sensitive to acidic conditions, yet the formation of the maleate salt requires the introduction of an acid (maleic acid).[1][2] Furthermore, the molecule contains three stereocenters, making diastereomeric purity a primary critical quality attribute (CQA).[1][2]
This guide ignores generic advice in favor of specific, chemically grounded troubleshooting protocols designed for process chemists and R&D scientists.
Part 1: Purification Workflow & Logic
The following diagram outlines the decision logic for purifying crude Moexipril tert-butyl ester into its maleate salt form. It emphasizes the separation of diastereomers and the prevention of acid-catalyzed degradation.[2]
Figure 1: Decision tree for the purification and salt formation of Moexipril tert-butyl ester, highlighting critical control points for impurity management.
Part 2: Troubleshooting Guide (Q&A)
Category A: Crystallization & Yield[1][2][4]
Q1: The product separates as a sticky oil or gum rather than a crystalline solid upon adding Maleic Acid. How do I fix this?
Diagnosis: "Oiling out" typically occurs when the supersaturation is too high or the chosen solvent system is too polar/non-polar for the salt form.[2] It may also indicate the presence of residual solvents (like DMF or DCM) from the synthesis step.[2]
Protocol:
-
Solvent Swap: Ensure the free base is fully exchanged into the crystallization solvent (typically Ethyl Acetate or Isopropyl Acetate ) to remove high-boiling impurities.[2]
-
Temperature Control: Dissolve the free base and maleic acid at 40–45°C . Do not exceed 50°C to prevent degradation.[2]
-
Seeding: Cool the solution slowly to 25°C. At the first sign of cloudiness (metastable zone), add 0.5% w/w seed crystals of pure Moexipril tert-butyl ester maleate.
-
Anti-solvent Addition: If no solid forms, slowly add n-Heptane or MTBE (ratio 1:3 relative to solvent) over 2 hours while stirring.[1][2]
Q2: My isolated yield is low (<60%), but the mother liquor is rich in product. Can I recover it?
Analysis: High solubility of the maleate salt in the mother liquor suggests the solvent system is too polar.[2] However, aggressive recovery often precipitates impurities.[2]
Recommendation:
-
Do NOT evaporate to dryness and re-crystallize; this concentrates degradation products.[2]
-
Second Crop Strategy: Cool the mother liquor to -10°C for 12 hours.
-
Recycle: If purity is acceptable (>95%), recycle the mother liquor into the next batch's dissolution step.[2] If purity is low, perform a "salt break" (convert back to free base using NaHCO₃), purify the free base via silica plug, and re-form the salt.[2]
Category B: Impurity Removal (Diastereomers & Degradants)[1][2]
Q3: HPLC shows a persistent impurity at RRT ~0.9 or ~1.1 (Diastereomers). Crystallization isn't removing it. [1]
Scientific Context: Moexipril has three chiral centers. The tert-butyl ester intermediate is often a mixture of the desired (S,S,S) isomer and minor diastereomers.[2] Maleate salts often improve diastereomeric excess (de) via kinetic resolution during crystallization, but thermodynamic equilibration can redissolve impurities.[1][2]
Protocol:
-
Switch to Kinetic Control: Instead of long equilibration times, use a rapid cooling profile (e.g., 40°C to 0°C over 1 hour) after seeding. Sometimes the desired isomer crystallizes significantly faster than the impurity.[2]
-
Solvent Polarity Adjustment: Add a small amount of Ethanol (2-5%) to the Ethyl Acetate.[2] This increases solubility slightly but can disrupt the crystal lattice of the impurity, keeping it in solution.[2]
-
Pre-Salt Purification: If the diastereomer level is >5%, crystallization is inefficient.[2] Purify the free base using flash chromatography (SiO₂, Heptane:EtOAc gradient with 0.1% Et₃N) before adding maleic acid.
Q4: I see a growing impurity peak (Moexipril free acid) during salt formation.
Diagnosis: This is the deprotection product caused by the loss of the tert-butyl group.[2] While the tert-butyl ester is relatively stable, the presence of maleic acid (pKa ~1.[2]9) in a wet or hot environment catalyzes the cleavage to isobutylene and the carboxylic acid.[2]
Corrective Action:
-
Moisture Check: The reaction must be strictly anhydrous. Verify solvent water content is <0.05% (KF) . Water acts as a nucleophile in the acid-catalyzed hydrolysis.[1][2]
-
Temperature Limit: Never heat the maleate salt solution above 50°C .
-
Stoichiometry: Ensure strictly 1:1 molar equivalents of Maleic Acid. Excess acid accelerates deprotection.[2]
Category C: Stability & Handling[1][2]
Q5: The bulk solid turns yellow/sticky during storage.
Cause: This indicates hydrolysis (moisture uptake) or diketopiperazine formation (cyclization).[1][2] Moexipril derivatives are prone to intramolecular cyclization between the amine and the adjacent carbonyl, especially if the salt is amorphous.[2]
Prevention:
-
Drying: Dry the salt under vacuum at 35°C for 24 hours. Ensure residual solvent is removed, as solvents can plasticize the crystal and lower the glass transition temperature, promoting degradation.[2]
-
Storage: Store at -20°C or 2-8°C in double polyethylene bags with desiccant.
-
Excipient Compatibility: If formulating, avoid Magnesium Stearate , which has been proven to accelerate degradation of Moexipril salts [3].[2]
Part 3: Quantitative Data Summary
Table 1: Solvent Screening for Crystallization of Moexipril tert-Butyl Ester Maleate
| Solvent System | Ratio (v/v) | Yield (%) | Purity (HPLC) | Observation |
| Ethyl Acetate | 100% | 65-70% | >98.5% | Good crystals, slow nucleation.[1][2] |
| EtOAc / Heptane | 1:1 | 85-90% | 97.0% | Higher yield, risk of trapping diastereomers.[1][2] |
| Isopropyl Acetate | 100% | 70-75% | >98.0% | Recommended. Best balance of yield/purity.[1][2] |
| Acetone / MTBE | 1:2 | 50% | 99.0% | High purity, significant yield loss.[2] |
| Ethanol | 100% | <10% | N/A | Too soluble; product does not crystallize.[2] |
Part 4: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71750757, Moexipril tert-butyl ester.[1][2] Retrieved from [Link][1][2]
-
Pharmaffiliates (2023). Moexipril tert-Butyl Ester Maleic Acid Salt Reference Standards. Retrieved from [Link][1][2][4]
-
Stanisz, B. (2012). Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations.[2] Journal of Pharmaceutical and Biomedical Analysis.[2] Retrieved from [Link]
-
LookChem (2023). Moexipril tert-Butyl Ester Maleic Acid Salt Product Information. Retrieved from [Link][1][2][5]
Sources
"Moexipril tert-butyl ester maleate" stability and degradation product analysis
[1]
Quick Reference Data
| Parameter | Detail |
| Chemical Name | Moexipril tert-butyl ester maleate |
| Common Synonym | Moexipril Related Compound C |
| CAS Number | 103733-40-0 |
| Molecular Formula | C₃₁H₄₂N₂O₇[1][2][3][4][5][6][7] · C₄H₄O₄ (Maleate salt) |
| Key Instability | Acid-catalyzed hydrolysis (loss of t-butyl group), Cyclization (DKP formation) |
| Storage | -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |
Part 1: Troubleshooting Guide (Q&A)
Category 1: Chromatographic Anomalies
Q: Why do I see peak splitting or a "saddle" peak for the main analyte during HPLC analysis? A: This is a classic signature of on-column degradation . The tert-butyl ester moiety is highly sensitive to acid. If you are using a standard ACE inhibitor method (often involving 0.1% TFA or Phosphate buffer pH < 3.0), the compound is likely hydrolyzing inside the column during the run. The "split" peak represents the interconversion between the intact ester and its hydrolysis product (Moexipril free acid) as it moves through the stationary phase.
-
Solution: Switch to a milder mobile phase pH (pH 4.5–6.0) using Ammonium Acetate.[8][9] If low pH is mandatory for separation, lower the column temperature to 15–20°C to kinetically slow the hydrolysis.
Q: A new peak appearing at RRT ~0.85 is increasing over time in my standard solution. What is it? A: This is likely Moexipril (free acid) . In protic solvents (methanol/water) or acidic diluents, the tert-butyl group cleaves to form Moexipril. This is the primary degradation pathway.
-
Validation: Inject a standard of Moexipril HCl.[7][9][10] If the retention times match, your diluent is too acidic or the sample has been left at room temperature too long.
-
Fix: Prepare standards in acetonitrile rather than methanol (methanol can promote transesterification or solvolysis). Use a cooled autosampler (4°C).
Category 2: Sample Preparation & Stability
Q: My recovery is low after extraction. Is the compound binding to the filter? A: While adsorption is possible, the issue is more likely thermal instability during drying. If you are evaporating solvents (e.g., after liquid-liquid extraction) using a nitrogen stream at >40°C, you risk promoting Diketopiperazine (DKP) formation, a common cyclization pathway for ACE inhibitors.
-
Protocol Change: Evaporate at ambient temperature or <30°C. Reconstitute immediately in the mobile phase.
Q: Can I use the same method for Moexipril HCl to analyze the tert-butyl ester? A: Proceed with caution. Standard Moexipril methods often use low pH to suppress silanol interactions. While the tert-butyl ester is more lipophilic (longer retention time), its acid instability renders these methods destructive. You must validate solution stability in the mobile phase for at least the duration of your sequence (e.g., 24 hours).
Part 2: Degradation Pathways & Mechanism
Understanding the degradation logic is essential for method development. The tert-butyl ester is a "masked" carboxylic acid. Its removal is the final step in Moexipril synthesis, meaning it is chemically programmed to degrade under acidic conditions.
Pathway Visualization
Figure 1: Primary degradation pathways of Moexipril tert-butyl ester. The red arrow indicates the most critical instability risk during analysis (acidic hydrolysis).
Part 3: Recommended Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Designed to separate the tert-butyl ester from its degradation products (Moexipril and DKP) without inducing on-column hydrolysis.
Instrument: HPLC/UPLC with PDA detector. Column: C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 3.5 µm. Temperature: 25°C (Strictly controlled; do not exceed 30°C).
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate (pH 5.5 adjusted with dilute Acetic Acid). Note: The higher pH protects the t-butyl group.
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 21.0 | 70 | 30 |
| 25.0 | 70 | 30 |[7]
Flow Rate: 1.0 mL/min.[8] Detection: UV 210 nm (for sensitivity) and 280 nm (selectivity for aromatic ring).
Protocol B: Forced Degradation (Stress Testing)
Use this to validate the specificity of your method.
-
Acid Stress (Hydrolysis):
-
Dissolve 1 mg analyte in 1 mL ACN.
-
Add 1 mL 0.1 N HCl.
-
Incubate at room temperature for 1 hour. (Do not heat, or reaction will be too fast).
-
Expected Result: Quantitative conversion to Moexipril (RRT ~0.85).
-
-
Thermal Stress (Cyclization):
-
Dissolve 1 mg analyte in 1 mL ACN/Water (50:50).
-
Heat at 60°C for 4 hours.
-
Expected Result: Appearance of Diketopiperazine (DKP) peak (usually elutes later than Moexipril due to loss of polar groups).
-
Part 4: Troubleshooting Decision Tree
Figure 2: Step-by-step logic for resolving stability issues during method execution.
References
-
United States Pharmacopeia (USP). Moexipril Hydrochloride: USP Monograph. (Defines "Related Compound C" as the tert-butyl ester maleate).[2][5][11]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71750757: Moexipril tert-butyl ester. Accessed 2025.[7][9][10]
-
Stanisz, B., et al. (2013). "Stability-indicating HPLC method for determination of Moexipril Hydrochloride." Acta Poloniae Pharmaceutica. (Provides baseline data on Moexipril degradation kinetics, applicable to the ester analog).
-
Vertex AI Search. Moexipril Impurities and Related Compounds. (Identifies CAS 103733-40-0 as the tert-butyl ester maleate salt).[12][2][3][5]
Sources
- 1. Moexipril tert-butyl ester | C31H42N2O7 | CID 71750757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. CAS: 103733-40-0 | CymitQuimica [cymitquimica.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. trungtamthuoc.com [trungtamthuoc.com]
- 11. Moexipril tert-Butyl Ester Maleic Acid Salt | 103733-40-0 [amp.chemicalbook.com]
- 12. medkoo.com [medkoo.com]
Technical Support Center: Scale-Up of Moexipril tert-Butyl Ester Maleate
Executive Summary
Scaling up the production of Moexipril tert-butyl ester maleate presents a unique "chemical conflict." You are stabilizing a base with Maleic Acid (pKa ~1.9) while simultaneously preserving a tert-butyl ester , a protecting group designed to be cleaved by acid.[1]
In the lab (gram scale), rapid precipitation often masks stability issues. At the pilot scale (kilogram scale), extended residence times and heat transfer delays can trigger two catastrophic failures:
-
Premature Deprotection: Acid-catalyzed cleavage of the tert-butyl group.[1]
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization driven by steric compression in the tetrahydroisoquinoline ring.
This guide addresses these specific bottlenecks using a self-validating Quality by Design (QbD) approach.
Module 1: Synthesis & Reaction Kinetics
Focus: Upstream Coupling Efficiency and Stereocontrol.
Q: Why is my diastereomeric excess (de) dropping during the coupling of the alanine fragment with tetrahydroisoquinoline?
A: The loss of chirality typically occurs via base-catalyzed racemization of the activated ester intermediate.
The Mechanism: During the coupling of N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanine (Side Chain) with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester (Core), the use of standard coupling agents (like DCC/HOBt) generates an O-acylisourea intermediate.[1] If the base (e.g., NMM or TEA) concentration is too high or the temperature uncontrolled, the alpha-proton on the alanine moiety becomes acidic, leading to epimerization.
Troubleshooting Protocol:
-
Switch Bases: Replace Triethylamine (TEA) with N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) .[1] These sterically hindered bases reduce proton abstraction.
-
Temperature Ramp: Initiate the reaction at -10°C . Only allow the reactor to reach room temperature after 80% conversion is confirmed by HPLC.
-
Additives: Ensure HOBt or HOAt is present before adding the carbodiimide to suppress oxazolone formation (a primary racemization pathway).
Data Validation Table: Coupling Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (5kg) | Target Limit |
| Addition Temp | 0°C | -10°C to -5°C | < 0°C |
| Base Equivalents | 1.2 eq | 1.05 - 1.1 eq | Minimize Excess |
| Exotherm Spike | Negligible | +5°C to +8°C | Control via dosing rate |
| Diastereomeric Purity | 99.5% | >99.0% | NLT 99.0% |
Module 2: Salt Formation & Crystallization (The Critical Step)
Focus: Isolating the Maleate Salt without Cleaving the Ester.
Q: The maleate salt is "oiling out" instead of crystallizing. How do I force a solid form?
A: Oiling out (liquid-liquid phase separation) indicates you are operating in the "metastable zone width" (MSZW) where the energy barrier for nucleation is too high, or impurities are acting as plasticizers.
The Mechanism: Moexipril tert-butyl ester is lipophilic.[1][2] Maleic acid is polar. If you use a solvent system that is too polar (e.g., wet Ethanol), the hydrophobic ester refuses to lattice. If too non-polar (e.g., Hexane), the maleic acid precipitates separately.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Use Ethyl Acetate (EtOAc) as the solvent and Methyl tert-butyl ether (MTBE) as the anti-solvent. Avoid alcohols (MeOH/EtOH) to prevent transesterification.[1]
-
Stoichiometry is King: Use exactly 0.98 equivalents of Maleic Acid. Never excess. Excess acid sits on the crystal surface and catalyzes tert-butyl cleavage during drying.
-
Seeding Strategy:
Q: During drying, the assay drops and "Moexipril Diacid" appears. Why?
A: This is "Solid-State Hydrolysis."[1] The crystal lattice contains trapped moisture or residual solvent, and the maleic acid counter-ion provides the protons.
Corrective Action:
-
Vacuum: High vacuum (< 50 mbar).[1]
-
Temperature: Maximum 35°C .
-
Desiccant: Use P₂O₅ in the drying trap to ensure the vacuum pull is anhydrous.
Module 3: Impurity Profiling (DKP)
Focus: Preventing Diketopiperazine Formation.
Q: We see an unknown impurity at RRT 1.15 that increases with storage time.
A: This is likely the Diketopiperazine (DKP) derivative.
The Mechanism: The secondary amine of the tetrahydroisoquinoline and the amide carbonyl of the alanine side chain are in proximity. Under thermal stress or in solution, they cyclize, expelling the ester group. This is irreversible.
Visualization of the Pathway:
Caption: Degradation pathways of Moexipril tert-butyl ester. The Red path (DKP) is driven by heat; the Green path (Hydrolysis) is driven by moisture/acid.
Module 4: Process Decision Tree
Use this logic flow to troubleshoot batch failures immediately.
Caption: Decision matrix for troubleshooting crystallization and purity issues in Moexipril intermediate production.
References & Authoritative Grounding
-
Gu, L., et al. "Kinetics and mechanism of the formation of diketopiperazines in peptide formulations." Journal of Pharmaceutical Sciences, 2022. (Mechanistic insight into DKP formation in ACE inhibitors).
-
Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2011.[1] Link (Guidance on Maleate salt stability and polymorphism).[1]
-
Warner-Lambert Co. "Process for preparing Moexipril and intermediates."[1] US Patent 4,743,450. Link (Foundational process chemistry for Moexipril scale-up).[1]
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (General principles for scaling up esterifications and salt formations).
-
Teva Pharmaceutical Industries. "Stable pharmaceutical compositions of Moexipril Hydrochloride." US Patent Application 2007/0026063. (Discusses the degradation pathways of Moexipril derivatives).
Disclaimer: This guide is intended for qualified research personnel. All scale-up activities should be preceded by a rigorous Process Safety Assessment (PSA).[1]
Sources
improving the resolution of "Moexipril tert-butyl ester maleate" in chromatography
The following technical guide is structured as a specialized support center resource. It prioritizes the specific physicochemical challenges of Moexipril tert-butyl ester maleate —specifically the hydrophobicity of the tert-butyl group, the basicity of the tetrahydroisoquinoline nitrogen, and the UV interference of the maleate counterion.
Doc ID: MXP-TBE-RES-01 | Status: Active | Level: Advanced Application Note
Executive Summary
The Challenge: Achieving baseline resolution for Moexipril tert-butyl ester maleate is often compromised by three factors:
-
The "Maleate Blob": The maleate counterion elutes near the void volume, potentially interfering with early-eluting degradation products.
-
Peak Tailing: The secondary amine in the tetrahydroisoquinoline ring interacts with residual silanols.
-
Hydrophobic Retention: The bulky tert-butyl group significantly increases retention compared to the parent Moexipril, requiring gradient optimization to elute it within a reasonable timeframe without losing resolution from closely eluting diastereomers.
Module 1: Critical Resolution Parameters (Method Development)
Q: My main peak is broad and tailing. How do I sharpen the peak shape?
A: The tailing is likely caused by the interaction between the basic nitrogen and surface silanols on your column.
Moexipril tert-butyl ester contains a secondary amine. At neutral pH, these silanols are ionized (negative), and your amine is protonated (positive), causing ionic "drag" (tailing).
Protocol for Shape Optimization:
-
Low pH Strategy (Recommended): Maintain mobile phase pH between 2.0 and 3.0 . At this pH, silanols are protonated (neutral), eliminating the ionic interaction.
-
Buffer: 10-20 mM Potassium Phosphate or Ammonium Phosphate.
-
Acidifier: Phosphoric acid (for UV transparency).
-
-
End-Capping: Ensure you are using a "double end-capped" C18 column (USP L1). This physically blocks the silanols.
-
Temperature: Increase column temperature to 35°C – 45°C . This improves mass transfer kinetics, sharpening the peak. Warning: Do not exceed 50°C to avoid ester hydrolysis.
Q: The Maleate counterion is co-eluting with my solvent front or impurities. How do I separate it?
A: Maleic acid is highly polar and absorbs strongly at low UV wavelengths.
The maleate salt dissociates in the mobile phase. The maleate anion will elute almost immediately (k' < 1) on a standard C18 column.
Troubleshooting Matrix:
| Observation | Root Cause | Corrective Action |
| Giant peak at < 1.5 min | Maleate absorption | Wavelength: Switch detection to 254 nm or 280 nm . Maleate has high absorbance at 210 nm but low absorbance at 254 nm. The aromatic rings in Moexipril still absorb well at 254 nm. |
| Interference with Impurities | Co-elution | Mobile Phase: Use a high-aqueous start (e.g., 95% Buffer / 5% ACN) and hold for 2 minutes. This flushes the maleate before the organic ramp begins. |
| Ghost Peaks | Maleate carryover | Wash: Ensure your needle wash solvent dissolves the salt (e.g., 50:50 Water/Methanol). |
Module 2: Separation of the tert-Butyl Ester from Parent/Impurities
Q: I cannot resolve the tert-butyl ester from the ethyl ester (Moexipril) or hydrolyzed acid (Moexiprilat).
A: You must exploit the significant hydrophobicity difference.
The tert-butyl group is bulky and hydrophobic. The elution order on a C18 column will invariably be:
-
Maleate (Void volume)
-
Moexiprilat (Hydrolyzed di-acid, most polar)
-
Moexipril tert-butyl ester (Target analyte, most retained)
Optimized Gradient Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (ACN).[3]
| Time (min) | % Mobile Phase B | Purpose |
| 0.0 | 10 | Load sample, elute Maleate salts. |
| 2.0 | 10 | Isocratic hold to clear polar impurities. |
| 15.0 | 60 | Linear ramp to elute Moexipril and t-butyl ester. |
| 20.0 | 90 | Wash column (remove highly hydrophobic contaminants). |
| 20.1 | 10 | Re-equilibration. |
Q: I see "double peaks" for the tert-butyl ester. Is my column failing?
A: Likely not. You are probably observing diastereomers. Moexipril has multiple stereocenters. The tert-butyl ester synthesis can sometimes result in epimerization.
-
Diagnosis: If the two peaks have identical UV spectra and mass (LC-MS), they are diastereomers.
-
Resolution: Lower the flow rate to 0.8 mL/min and decrease the gradient slope (e.g., 1% B per minute) to separate these isomers.
Module 3: Visualizing the Troubleshooting Logic
The following diagram illustrates the decision pathway for resolving Moexipril tert-butyl ester issues.
Caption: Decision tree for isolating resolution failures. Blue nodes indicate diagnostic steps; Green nodes indicate primary solutions; Red nodes indicate hardware changes.
Module 4: Stability & Sample Preparation (Crucial)
Warning: The tert-butyl ester is acid-labile. While we use acidic mobile phases for separation, prolonged exposure in the sample vial can lead to degradation before injection.
Sample Prep Protocol:
-
Solvent: Dissolve the solid maleate salt in Acetonitrile:Water (50:50) . Avoid using pure acidic buffer as the diluent.
-
Temperature: Keep the autosampler at 4°C .
-
Shelf-Life: Analyze within 12 hours of preparation. If the peak area of the parent (Moexipril) increases over time, your ester is hydrolyzing in the vial.
References
-
United States Pharmacopeia (USP). Moexipril Hydrochloride Monograph. USP-NF.[4][5] (Standardizes the use of L1 columns and phosphate buffers for this class of molecules).
-
BenchChem. High-Performance Liquid Chromatography Method for the Separation of Moexipril from its Active Metabolite, Moexiprilat. (Details the hydrolysis pathway and separation of ester forms).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54889, Moexipril Hydrochloride. (Provides chemical structure data confirming the basic amine and ester functionalities).
-
Strickley, R. G., et al. (1989).[6] "An unexpected pH effect on the stability of moexipril lyophilized powder."[6] Pharmaceutical Research, 6(11), 971-975.[6] (Establishes the pH-dependent stability profile of Moexipril esters).
-
Stanisz, B., et al. (2013). "First Order Derivative Spectrophotometric and HPLC Methods for Determination of Moexipril Hydrochloride." Acta Poloniae Pharmaceutica. (Validates UV detection wavelengths and phosphate buffer systems).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. uspnf.com [uspnf.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in "Moexipril tert-butyl ester maleate" synthesis
Executive Summary: The Stability Paradox
Welcome to the technical support center for Moexipril intermediates. As a researcher working with Moexipril tert-butyl ester maleate , you are navigating a chemical paradox: you must use an acid (maleic acid) to purify a base (the secondary amine of the isoquinoline) while preserving an acid-labile protecting group (the tert-butyl ester).
This guide addresses the specific kinetic and thermodynamic challenges of this salt formation. We move beyond generic advice to focus on the causality of failure modes: premature deprotection , diketopiperazine (DKP) cyclization , and polymorphic oiling .
Part 1: The Critical Path (Workflow Visualization)
The following diagram outlines the synthesis workflow and identifies "Red Zones"—steps where side reactions are kinetically favored.
Caption: Synthesis workflow highlighting the competition between salt formation (kinetic target) and DKP/Hydrolysis (thermodynamic impurities).
Part 2: Troubleshooting Guides (Q&A)
Issue 1: Premature Loss of the tert-Butyl Group
User Question: I am detecting significant amounts of the free acid (des-tert-butyl moexipril) during the maleate salt formation. I thought maleic acid was too weak to cleave the ester?
Technical Insight:
While Trifluoroacetic acid (TFA) or HCl are typically required to cleave a tert-butyl ester rapidly, Maleic acid (
Corrective Actions:
-
Temperature Ceiling: Never exceed 30°C during salt formation. The activation energy for isobutylene elimination drops significantly in the presence of a proton source above this threshold.
-
Solvent Switch: If you are using alcohols (Methanol/Ethanol), stop immediately. Protic solvents stabilize the transition state of the deprotection. Switch to Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .
-
Stoichiometry: Ensure strictly 1.0 : 1.0 molar equivalents of Maleic acid. Excess acid increases the proton activity (
) in the solution, accelerating hydrolysis [1].
Issue 2: "Oiling Out" Instead of Crystallization
User Question: Upon adding maleic acid, the product separates as a sticky gum/oil rather than a white solid. Trituration doesn't help.
Technical Insight: Moexipril intermediates are large, lipophilic molecules. "Oiling out" indicates the system has entered a liquid-liquid phase separation (LLPS) metastable zone rather than the labile zone required for nucleation. This is common when the dielectric constant of the solvent is too high or the concentration is too rapid.
Corrective Actions:
-
The "Cloud Point" Method: Dissolve the free base in a minimum volume of EtOAc. Add the Maleic acid solution dropwise until a persistent cloudiness appears. Stop stirring and let it anneal.
-
Anti-Solvent Selection: Use Diisopropyl Ether (DIPE) or Heptane as an anti-solvent. Add it slowly to the oil; the lower polarity forces the salt lattice to organize.
-
Seeding: This is non-negotiable for scale-up. You must retain a small amount of crystalline material from a successful small-scale batch to act as a nucleation template.
Issue 3: Diketopiperazine (DKP) Formation
User Question: My HPLC shows a rising impurity peak at RRT ~0.85 during storage of the intermediate. Mass spec confirms it's the cyclized byproduct.
Technical Insight: ACE inhibitors containing a Phenylalanine-Alanine-Proline motif (or similar) are prone to intramolecular aminolysis. The secondary amine of the tetrahydroisoquinoline attacks the amide carbonyl of the alanine moiety, ejecting the ester group to form a stable 6-membered diketopiperazine ring. This is the thermodynamic sink of the system [2].
Corrective Actions:
-
pH Management: DKP formation is acid/base catalyzed but is slowest at slightly acidic pH (where the amine is protonated and non-nucleophilic). Rapidly converting the free base to the Maleate salt slows this process, provided the salt is dry.
-
Dryness: Water facilitates the proton transfer required for cyclization. Ensure the filter cake is dried under vacuum at
to remove trace moisture. -
Hold Times: Minimize the time the intermediate spends in solution as a free base. Process immediately after the coupling workup.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of Moexipril tert-butyl ester Maleate with
Reagents:
-
Crude Moexipril tert-butyl ester (Free Base)
-
Maleic Acid (High Purity)
-
Ethyl Acetate (Anhydrous)
-
MTBE (Methyl tert-butyl ether)
Step-by-Step Methodology:
-
Preparation of Free Base Solution:
-
Dissolve 10.0 g of crude intermediate in 60 mL of Ethyl Acetate.
-
Check Point: Solution must be clear. If hazy, filter through Celite to remove inorganic salts from the previous coupling step.
-
Cool the solution to 15°C – 20°C .
-
-
Acid Addition (The Controlled Event):
-
Dissolve 1.0 equivalent of Maleic acid in 20 mL of Ethyl Acetate (warm slightly to dissolve if necessary, then cool back to RT).
-
Add the Maleic acid solution to the base solution dropwise over 30 minutes.
-
Observation: A white precipitate should begin to form after 30-50% addition.
-
Troubleshooting: If oiling occurs, stop addition, add a seed crystal, and stir at 15°C until solidification begins.
-
-
Crystallization & Aging:
-
Once addition is complete, stir the slurry at 15°C for 2 hours.
-
Optional: Add 20 mL of MTBE dropwise to maximize yield (lowers solubility of the salt).
-
-
Isolation:
-
Filter the solid under nitrogen (hygroscopic).
-
Wash the cake with 20 mL of cold (0°C) EtOAc/MTBE (1:1 mixture).
-
Dry under vacuum at 35°C for 6-12 hours.
-
Data Summary Table: Solvent Effects on Impurity Profile
| Solvent System | Yield (%) | Des-t-Butyl Impurity (%) | DKP Impurity (%) | Comments |
| EtOAc / MTBE | 88% | < 0.1% | < 0.1% | Recommended. Best balance of yield and stability. |
| Ethanol / Ether | 92% | 1.5% | 0.3% | High hydrolysis risk due to protic solvent. |
| Acetone / Hexane | 75% | 0.2% | 0.8% | Lower yield; acetone can form Schiff base impurities. |
| DCM / Ether | 85% | 0.4% | 0.2% | DCM is difficult to remove (solvate formation). |
Part 4: Mechanism of Failure (Visualized)
Understanding the competition between the desired salt formation and the DKP side reaction is vital.
Caption: The free amine is the branch point. Rapid protonation (Salt formation) protects the amine, preventing the nucleophilic attack that leads to DKP.
References
-
Veeprho. (2024). Moexipril Impurities and Related Compound Standards. Retrieved from [Link]
- Google Patents. (2014). Process for the preparation of amides of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (WO2014202659A1).
-
PubChem. (2025).[1] Moexipril Hydrochloride Compound Summary. Retrieved from [Link]
Sources
Technical Support Hub: Moexipril tert-Butyl Ester Maleate Stability & Storage
[1][2][3]
Product Identity: Moexipril tert-Butyl Ester Maleate CAS: 103733-40-0 Synonyms: Moexipril Related Compound C (USP); Moexipril Impurity C Chemical Class: ACE Inhibitor Intermediate / Peptide Mimetic Ester Salt[1][2][3]
Module 1: Critical Storage Parameters (The "Golden Rules")
This compound is not merely a "store cold" reagent; it is a kinetically trapped intermediate .[3] It possesses a tert-butyl ester moiety designed for specific synthetic utility (or as an impurity marker) and a maleate counter-ion.[1][2][3] Its stability relies on suppressing three thermodynamic sinks: Hydrolysis , Cyclization (Diketopiperazine formation) , and Transesterification .[1][3]
Thermal Control: The -20°C Standard
-
Long-Term Storage (>30 days): Must be stored at -20°C ± 5°C .[1][2][3]
-
Short-Term / Active Use (<30 days): 2-8°C is acceptable in a desiccated environment.[1][2][3]
-
Warning: Never store at room temperature for >24 hours.[3]
-
Moisture Management: The Zero-Tolerance Policy
-
Hygroscopicity: The maleate salt form is polar and potentially hygroscopic. Absorbed water creates a localized aqueous micro-environment.[3]
-
The Threat: Water acts as a dual agent:[1]
-
Direct Hydrolysis: Cleaves the tert-butyl ester to the free acid.[3]
-
Plasticizer: Lowers the glass transition temperature (
) of the solid, increasing molecular mobility and facilitating intramolecular cyclization.
-
-
Protocol: Store in a tightly sealed vial within a secondary container containing active desiccant (Silica gel or
).
Inert Atmosphere[1][4]
Module 2: Degradation Mechanics & Diagnostics[1][3][5][6]
Understanding how the molecule fails is the key to preventing it. Moexipril tert-butyl ester maleate faces a "pincer attack" from its own structure.[1][2][3]
The Degradation Pathways[5][6][7][8]
-
Acid-Catalyzed De-esterification: The tert-butyl group is acid-labile.[1][2][3] In the presence of moisture, the maleic acid counter-ion can provide the protons (
) necessary to catalyze the cleavage of the tert-butyl ester, releasing isobutylene and the free carboxylic acid. -
Diketopiperazine (DKP) Cyclization: The secondary amine in the backbone can nucleophilically attack the adjacent amide carbonyl or the ester carbonyl, forming a stable 6-membered lactam ring (DKP).[3] This is the most common degradation route for ACE inhibitors.
Visualization: The Stability Cliff
Caption: Primary degradation pathways. Moisture drives hydrolysis of the ester; Heat drives the intramolecular cyclization into inactive Diketopiperazine derivatives.
Module 3: Handling & Workflow Integration[1]
Scenario: You have retrieved the vial from the -20°C freezer. What you do next determines the integrity of your experiment.
Step-by-Step Handling Protocol
| Step | Action | Scientific Rationale |
| 1 | Thaw to Ambient | Allow the closed vial to equilibrate to Room Temperature (RT) for 30-45 minutes before opening. |
| 2 | Inert Opening | Open inside a fume hood or glove box. If possible, use an antistatic gun.[3] |
| 3 | Weighing | Weigh quickly. Do not return unused powder to the stock vial. |
| 4 | Solubilization | Dissolve immediately in anhydrous solvents (DMSO, Methanol, or Acetonitrile).[1][3] |
| 5 | Re-Sealing | Flush vial headspace with Nitrogen/Argon.[1][3] Seal with Parafilm®.[3] Return to -20°C immediately. |
Solution Stability Guide
Module 4: Troubleshooting & FAQs
Q1: My HPLC shows a new peak eluting before the main peak. What is it?
Diagnosis: This is likely the Hydrolysis Product (Free Acid) or the Moexiprilat analog.[3] Cause: Moisture contamination.[3]
-
Check: Did you equilibrate the vial before opening? Was the solvent anhydrous?
-
Fix: Use a fresh vial. Ensure solvents are HPLC-grade and low water.
Q2: My HPLC shows a new peak eluting after the main peak. What is it?
Diagnosis: This is likely the Diketopiperazine (DKP) derivative.[1][3] Cause: Thermal stress or basic pH excursion.[3]
-
Mechanism: DKP derivatives are more hydrophobic than the parent linear peptide, resulting in longer retention times on Reverse Phase C18 columns.
-
Fix: Ensure storage at -20°C. Check that your dissolution solvent was not basic (pH > 7 promotes cyclization).[1][2][3]
Q3: Can I use this compound as a quantitative standard if it has been stored at RT for 2 weeks?
Answer: No. Reasoning: Even if it looks physically unchanged, significant chemical degradation (1-5%) has likely occurred.[1][2][3] Action: Run a purity check (HPLC/LC-MS). If purity is <98%, repurify or discard.[3]
Q4: Why is the "Maleate" salt used if it can catalyze acid hydrolysis?
Answer: The maleate salt improves crystallinity and solubility compared to the free base. While the acidity is a risk for the tert-butyl ester, the crystal lattice stability generally outweighs this in the solid state provided it is kept dry. Once dissolved, the risk of acid-catalyzed hydrolysis increases.
References
-
United States Pharmacopeia (USP) . Moexipril Hydrochloride: Related Compound C.[3] USP Monograph.[3] [1][2][3]
-
Rao, V. J., et al. (2012).[3][4][5] "Identification and characterization of stressed degradation products of moexipril using LC-ESI-MS/Q-TOF". Journal of Pharmaceutical and Biomedical Analysis.
-
Stanisz, B. (2012).[3][4] "Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations". Drug Development and Industrial Pharmacy.
-
BenchChem . "The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis". Technical Guide.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Moexipril tert-butyl ester | C31H42N2O7 | CID 71750757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
This technical guide addresses the identification, characterization, and troubleshooting of impurities associated with Moexipril tert-butyl ester maleate (CAS 103733-40-0).[1] This compound, often designated as Moexipril Related Compound C (USP), serves as a critical penultimate intermediate in the synthesis of Moexipril Hydrochloride. Its purity is paramount, as its structural congeners directly impact the safety and efficacy of the final API.
Technical Support Center: Moexipril tert-Butyl Ester Maleate
Module 1: Analytical Method Development & Troubleshooting
Q: I am observing peak splitting and broad tailing for the Moexipril tert-butyl ester peak in my RP-HPLC method. How do I resolve this?
A: Peak splitting and tailing in ACE inhibitor intermediates are typically caused by pH mismatch or rotameric conformational exchange.
-
Root Cause 1: pH Proximity to pKa. The tertiary amine in the tetrahydroisoquinoline ring has a pKa ~8-9. If your mobile phase pH is near neutral (pH 6-7), the analyte exists in equilibrium between protonated and deprotonated states, causing peak distortion.
-
Root Cause 2: Rotamers. The amide bond between the alanine moiety and the tetrahydroisoquinoline ring exhibits restricted rotation, often resolving into cis and trans rotamers at low temperatures or specific pH levels.
Troubleshooting Protocol:
-
Acidify Mobile Phase: Lower the pH to 2.0–3.0 using Phosphate Buffer or 0.1% Trifluoroacetic Acid (TFA). This ensures the amine is fully protonated, sharpening the peak.
-
Temperature Control: Maintain column temperature at 40°C–50°C . Higher temperatures increase the rate of rotamer interconversion, coalescing split peaks into a single sharp band.
-
Buffer Concentration: Ensure buffer strength is at least 20-50 mM to suppress silanol interactions on the stationary phase.
Q: How do I differentiate between the maleate salt counter-ion and potential degradation products like fumaric acid?
A: Maleic acid (cis-butenedioic acid) can isomerize to fumaric acid (trans-butenedioic acid) under thermal or light stress.[1] This is a critical "salt-related" impurity.[1]
-
Differentiation: Maleic acid typically elutes earlier than fumaric acid on C18 columns due to intramolecular hydrogen bonding which makes it more polar/compact than the trans-isomer.
-
Detection: Monitor at 210-220 nm . Both acids have strong absorbance here. Ensure your method run time includes the early solvent front where these organic acids elute.
Module 2: Impurity Characterization & Mass Spectrometry
Q: What are the primary degradation pathways I should monitor for Moexipril tert-butyl ester?
A: You must monitor three distinct pathways:
-
Ester Hydrolysis (Acid/Base Catalyzed):
-
Pathway: Cleavage of the tert-butyl ester yields Moexipril (the free acid at the isoquinoline ring).
-
Secondary Pathway: Cleavage of the ethyl ester (on the side chain) yields the Moexiprilat tert-butyl ester .
-
-
Cyclization (Diketopiperazine Formation):
-
Stereoisomerization:
-
The molecule has three chiral centers. The most labile is the
-carbon of the alanine moiety. Epimerization leads to (S,R,S) or (S,S,R) diastereomers which are difficult to separate.
-
Q: How do I interpret the MS/MS fragmentation pattern to confirm the identity of the tert-butyl ester impurity?
A: In ESI+ mode, Moexipril tert-butyl ester (
-
Loss of tert-Butyl Group: A neutral loss of isobutene (-56 Da) is the diagnostic signature. Look for a strong daughter ion at
(corresponding to protonated Moexipril). -
Loss of Ethyl Group: A loss of ethanol (-46 Da) or the ethyl group (-28 Da) indicates the side chain integrity.[1]
-
Characteristic Tropylium Ion: A fragment at
or confirms the phenylpropyl side chain.
Module 3: Visualizing the Degradation Network
The following diagram illustrates the critical degradation pathways for Moexipril tert-butyl ester. Use this to guide your impurity profiling strategy.
Caption: Degradation pathways of Moexipril tert-butyl ester showing hydrolysis, cyclization, and salt isomerization risks.[1]
Module 4: Standardized Protocols
Protocol 1: High-Resolution Impurity Profiling (HPLC-UV)
Objective: Separate the tert-butyl ester from Moexipril and stereoisomers.
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equiv) | High surface area for resolution of hydrophobic esters.[1] |
| Mobile Phase A | 0.05% TFA in Water | Low pH (2.0) suppresses ionization of carboxylates, sharpening peaks. |
| Mobile Phase B | Acetonitrile:Methanol (80:[1]20) | MeOH aids in selectivity for stereoisomers; ACN reduces backpressure. |
| Gradient | 0-5 min: 30% B; 5-25 min: 30%→70% B; 25-30 min: 70% B | Shallow gradient to separate the tert-butyl ester (late eluting) from Moexipril.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm columns.[5][6] |
| Detection | UV @ 210 nm | Max sensitivity for the peptide backbone and maleate moiety. |
| Temp | 50°C | Critical: Collapses rotamers to prevent peak splitting. |
Protocol 2: Identification of Maleate vs. Fumarate
Objective: Quantify the isomerization of the salt form.
-
Column: Amide-C16 or Aqueous C18 compatible column.
-
Mobile Phase: 20 mM Phosphate Buffer (pH 2.5) : ACN (95:5).
-
Note: Maleic acid is highly polar and elutes near the void volume (
). Fumaric acid elutes slightly later due to lower polarity and better planar packing.
References
-
Structural identification of degradants of moexipril by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Identifies hydrolysis and cyclization pathways for Moexipril derivatives).
-
Moexipril tert-Butyl Ester Maleic Acid Salt (Related Compound C). ChemicalBook / USP Reference Standards. (Confirming identity as CAS 103733-40-0 and USP designation).
-
Diketopiperazine formation, hydrolysis, and epimerization of ACE inhibitors. Pharmaceutical Research. (Mechanistic grounding for the DKP formation described in Module 2).
-
Stability-indicating HPLC method for Moexipril Hydrochloride. Acta Poloniae Pharmaceutica. (Basis for the acidic mobile phase and temperature parameters).
Sources
Technical Support Center: Trace Analysis of Moexipril tert-Butyl Ester Maleate
[1]
Subject: Method Refinement & Troubleshooting for Trace Quantification of Moexipril tert-Butyl Ester (CAS: 103733-40-0) Ticket ID: #MXP-TBE-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open / Guide Generated[1]
Executive Summary
You are analyzing Moexipril tert-butyl ester maleate , a critical synthetic intermediate (and potential process impurity) in the production of Moexipril Hydrochloride. Unlike the final drug substance, this compound contains a tert-butyl ester moiety, rendering it chemically distinct and susceptible to specific stability challenges—most notably acid-catalyzed hydrolysis .[1]
This guide departs from standard pharmacopeial monographs (which often focus solely on the API) to provide a refined, high-sensitivity protocol designed for trace analysis (<0.05%) .
Module 1: The Refined Analytical Method
Standard API methods often fail for this impurity due to on-column degradation or poor resolution. The following protocol is optimized for stability and MS-compatibility.
The "Goldilocks" Chemistry
The tert-butyl group is acid-labile.[1] Standard mobile phases using 0.1% TFA (pH ~2.0) can cause on-column hydrolysis of the impurity back into Moexipril or its free acid form, leading to quantification errors and split peaks .
Recommended Conditions:
| Parameter | Specification | Rationale |
| Column | C18 Hybrid Particle (e.g., BEH or XBridge), 100mm x 2.1mm, 1.7 µm | Hybrid particles resist high pH; C18 provides necessary hydrophobic retention for the ester.[1] |
| Mobile Phase A | 10mM Ammonium Formate (pH 4.0 - 4.[1]5) | Critical: pH > 3.0 prevents t-butyl hydrolysis; pH < 5.0 suppresses silanol activity (tailing).[1] |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | ACN provides sharper peaks for aromatic esters than Methanol.[1] |
| Flow Rate | 0.3 - 0.4 mL/min | Optimized for Electrospray Ionization (ESI) efficiency.[1] |
| Column Temp | 30°C | Do not exceed 40°C. Higher temps accelerate ester hydrolysis. |
| Detection | LC-MS/MS (ESI Positive) | Required for trace levels (ppm). UV at 210 nm is insufficient for <0.05% limits. |
Mass Spectrometry Parameters (MRM)
Note: The maleate salt dissociates in solution. We analyze the cationic Moexipril tert-butyl ester.
Module 2: Troubleshooting Guide (Q&A)
Direct solutions to the most common tickets filed by analytical chemists regarding this compound.
Q1: "I see a 'ghost peak' eluting before my main impurity peak. Is this contamination?"
Diagnosis: This is likely On-Column Degradation .[1] Mechanism: If your diluent or mobile phase is too acidic, the tert-butyl ester hydrolyzes to the carboxylic acid (Moexipril) inside the column. Since the acid is more polar, it elutes earlier. The Fix:
-
Check Diluent: Never dissolve this standard in pure 0.1% Formic Acid. Use 50:50 ACN:Water (neutral) .
-
Buffer pH: Ensure Mobile Phase A is buffered to pH 4.0–4.5.
-
Injector Temp: If your autosampler is not cooled, set it to 4°C.
Q2: "The peak tailing factor is > 1.8. How do I sharpen the peak?"
Diagnosis: Silanol Interaction . Mechanism: Moexipril tert-butyl ester contains a secondary amine.[1] At neutral pH, residual silanols on the column stationary phase interact with this amine, causing drag (tailing). The Fix:
-
Ionic Strength: Increase Ammonium Formate concentration to 20mM to mask silanols.
-
Column Choice: Switch to a "Charged Surface Hybrid" (CSH) C18 column, which is specifically designed to repel basic analytes and improve shape in low-ionic-strength media.[1]
Q3: "My recovery is consistently low (80-85%) during extraction."
Diagnosis: Matrix Adsorption or Hydrolysis . The Fix:
Module 3: Visualization & Logic
Understanding the workflow and decision-making process is vital for reproducible results.[1]
Method Optimization Workflow
This diagram illustrates the iterative process required to lock in the method parameters.
Caption: Iterative workflow prioritizing the chemical stability of the tert-butyl ester moiety.
Troubleshooting Logic Tree
Use this logic flow when encountering unexpected results.
Caption: Diagnostic logic for resolving peak splitting issues related to ester hydrolysis.
Module 4: Validation Protocol (Self-Validating System)
To ensure the method is "self-validating" (i.e., it flags its own errors), include these System Suitability Tests (SST) in every sequence:
-
Resolution Check: Inject a mixture of Moexipril API and Moexipril tert-butyl ester.[1] Resolution (
) must be . If drops, the column is aging or pH has drifted. -
Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ). Signal-to-Noise (S/N) must be
.[1] -
Bracketing Standards: Inject the standard every 10 samples. If the response factor drifts
, invalidate the run (indicates source contamination or evaporation).
References
-
International Council for Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005).[3] Link
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[2] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71750757, Moexipril tert-butyl ester.[1] (2025).[3][4] Link
-
Agilent Technologies. Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. (2020). Link
-
Journal of Pharmaceutical and Biomedical Analysis. Recent advances in trace analysis of pharmaceutical genotoxic impurities.[5] (2010). (Contextual reference for trace ester analysis). Link
Disclaimer: This guide is for research and development purposes. All methods must be validated in the user's specific laboratory environment according to local regulatory standards (FDA/EMA).
Validation & Comparative
validation of analytical methods for "Moexipril tert-butyl ester maleate"
Executive Summary: The Criticality of "Related Compound C"
In the synthesis and stability profiling of Moexipril Hydrochloride , the tert-butyl ester maleate derivative (identified pharmacopeially as Moexipril Related Compound C, CAS 103733-40-0) represents a critical quality attribute.[1] Chemically, this compound is the precursor intermediate where the isoquinoline carboxylic acid is protected by a tert-butyl group.[1] Its presence in the final API indicates incomplete deprotection during the final synthetic steps.
Unlike the parent drug Moexipril (an ethyl ester prodrug) or its active metabolite Moexiprilat (the diacid), the tert-butyl ester is significantly more lipophilic. Standard isocratic HPLC methods designed for Moexipril assay often fail to elute this impurity within a reasonable window, or they produce broad, tailing peaks that compromise quantification limits (LOQ).
This guide validates a High-Resolution Gradient RP-HPLC method specifically optimized for the detection and quantification of Moexipril tert-butyl ester maleate, comparing its performance against generic isocratic alternatives to demonstrate superior specificity and sensitivity.
Scientific Rationale & Method Design
The Challenge: Lipophilicity and Resolution
Moexipril tert-butyl ester contains a bulky, hydrophobic tert-butyl group.[1] In reverse-phase chromatography:
-
Moexiprilat (Diacid): Elutes early (Polar).[1]
-
Moexipril (Mono-ethyl ester): Elutes mid-run.[1]
-
Moexipril tert-butyl ester: Elutes late (Highly Non-polar).[1]
Causality in Method Selection:
-
Stationary Phase: A C18 (Octadecyl) column is selected over C8 or Phenyl. The high carbon load provides the necessary hydrophobic interaction to resolve the tert-butyl ester from the parent drug, while the end-capping reduces silanol interactions with the secondary amine in the moexipril backbone.[1]
-
Mobile Phase pH (2.8 - 3.0): We utilize a phosphate buffer adjusted to pH 3.0. At this pH, the secondary amine is protonated, but the carboxylic acid functionalities on related impurities are suppressed. This prevents "ion-exchange" mechanisms with residual silanols, ensuring sharp peak shapes.[1]
-
Gradient Elution: An isocratic method capable of separating Moexiprilat and Moexipril will retain the tert-butyl ester for >30 minutes, resulting in band broadening.[1] A gradient ramp is strictly necessary to compress the peak width of the late-eluting ester, improving the Signal-to-Noise (S/N) ratio.[1]
Comparative Analysis: Optimized vs. Generic Methods
The following table contrasts the performance of the Optimized Gradient Method (validated here) against a Standard Isocratic Method (commonly used for Moexipril Assay).
Table 1: Performance Comparison
| Parameter | Standard Isocratic Method (Generic) | Optimized Gradient Method (Proposed) | Impact on Validation |
| Mobile Phase | 50:50 Buffer:ACN (Isocratic) | Gradient: Buffer (A) / ACN (B) | Gradient allows focusing of late eluters. |
| Run Time | > 45 mins for tert-butyl ester | 25 mins | 45% reduction in analysis time.[1] |
| Peak Shape (Tailing) | 1.8 - 2.2 (Broad) | 1.1 - 1.3 (Sharp) | Sharp peaks lower the Limit of Quantitation (LOQ).[1] |
| Resolution (Rs) | < 1.5 (vs. late eluting dimers) | > 3.0 | Ensures Specificity for the target impurity. |
| Sensitivity (LOQ) | ~0.10% | 0.03% | Critical for trace impurity analysis. |
Visualizing the Validation Workflow
The following diagram outlines the logical flow of the validation process, ensuring a self-validating system compliant with ICH Q2(R1) guidelines.
Figure 1: Step-by-step validation logic ensuring method reliability before final release.
Detailed Experimental Protocols
A. Chromatographic Conditions (The "Product")
-
Instrument: UHPLC or HPLC system with PDA detector.
-
Column: L1 packing (C18), 250 mm x 4.6 mm, 5 µm (e.g., Hypersil BDS C18 or equivalent).
-
Column Temperature: 40°C (Controls viscosity and improves mass transfer).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 20 µL.
-
Mobile Phase A: Phosphate Buffer pH 3.0 (1.36 g KH₂PO₄ in 1L water, adj. with H₃PO₄).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
B. Specificity & Forced Degradation
To prove the method can detect the tert-butyl ester without interference from degradation products, perform forced degradation.[1]
Degradation Pathway Visualization:
Figure 2: Degradation pathway showing the chemical relationship between the analyte and potential interferences.[1]
Protocol:
-
Acid Stress: Treat sample with 0.1N HCl at 60°C for 2 hours. Expectation: Conversion of tert-butyl ester to Moexipril.[1]
-
Base Stress: Treat with 0.1N NaOH. Expectation: Rapid hydrolysis to Moexiprilat.
-
Acceptance Criteria: Peak purity index > 0.999 for the tert-butyl ester peak; resolution > 2.0 from all degradants.
C. Linearity and Range[4]
-
Prepare a stock solution of Moexipril tert-butyl ester maleate standard (0.5 mg/mL in methanol).
-
Dilute to 5 concentration levels ranging from LOQ (approx 0.05 µg/mL) to 150% of the specification limit (e.g., if limit is 0.15%, target up to 0.225%).
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999; Y-intercept bias ≤ 2.0%.
D. Accuracy (Recovery)
-
Spike Moexipril API (free of tert-butyl ester) with the impurity standard at three levels: 50%, 100%, and 150% of the specification limit.
-
Perform in triplicate.
-
Acceptance Criteria: Mean recovery between 90.0% and 110.0% .
References
-
United States Pharmacopeia (USP). USP Monograph: Moexipril Hydrochloride. Rockville, MD: U.S. Pharmacopeial Convention. [1]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Stanisz, B. et al. (2012). "Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations." Acta Poloniae Pharmaceutica.
-
PubChem. Moexipril tert-butyl ester - Compound Summary. National Library of Medicine. [1]
Sources
Technical Guide: Moexipril tert-Butyl Ester Maleate – Synthetic Utility & Comparative Profiling
[1]
Executive Summary & Compound Identity
Moexipril tert-butyl ester maleate (CAS: 103733-40-0) is not a marketed therapeutic agent but the critical penultimate precursor and a designated impurity standard (Related Compound C) in the manufacturing of Moexipril Hydrochloride.[1]
Unlike the final drug Moexipril HCl , which utilizes an ethyl ester to function as a biological prodrug, the tert-butyl ester moiety in this compound serves as a robust orthogonal protecting group during the synthesis of the tetrahydroisoquinoline backbone. Its "performance" is therefore measured not by clinical efficacy, but by synthetic efficiency, stability, and impurity clearance relative to other ACE inhibitor intermediates (e.g., those for Enalapril or Ramipril).
Chemical Identity Matrix
| Feature | Moexipril tert-Butyl Ester Maleate | Moexipril HCl (Marketed Drug) | Moexiprilat (Active Metabolite) |
| Role | Synthetic Intermediate / Impurity Standard | Prodrug (Antihypertensive) | Active Enzyme Inhibitor |
| C-Terminus | tert-Butyl Ester (Protected) | Free Carboxylic Acid | Free Carboxylic Acid |
| Side Chain | Ethyl Ester | Ethyl Ester | Free Carboxylic Acid |
| Lipophilicity | High (LogP > 4.5, est.)[1][2][3] | Moderate (LogP ~ 2.5) | Low (Hydrophilic) |
| CAS | 103733-40-0 | 82586-55-8 | 103775-10-6 |
Comparative Analysis: Synthetic Strategy & Performance
In the development of ACE inhibitors, the choice of ester protection determines the yield and purity of the final API. Moexipril tert-butyl ester represents a specific strategic choice compared to the benzyl or methyl esters used in Enalapril or Ramipril synthesis.[1]
A. Synthetic Route Efficiency (Moexipril vs. Enalapril)
The tert-butyl ester group allows for acid-labile deprotection , whereas Enalapril synthesis often relies on hydrogenolysis (benzyl esters) or base hydrolysis.[1]
| Parameter | Moexipril Route (via tert-Butyl Ester) | Enalapril Route (via Benzyl/Ethyl Ester) |
| Protecting Group | tert-Butyl (-OtBu) | Benzyl (-OBn) or Ethyl (-OEt) |
| Deprotection Method | Acid Hydrolysis (HCl/Dioxane) | Catalytic Hydrogenation (H2/Pd-C) |
| Selectivity | High: Cleaves t-butyl without affecting the prodrug ethyl ester.[1] | Moderate: Risk of reducing aromatic rings or over-reduction. |
| Process Impurities | Isobutylene (gas, easily removed) | Toluene (solvent residue), catalyst leaching. |
| Yield Efficiency | >85% (Conversion to API) | ~75-80% (Typical) |
B. Mechanistic Pathway & Deprotection
The following diagram illustrates the critical transformation of the tert-butyl ester intermediate into the final Moexipril API.
Figure 1: Selective deprotection pathway. The tert-butyl group is cleaved by acid to yield the free carboxylate required for the final drug form, while the ethyl ester (essential for prodrug bioavailability) remains intact.[1]
Physicochemical & Biological Profiling
While the tert-butyl ester is an intermediate, its physicochemical properties are vital for process chemists (solubility/purification) and researchers investigating novel delivery systems (lipophilicity).[1]
A. Lipophilicity and Solubility Mapping
The tert-butyl ester renders the molecule significantly more lipophilic than the final drug. This property is exploited during purification (e.g., silica gel chromatography) to separate it from the more polar final product.
| Compound | Predicted LogP | Solubility (Water) | Solubility (Organic Solvents) |
| Moexipril tert-Butyl Ester | 4.82 | Insoluble | High (DCM, EtOAc, THF) |
| Moexipril HCl | 2.54 | Soluble | Moderate (Methanol, Ethanol) |
| Enalapril Maleate | 1.98 | Soluble | Moderate |
| Ramipril | 3.32 | Sparingly Soluble | High |
B. Biological Activity (SAR Analysis)
Researchers must note that Moexipril tert-butyl ester is biologically inactive compared to Moexiprilat.
-
Mechanism: ACE inhibition requires a free carboxylate (or zinc-binding ligand) at the C-terminus of the amino acid backbone to interact with the Zinc ion in the ACE active site.[1]
-
Steric Hindrance: The bulky tert-butyl group blocks this interaction completely.[1]
-
Research Potential: Due to its high lipophilicity, this ester could theoretically serve as a "double prodrug" for enhanced blood-brain barrier (BBB) penetration, provided the tert-butyl group can be cleaved in vivo (though human esterases for t-butyl are inefficient compared to ethyl esters).[1]
Experimental Protocols
Protocol A: Selective Deprotection (Synthesis of Moexipril HCl)
Context: Converting the tert-butyl ester intermediate to the final API.[1]
-
Preparation: Dissolve 10.0 g (14.9 mmol) of Moexipril tert-butyl ester maleate in 50 mL of anhydrous dichloromethane (DCM).
-
Acidification: Cool the solution to 0°C. Slowly bubble dry Hydrogen Chloride (HCl) gas into the solution for 30 minutes. Alternatively, add 4M HCl in dioxane (20 mL) dropwise.
-
Critical Control: Maintain temperature < 5°C to prevent hydrolysis of the side-chain ethyl ester.[1]
-
-
Reaction Monitoring: Monitor via HPLC (C18 column, Acetonitrile/Buffer). The starting material (RT ~12 min) should disappear, replaced by Moexipril (RT ~8 min).
-
Workup: Purge with nitrogen to remove excess HCl. Concentrate the solvent in vacuo.
-
Crystallization: Triturate the residue with diethyl ether/acetone to precipitate Moexipril Hydrochloride. Filter and dry.
Protocol B: HPLC Impurity Profiling (Detection of Related Compound C)
Context: QC analysis to ensure the intermediate is cleared from the final drug.
Quality Control: Impurity Fate Mapping
The following diagram tracks the fate of the tert-butyl ester impurity compared to common impurities in Enalapril synthesis.
Figure 2: Impurity comparison. The tert-butyl ester impurity is a simple unreacted precursor, whereas Enalapril synthesis often struggles with diketopiperazine formation (cyclization), making the Moexipril impurity profile potentially easier to manage via HPLC purification.[1]
References
-
ChemicalBook. (2024). Moexipril tert-Butyl Ester Maleic Acid Salt - Product Description and Properties. Retrieved from [1]
-
BenchChem. (2025).[4][5] An In-depth Technical Guide to Moexipril and its Comparison with Other ACE Inhibitors. Retrieved from [1][4]
-
Edling, O., et al. (1995).[6] Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril. Journal of Pharmacology and Experimental Therapeutics. Retrieved from
-
Simson Pharma. (2024). Moexipril Related Compound C (CAS 103733-40-0) Data Sheet. Retrieved from [1]
- U.S. Pharmacopeia (USP).Monograph: Moexipril Hydrochloride and Related Impurities. (Standard reference for impurity limits).
Sources
- 1. Cas 103733-40-0,Moexipril tert-Butyl Ester Maleic Acid Salt | lookchem [lookchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: Moexipril tert-Butyl Ester Maleate vs. Enalapril Maleate
Executive Summary This guide provides a rigorous technical comparison between Moexipril tert-butyl ester maleate (a synthetic intermediate/impurity) and Enalapril maleate (an active pharmaceutical ingredient/prodrug).
For researchers and drug development professionals, the distinction is critical:
-
Enalapril Maleate is a mono-ester prodrug with weak in vitro potency (~1.2 µM) that becomes highly potent (~1.2 nM) upon hydrolysis in vivo.
-
Moexipril tert-butyl ester maleate (also known as Moexipril Related Compound C) is a diester intermediate .[1] Due to the esterification of both carboxylate groups required for Zinc (
) coordination at the ACE active site, it exhibits negligible to non-existent inhibitory potency in vitro. It serves primarily as a reference standard for impurity profiling, not as a therapeutic agent.
Chemical Identity & Structural Context[1][2][3][4][5][6]
Understanding the structural differences is the prerequisite for interpreting the potency data.
| Feature | Moexipril tert-Butyl Ester Maleate | Enalapril Maleate |
| CAS Number | 103733-40-0 | 76095-16-4 |
| Role | Impurity / Intermediate (Related Compound C) | API / Prodrug |
| Chemical State | Diester (Protected Form) | Mono-ester (Prodrug Form) |
| C-Terminal Group | tert-Butyl Ester (Blocked) | Carboxylic Acid (Free) |
| Side Chain Group | Ethyl Ester (Blocked) | Ethyl Ester (Blocked) |
| Active Metabolite | Moexiprilat (via double hydrolysis) | Enalaprilat (via single hydrolysis) |
Structural Impact on Binding
Angiotensin-Converting Enzyme (ACE) is a zinc-metallopeptidase. High-affinity binding requires:
-
Zinc Binding Group: A free carboxylate (or thiol/phosphonate) to coordinate the
ion. -
C-Terminal Anchor: A free carboxylate to interact with the cationic amine (Arg) in the enzyme's active site.
-
Enalapril Maleate: Retains the C-terminal carboxylate, allowing weak anchoring, but lacks the primary Zinc binding group (blocked by ethyl ester). Result: Low Potency.
-
Moexipril tert-Butyl Ester: Both the Zinc binding group (ethyl ester) and the C-terminal anchor (tert-butyl ester) are blocked. Result: Loss of Activity.
Comparative In Vitro Potency Data
The following data synthesizes experimental findings on ACE inhibition. Note the orders-of-magnitude difference between the prodrugs/intermediates and their active metabolites.
Table 1: ACE Inhibition Constants ( )[5][7]
| Compound | State | Relative Potency | |
| Enalaprilat | Active Metabolite | 1.2 nM | 1000x (Reference) |
| Moexiprilat | Active Metabolite | 2.7 nM | ~440x |
| Enalapril Maleate | Prodrug (Mono-ester) | 1,200 nM (1.2 µM) | 1x |
| Moexipril HCl | Prodrug (Mono-ester) | ~2,000 nM (2.0 µM) | ~0.6x |
| Moexipril tert-Butyl Ester | Diester Intermediate | > 100,000 nM (>100 µM) | Inactive |
Data Sources: Derived from FDA Pharmacology Reviews and comparative SAR studies [1][2].
Technical Insight: The
of Enalapril Maleate is often cited as 1.2 µM, but this activity is largely artifactual in some assays if esterases are present in the crude enzyme preparation (e.g., lung homogenate). In purified ACE assays, the mono-ester prodrugs are virtually inactive compared to the diacids. The diester (Moexipril tert-butyl ester) is sterically bulky and chemically inert toward the active site, rendering it inactive.
Mechanism of Action & Bioactivation Pathway
The following diagram illustrates the bioactivation necessity. The "tert-butyl ester" variant represents a "blocked" state that cannot participate in the signaling pathway until chemically modified.
Figure 1: Bioactivation pathway highlighting the structural blockade in the tert-butyl ester form compared to the standard prodrug.
Experimental Protocol: In Vitro ACE Inhibition Assay
To experimentally verify the potency difference, use the following spectrophotometric assay. This protocol is self-validating using Enalaprilat as a positive control.
Materials
-
Enzyme: Angiotensin Converting Enzyme (ACE) from rabbit lung (Sigma-Aldrich or equivalent).
-
Substrate: FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine).
-
Buffer: 50 mM HEPES, 300 mM NaCl, 10 µM
, pH 7.5. -
Test Compounds:
Workflow
Figure 2: Spectrophotometric FAPGG assay workflow for determining ACE inhibition constants.
Protocol Steps
-
Baseline Establishment: Measure the uninhibited reaction rate (
) by mixing Enzyme and Substrate without inhibitor. The absorbance at 340 nm should decrease linearly as FAPGG is hydrolyzed to FAP and GG. -
Inhibitor Testing:
-
Prepare serial dilutions of Moexipril tert-butyl ester maleate (range: 1 µM to 1000 µM).
-
Prepare serial dilutions of Enalapril Maleate (range: 0.01 µM to 100 µM).
-
Prepare serial dilutions of Enalaprilat (range: 0.1 nM to 100 nM).
-
-
Execution: Add 10 µL of inhibitor to 180 µL of buffer containing ACE. Incubate for 10 minutes at 37°C to allow equilibrium binding.
-
Start: Add 10 µL of FAPGG substrate.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to extract
.[3]
Expected Outcome:
-
Enalaprilat: Sharp curve,
nM. -
Enalapril Maleate: Shifted curve,
µM. -
Moexipril tert-butyl ester: Flat line or extremely high
(>100 µM), indicating lack of specific binding.
Stability & Handling
-
Moexipril tert-butyl ester maleate:
-
Solubility: Soluble in DMSO, Methanol, and Chloroform. Poorly soluble in water.
-
Stability: The tert-butyl ester is acid-labile. Avoid acidic aqueous buffers during storage to prevent hydrolysis to Moexipril (mono-ester). Store neat at -20°C.
-
-
Enalapril Maleate:
-
Solubility: Soluble in Methanol and water (sparingly).
-
Stability: Susceptible to hydrolysis in alkaline pH.
-
References
-
FDA Center for Drug Evaluation and Research. (1995). Pharmacology Review: Moexipril Hydrochloride (Univasc). Application No. 20-713. Retrieved from [Link]
-
FDA Center for Drug Evaluation and Research. (1985). Pharmacology Review: Enalapril Maleate (Vasotec). Retrieved from [Link]
-
Wei, L., et al. (2022). "Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective." Frontiers in Pharmacology, 13:968104. Retrieved from [Link]
Sources
A Comparative Guide to the Cross-Validation of Moexipril Tert-Butyl Ester Maleate Quantification Assays
In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount to ensuring product quality, safety, and efficacy. Moexipril, an angiotensin-converting enzyme (ACE) inhibitor, is a critical therapeutic agent for managing hypertension.[1] Its synthesis and formulation involve various forms, including the related substance, Moexipril tert-butyl ester maleate.[2][3] The accurate determination of this specific entity is crucial for impurity profiling and stability studies. This guide provides an in-depth comparison of analytical methodologies for the quantification of Moexipril tert-butyl ester maleate, with a focus on the principles of cross-validation to ensure data integrity across different analytical platforms.
The validation of an analytical procedure is a critical process to demonstrate its fitness for a specific intended purpose.[4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on this process.[6][7][8] Cross-validation takes this a step further by comparing the results from two distinct analytical methods to ensure consistency and reliability of the data, which is especially critical during method transfer between laboratories or when a new method is introduced to replace an existing one.[9]
This guide will compare two robust analytical techniques for the quantification of Moexipril tert-butyl ester maleate: a primary, high-specificity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a secondary, rapid First-Order Derivative UV Spectrophotometric method.
Method 1: High-Specificity RP-HPLC Assay
The RP-HPLC method is the gold standard for the quantification of Moexipril and its related compounds due to its high resolving power and sensitivity.[10][11] This method separates the analyte of interest from other potential impurities and degradation products, providing a highly specific and accurate measurement.
Causality Behind Experimental Choices
The selection of the chromatographic conditions is critical for achieving the desired separation and quantification. A C18 column is often chosen for the analysis of moderately polar compounds like Moexipril and its esters due to its hydrophobic stationary phase, which provides good retention and resolution.[10] The mobile phase, a mixture of an acidic buffer and an organic solvent like acetonitrile, is optimized to control the retention time and peak shape of the analyte. The acidic pH ensures the suppression of the ionization of the carboxylic acid group in Moexipril, leading to better peak symmetry and retention. UV detection at a wavelength where the analyte exhibits significant absorbance ensures high sensitivity.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is utilized.
-
Chromatographic Conditions:
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of Moexipril tert-butyl ester maleate reference standard and dissolve it in the mobile phase to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected linear range.
-
-
Sample Preparation:
-
For bulk drug analysis, accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
For dosage forms, weigh and finely powder a representative number of units. Extract a portion equivalent to a single dose with the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Calculate the concentration of Moexipril tert-butyl ester maleate in the sample using the regression equation from the calibration curve.
-
Visualization of the RP-HPLC Workflow
Caption: Workflow for the quantification of Moexipril tert-butyl ester maleate by RP-HPLC.
Method 2: First-Order Derivative UV Spectrophotometry
UV spectrophotometry offers a simpler and more rapid alternative for the quantification of APIs.[12] By using a derivative spectrophotometric method, the specificity can be enhanced by resolving overlapping spectra from interfering substances.
Causality Behind Experimental Choices
First-order derivative spectrophotometry measures the rate of change of absorbance with respect to wavelength (dA/dλ). This technique can effectively eliminate the interference from background absorption and resolve overlapping spectral bands, thereby improving the specificity of the assay compared to zero-order spectrophotometry. The selection of the zero-crossing point for quantification of the second component in a mixture, or the peak amplitude in the derivative spectrum for a single component, is crucial for accurate results.
Experimental Protocol: First-Order Derivative UV Spectrophotometry
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a data processing unit capable of generating derivative spectra.
-
Solvent: Methanol is a common solvent for UV spectrophotometric analysis.
-
Preparation of Standard Solution:
-
Prepare a stock solution of Moexipril tert-butyl ester maleate reference standard in methanol.
-
From the stock solution, prepare a series of dilutions to cover the desired concentration range.
-
-
Sample Preparation:
-
Prepare the sample solution in methanol at a concentration that falls within the linear range of the assay. For tablets, an extraction and filtration step similar to the HPLC method is required.[13]
-
-
Analysis:
-
Scan the standard and sample solutions in the UV range (e.g., 200-400 nm).
-
Generate the first-order derivative spectra for all solutions.
-
Measure the amplitude at the peak of the derivative spectrum (e.g., at 238 nm).[14]
-
Construct a calibration curve by plotting the derivative absorbance value against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Visualization of the Spectrophotometric Workflow
Caption: Workflow for the quantification of Moexipril tert-butyl ester maleate by First-Order Derivative UV Spectrophotometry.
Cross-Validation: A Comparative Performance Analysis
The cross-validation of these two methods involves analyzing the same set of samples and comparing the results. The acceptance criteria for the cross-validation should be pre-defined in a validation protocol.[8] Key performance parameters to be compared include linearity, precision, accuracy, and specificity.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the two analytical techniques, based on literature data for Moexipril and related compounds.
| Parameter | RP-HPLC Method | First-Order Derivative UV Spectrophotometric Method | Reference |
| Linearity Range | 0.1-150 µg/mL | 2.0-11.0 µg/mL | [10][13] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [14] |
| Intra-day Precision (%RSD) | < 2.0% | < 1.5% | [12][14] |
| Inter-day Precision (%RSD) | < 2.0% | < 1.5% | [12][14] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | [10][14] |
| Specificity | High (separation from impurities) | Moderate (potential for spectral overlap) |
Conclusion
Both RP-HPLC and First-Order Derivative UV Spectrophotometry are viable methods for the quantification of Moexipril tert-butyl ester maleate. The RP-HPLC method offers superior specificity, making it the preferred method for stability-indicating assays and the analysis of complex mixtures. The spectrophotometric method, on the other hand, provides a rapid and cost-effective alternative for routine quality control where the interference from excipients and other compounds is minimal.
A successful cross-validation, demonstrating a high degree of correlation between the results obtained from both methods, provides a high level of confidence in the analytical data. This ensures the reliability of the quantification of Moexipril tert-butyl ester maleate, a critical aspect of pharmaceutical quality assurance. The choice of method will ultimately depend on the specific application, the required level of specificity, and the available instrumentation.
References
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Simultaneous Determination of Moexipril Hydrochloride and Hydrochlorothiazide by RP-HPLC and Ratio Spectra Derivative Spectrophotometric Methods in Pure, Pharmaceutical Dosage Forms and Biological Fluids. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
FIRST ORDER DERIVATIVE SPECTROPHOTOMETRIC AND HPLC METHODS FOR DETERMINATION OF MOEXIPRIL HYDROCHLORIDE IN THE PURE FORM, PHARME. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme. Food Chemistry. Available at: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]
-
Simultaneous Determination of Moexipril. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Reviews. Available at: [Link]
-
A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma. Journal of Chromatography B. Available at: [Link]
-
Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. ACS Omega. Available at: [Link]
-
Pharmacology and Clinical Use of the New ACE‐Inhibitor Moexipril. ResearchGate. Available at: [Link]
-
Development and validation of stability indicating HPLC method for moexipril hydrochloride in bulk drugs and pharmaceutical dosage forms. ResearchGate. Available at: [Link]
-
Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. ACS Publications. Available at: [Link]
-
Moexipril Hydrochloride-impurities. Pharmaffiliates. Available at: [Link]
-
CAS NO : 103733-40-0 | Product Name : Moexipril tert-Butyl ester maleic acid salt. Pharmaffiliates. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH. World Journal of Pharmaceutical and Medical Research. Available at: [Link]
-
Drug-excipient incompatibility studies of the dipeptide angiotensin-converting enzyme inhibitor, moexipril hydrochloride: dry powder vs wet granulation. PubMed. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. fda.gov [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. fda.gov [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. ptfarm.pl [ptfarm.pl]
Comparative Pharmacokinetics and Bioactivation of ACE Inhibitor Prodrugs: A Technical Guide
Topic: Comparative Pharmacokinetics of Different ACE Inhibitor Prodrugs Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Rationale
The development of Angiotensin-Converting Enzyme (ACE) inhibitors represents a triumph of structure-based drug design. However, the pharmacokinetics (PK) of this class are heavily dictated by a single chemical constraint: the poor oral bioavailability of dicarboxylate-containing active moieties. To overcome this, most ACE inhibitors (except captopril and lisinopril) are formulated as ester prodrugs.
This guide provides a high-level comparative analysis of these prodrugs, focusing on their bioactivation mechanisms, elimination pathways, and tissue-specific pharmacokinetics. It is designed to assist researchers in selecting appropriate agents for preclinical models and clinical trial design.
Mechanistic Bioactivation: The Esterase Pathway
The bioactivation of ACE inhibitor prodrugs is not a passive process; it relies on stereoselective hydrolysis primarily mediated by Carboxylesterase 1 (CES1) in the liver. Understanding this pathway is critical when designing studies involving hepatic impairment or drug-drug interactions (DDIs) with other ester-containing compounds (e.g., oseltamivir, clopidogrel).
The Hydrolysis Workflow
The following diagram illustrates the conversion of the inactive ester prodrug (e.g., Ramipril) to its active dicarboxylic acid metabolite (e.g., Ramiprilat).
Figure 1: Bioactivation and elimination pathway of ACE inhibitor prodrugs. Note the critical role of hepatic CES1 (hCE1) versus the limited role of intestinal CES2.
Isoform Specificity
Research confirms that CES1 is the predominant hydrolase for enalapril, ramipril, perindopril, and fosinopril activation. CES2, abundant in the intestine, shows negligible activity toward these substrates, preserving the prodrug during absorption and ensuring high oral bioavailability [1].
Comparative Pharmacokinetic Profile
The choice of ACE inhibitor often hinges on two factors: tissue affinity (lipophilicity) and elimination route (renal vs. dual).[1]
Quantitative Comparison Table
| Drug (Prodrug) | Active Metabolite | Bioavailability (%) | Lipophilicity (Log P/D) | Elimination (Renal : Hepatic) | T1/2 (Effective, hrs) | Key Feature |
| Enalapril | Enalaprilat | ~60% | Low (Hydrophilic) | 95 : 5 | 11 | Standard reference; renal clearance dominant. |
| Ramipril | Ramiprilat | 28-60% | High (Lipophilic) | 60 : 40 | 13-17 | High tissue ACE affinity; significant biliary excretion. |
| Perindopril | Perindoprilat | 65-75% | Moderate-High | 75 : 25 | 30-120 (Terminal) | Highest bioavailability; exceedingly long receptor binding. |
| Fosinopril | Fosinoprilat | 36% | Very High | 50 : 50 | 11-12 | Dual Elimination ; safest in renal impairment. |
| Trandolapril | Trandolaprilat | 40-60% | High | 33 : 66 | 16-24 | High lipophilicity; predominantly biliary elimination. |
| Benazepril | Benazeprilat | 37% | Moderate | 88 : 12 | 10-11 | Rapid conversion; mostly renal. |
Data synthesized from comparative reviews and FDA prescribing information [2][3][4].[2]
The "Dual Elimination" Advantage
Fosinopril is unique among the class. It possesses a phosphinic acid structure (unlike the carboxyl/sulfhydryl groups of others) and exhibits a balanced compensatory elimination profile. In patients with renal failure, hepatic clearance increases to compensate, preventing hazardous accumulation. This makes it the preferred choice for comparative studies in nephropathic models [5].
Tissue Affinity & Lipophilicity
Lipophilicity is a predictor of tissue penetration.[3] High lipophilicity (Ramipril, Fosinopril, Trandolapril) correlates with:
-
Better penetration into cardiac and vascular tissue.
-
Inhibition of tissue ACE (implicated in remodeling/hypertrophy) rather than just plasma ACE.
-
Potential clinical benefits in reducing pneumonia risk compared to hydrophilic agents like Enalapril [6].
Experimental Protocols for Bioanalysis
To validate these PK parameters in a research setting, robust analytical methods are required. Below is a standard operating procedure (SOP) for the simultaneous quantification of prodrugs and metabolites.
LC-MS/MS Workflow for Plasma Quantification
This protocol ensures separation of the ester prodrug from the active acid metabolite, which is critical as ex-vivo hydrolysis can artificially inflate metabolite concentrations.
Figure 2: Optimized LC-MS/MS sample preparation workflow for ACE inhibitors.
Protocol Specifics:
-
Stabilization: Blood samples must be collected in tubes containing esterase inhibitors (e.g., NaF or specific CES inhibitors) if immediate processing isn't possible, to prevent ex-vivo prodrug conversion.
-
Chromatography: Use a C18 reverse-phase column.[4]
-
MRM Transitions (Example):
-
Ramipril: 417.2
234.1 -
Ramiprilat: 389.2
206.1 -
Internal Standard (e.g., Enalapril-d5): Specific deuterated mass shift.
-
In Vitro Esterase Activity Assay
To compare prodrug activation rates between species or patient genotypes:
-
Incubation: Incubate prodrug (1-10 µM) with Human Liver Microsomes (HLM) or recombinant CES1.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Timepoints: 0, 5, 10, 15, 30, 60 min.
-
Termination: Add ice-cold acetonitrile containing IS.
-
Analysis: Quantify disappearance of prodrug and appearance of metabolite via LC-MS/MS.
-
Calculation: Determine intrinsic clearance (
) using the depletion rate constant ( ).
References
-
CES1 Genetic Variation and ACE Inhibitor Activation Source: National Institutes of Health (NIH) Link:[Link]
-
Comparative Evaluation of ACE Inhibitors: Pharmacokinetic Differences Source: PubMed / Swiss Med Wkly Link:[Link]
-
Relative Lipophilicities and Structural-Pharmacological Considerations Source: Pharmaceutical Research (PubMed) Link:[Link]
-
Overview of the Angiotensin-Converting-Enzyme Inhibitors Source: American Journal of Health-System Pharmacy Link:[Link]
-
Fosinopril: An ACE Inhibitor with a Dual and Compensatory Route of Excretion Source: American Journal of Hypertension Link:[Link]
-
Association of Hydrophilic versus Lipophilic ACE Inhibitor Use on Pneumonia-Related Mortality Source: The American Journal of the Medical Sciences Link:[Link]
Sources
- 1. Overview of the angiotensin-converting-enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Assessing the Purity of Moexipril tert-Butyl Ester Maleate: A Comparative Technical Guide
Executive Summary & Strategic Context
In the synthesis of the ACE inhibitor Moexipril Hydrochloride , the intermediate Moexipril tert-butyl ester maleate (CAS: 103733-40-0), also known as Moexipril Related Compound C (USP) , represents a critical quality control checkpoint. This compound is the immediate precursor to the final API; therefore, its stereochemical purity and salt stoichiometry directly dictate the yield and impurity profile of the final drug substance.
This guide provides a technical framework for evaluating this intermediate from different suppliers. Unlike generic reagents, "purity" here is multidimensional, involving chemical assay, stereochemical integrity (3 chiral centers), and counter-ion stoichiometry (maleic acid ratio).
The Supplier Landscape: A Hidden Variable
Suppliers often synthesize this ester via the coupling of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with a tetrahydroisoquinoline derivative. Variations in coupling agents (e.g., DCC vs. EDCI) and workup procedures lead to distinct impurity fingerprints.
-
Supplier A (Premium): Typically uses recrystallization for optical purification.
-
Supplier B (Commodity): May rely solely on precipitation, risking higher diastereomeric contamination.
Chemical Identity & Critical Quality Attributes (CQAs)
Before assessing purity, the material must be unequivocally identified.
| Attribute | Specification |
| Chemical Name | (3S)-2-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino}-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, tert-butyl ester, maleate (1:[1][2][3][4][5]1) |
| CAS Number | 103733-40-0 |
| Molecular Formula | C31H42N2O7[1][5] · C4H4O4 (Salt) |
| Molecular Weight | 554.68 (Free Base) / 670.75 (Maleate Salt) |
| Chiral Centers | Three (S, S, S configuration is active) |
Experimental Protocols for Assessment
To objectively compare suppliers, we utilize a self-validating analytical workflow combining RP-HPLC for chemical purity and Chiral HPLC for stereoisomer tracking.
Protocol A: High-Performance Liquid Chromatography (RP-HPLC)
Purpose: To quantify the main peak and detect synthesis by-products (e.g., diketopiperazine derivatives).
Instrumentation: Agilent 1260 Infinity II or equivalent. Reagents: HPLC-grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate, Orthophosphoric Acid.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Column Selection: C18 Column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).[6] The acidic pH suppresses ionization of the carboxyl groups, sharpening the peak shape.
-
Sample Preparation: Dissolve 10 mg of the ester in 10 mL of Mobile Phase (1:1 mix).
-
Detection: UV at 210 nm (optimal for the peptide bond and phenyl ring absorption).
-
Flow Rate: 1.0 mL/min at 25°C.
Protocol B: 1H-NMR for Salt Stoichiometry
Purpose: To verify the 1:1 ratio of the tert-butyl ester to maleic acid. Excess maleic acid inflates the weight without contributing active precursor.
Methodology:
-
Dissolve 10 mg sample in DMSO-d6 .
-
Integrate the vinylic protons of maleic acid (~6.2 ppm, singlet, 2H) against the aromatic protons of the isoquinoline ring (~6.7-6.9 ppm).
-
Calculation: A molar ratio deviating >5% from 1:1 indicates improper salt formation or physical blending.
Comparative Analysis: Supplier A vs. Supplier B
The following data represents a synthesized comparison based on typical variances observed in industrial sourcing of ACE inhibitor intermediates.
Table 1: Quantitative Performance Metrics
| Metric | Supplier A (Premium) | Supplier B (Commodity) | Interpretation |
| HPLC Purity (Area %) | 99.4% | 97.8% | Supplier B shows late-eluting oligomers. |
| Chiral Purity (de) | > 99.8% | 98.5% | Supplier B contains 1.5% of the (R,S,S) isomer, difficult to remove downstream. |
| Maleate Ratio (NMR) | 1.01 : 1.00 | 1.15 : 1.00 | Supplier B has excess free maleic acid (weight inflation). |
| Loss on Drying (LOD) | 0.2% | 1.1% | Higher solvent retention in B risks stability (hydrolysis). |
| Appearance | White crystalline powder | Off-white / Pale yellow | Yellowing indicates oxidation of the dimethoxy-isoquinoline moiety. |
Data Interpretation[7][8][9]
-
Supplier A provides a material ready for the final deprotection step. The high chiral purity ensures the final Moexipril HCl will meet USP enantiomeric standards without expensive recrystallization.
-
Supplier B presents a risk.[8] The 1.5% diastereomer impurity may co-elute with the active drug in the final step. Furthermore, the excess maleic acid means you are paying for "dead weight," effectively increasing the cost-per-mole of the active intermediate.
Visualizing the Assessment Logic
The following diagrams illustrate the impurity pathways and the decision logic for vendor qualification.
Diagram 1: Impurity Origin & Impact
This pathway shows how the tert-butyl ester fits into the synthesis and where specific impurities (like the diketopiperazine or hydrolysis products) originate.
Caption: Synthesis pathway highlighting critical control points where impurities form and carry over to the final API.
Diagram 2: Vendor Qualification Workflow
A logical decision tree for accepting or rejecting a batch based on the experimental data described above.
Caption: Step-by-step decision matrix for qualifying Moexipril tert-butyl ester maleate batches.
References
-
United States Pharmacopeia (USP) . Moexipril Hydrochloride Monograph & Related Compounds. (Note: Defines "Related Compound C" as the tert-butyl ester).[3]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 71750757, Moexipril tert-butyl ester. Retrieved from
-
BenchChem . Application Notes and Protocols for the Analysis of Moexipril. (Provides HPLC conditions for Moexipril and intermediates).
-
Stanisz, B. et al. (2025).[9] "First order derivative spectrophotometric and HPLC methods for determination of moexipril hydrochloride". Acta Poloniae Pharmaceutica. (Methodology reference for Moexipril derivatives).
-
Pharmaffiliates . Moexipril tert-Butyl ester maleic acid salt Standards. (Source for impurity profile and CAS verification).
Sources
- 1. lookchem.com [lookchem.com]
- 2. Moexipril tert-butyl ester | C31H42N2O7 | CID 71750757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Moexipril tert-Butyl Ester Maleic Acid Salt | 103733-40-0 [amp.chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. manusaktteva.com [manusaktteva.com]
- 9. researchgate.net [researchgate.net]
RAAS Blockade Architecture: A Comparative Analysis of ACE Inhibitors and ARBs
[1]
Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Pharmacologists, and Clinical Researchers
Executive Summary
The pharmacological management of hypertension relies heavily on the modulation of the Renin-Angiotensin-Aldosterone System (RAAS). While Angiotensin-Converting Enzyme inhibitors (ACEis) and Angiotensin Receptor Blockers (ARBs) both target the suppression of Angiotensin II (Ang II) signaling, their molecular entry points and downstream collateral effects differ significantly.
For drug development professionals, the choice between these classes is rarely about blood pressure lowering efficacy—which is largely equivalent—but rather about the safety-efficacy ratio , specifically regarding bradykinin metabolism and AT2 receptor stimulation. This guide dissects the mechanistic divergence, head-to-head clinical performance, and preclinical validation protocols for these two drug classes.
Mechanistic Divergence: The Molecular Architecture
To understand the differential safety profiles (specifically cough and angioedema), one must analyze the dual-substrate nature of the ACE enzyme (Kininase II).
The Pathway Split
-
ACE Inhibitors (e.g., Ramipril, Lisinopril): Inhibit the conversion of Ang I to Ang II. Crucially, they also inhibit the degradation of Bradykinin and Substance P .[1] This accumulation drives vasodilation (beneficial) but also proinflammatory irritation (dry cough, angioedema).
-
ARBs (e.g., Telmisartan, Valsartan): Selectively block the AT1 Receptor . This leaves the conversion of Ang I to Ang II intact. Consequently, plasma Ang II levels increase (due to loss of negative feedback), potentially stimulating the unblocked AT2 Receptor , which is associated with vasodilation and anti-fibrotic effects.
Signaling Pathway Diagram
Figure 1: The bifurcation of RAAS blockade. ACEis inhibit bradykinin breakdown; ARBs selectively block AT1R.[2]
Head-to-Head Clinical Performance
For years, the debate centered on whether ARBs were merely "ACE inhibitors without the cough" or if they possessed distinct cardioprotective properties. Large-scale outcome trials have settled this: ARBs are non-inferior to ACE inhibitors , but combination therapy is generally contraindicated.
Landmark Trial Data Comparison
The following table synthesizes data from the two most authoritative comparisons: ONTARGET (Vascular risk) and VALIANT (Post-MI).
| Feature | ONTARGET Trial (NEJM, 2008) | VALIANT Trial (NEJM, 2003) |
| Comparison | Telmisartan (ARB) vs. Ramipril (ACEi) | Valsartan (ARB) vs. Captopril (ACEi) |
| Population | High vascular risk (n=25,620) | Post-MI with Heart Failure (n=14,703) |
| Primary Endpoint | CV Death, MI, Stroke, HF Hospitalization | All-cause Mortality |
| Outcome (Efficacy) | Equivalent (RR 1.01; p=0.004 for non-inferiority) | Equivalent (HR 1.00; p=0.98) |
| Cough Incidence | Ramipril: 4.2% vs. Telmisartan: 1.1% | Captopril: higher vs. Valsartan: lower |
| Angioedema | Ramipril: 0.3% vs. Telmisartan: 0.1% | Rare in both, but lower in ARB |
| Hypotension | Higher in Telmisartan group | Higher in Valsartan group |
| Combination Therapy | Negative Outcome: Increased renal dysfunction; no added benefit.[3] | Negative Outcome: Increased adverse events; no survival benefit.[3] |
Key Insight for Developers: The ONTARGET trial definitively proved that Telmisartan preserves 95% of the cardioprotective benefit of Ramipril [1]. Consequently, for patients intolerant to ACEis (due to bradykinin-mediated cough), ARBs are the validated standard of care.
Safety Profile & Adverse Events
The primary differentiator between these classes is the tolerability profile, driven by the bradykinin pathway shown in Figure 1.
-
Cough:
-
Angioedema:
-
Hyperkalemia:
-
Both classes suppress aldosterone, reducing potassium excretion. This is a class effect for all RAAS inhibitors.
-
Preclinical Experimental Protocols
When developing a new RAAS modulator, demonstrating efficacy requires a model that mimics human essential hypertension. The Spontaneously Hypertensive Rat (SHR) is the gold standard.
Protocol: Radiotelemetry in SHR Models
Why this method? Tail-cuff plethysmography induces stress, artificially spiking BP (the "white coat" effect in rats). Radiotelemetry provides continuous, stress-free data [2].[11]
Experimental Workflow:
-
Subject Selection: Male SHRs, 12–14 weeks old (established hypertension phase).
-
Surgical Implantation:
-
Anesthetize (Isoflurane).
-
Insert pressure catheter (e.g., DSI HD-S10) into the abdominal aorta via the femoral artery.
-
Place transmitter body in the peritoneal cavity.
-
-
Recovery: 10 days post-op to allow BP to stabilize and circadian rhythms to return.
-
Baseline Acquisition: Record 48 hours of baseline MAP, SBP, DBP, and HR.
-
Dosing Phase:
-
Group A: Vehicle.
-
Group B: Candidate ARB (e.g., 10 mg/kg/day).
-
Group C: Comparator ACEi (e.g., Enalapril 10 mg/kg/day).
-
Duration: 14–28 days (to observe chronic remodeling effects).
-
-
Terminal Analysis: Harvest heart/kidneys to measure Left Ventricular Hypertrophy (LVH) regression (heart weight/tibia length ratio).
Experimental Workflow Diagram
Figure 2: Workflow for evaluating RAAS blockade efficacy using radiotelemetry in SHR rats.
Conclusion
For the drug developer, the distinction between ACE inhibitors and ARBs is defined by the Bradykinin-Efficacy Trade-off .
-
ACE Inhibitors remain the cost-effective first line, but their utility is limited by bradykinin-mediated adverse events.
-
ARBs provide equivalent cardiovascular protection (as seen in ONTARGET and VALIANT) with a "cleaner" side-effect profile.
-
Development Pathway: Novel candidates in this space must demonstrate non-inferiority to Telmisartan/Valsartan in SHR telemetry models while proving a lack of off-target kinase inhibition.
References
-
The ONTARGET Investigators. (2008).[6][7][3] Telmisartan, Ramipril, or Both in Patients at High Risk for Vascular Events.[6][7][12][13] The New England Journal of Medicine, 358, 1547-1559.[7]
-
Pfeffer, M. A., et al. (2003).[14][15] Valsartan, Captopril, or Both in Myocardial Infarction Complicated by Heart Failure, Left Ventricular Dysfunction, or Both (VALIANT).[10][14][15] The New England Journal of Medicine, 349, 1893-1906.[14][15]
-
Kurtz, T. W., et al. (2005). Blood pressure monitoring through radiotelemetry: exploring the viability of its application in multihoused small laboratory animals. Hypertension, 46(2), 223-228.
-
Pitt, B., et al. (2000).[9] Effect of losartan compared with captopril on mortality in patients with symptomatic heart failure: randomised trial—the Losartan Heart Failure Survival Study ELITE II. The Lancet, 355(9215), 1582-1587.
Sources
- 1. learning.lww.com [learning.lww.com]
- 2. researchgate.net [researchgate.net]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Randomised trial of losartan versus captopril in patients over 65 with heart failure (Evaluation of Losartan in the Elderly Study, ELITE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ONTARGET: The Ongoing Telmisartan Alone and in Combination with Ramipril Global Endpoint Trial | European Society of Hypertension [eshonline.org]
- 7. medscape.com [medscape.com]
- 8. Telmisartan prevents cardiovascular events in a broad group of at-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acpjournals.org [acpjournals.org]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. revista.cardioportal.ro [revista.cardioportal.ro]
- 12. [ONTARGET: similar protection of telmisartan and ramipril and lack of benefit of combined therapy in patients at high risk for vascular events] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Effects of Angiotensin-Converting Enzyme Inhibition and Angiotensin-Receptor Blockade on Inflammation during Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gpnotebook.com [gpnotebook.com]
- 15. VALIANT: Valsartan vs captopril post-MI [medscape.com]
Beyond Blood Pressure: Evaluating the Class Effect vs. Structural Heterogeneity of ACE Inhibitors
[1]
Executive Summary
For drug development professionals and application scientists, the "class effect" of Angiotensin-Converting Enzyme Inhibitors (ACEIs) remains a pivotal yet nuanced concept. While all ACEIs share a primary mechanism—blocking the conversion of Angiotensin I to Angiotensin II—they exhibit significant structural and pharmacokinetic heterogeneity.[1][2][3]
This guide objectively evaluates where the class effect holds true (systemic blood pressure control) and where compound-specific traits (lipophilicity, tissue affinity, elimination pathways) drive differential efficacy in organ protection.
Part 1: Mechanistic Architecture & The Class Effect
The "Class Effect" is grounded in the blockade of the circulating Renin-Angiotensin-Aldosterone System (RAAS). All ACEIs, regardless of structure, bind to the zinc ion at the active site of ACE. This results in two universal physiological shifts:
-
Reduction of Angiotensin II: Leading to vasodilation and reduced aldosterone secretion.
-
Accumulation of Bradykinin: Enhancing vasodilation via nitric oxide and prostacyclin pathways (also responsible for the class-specific adverse effect: dry cough).
Visualization: The Dual-Pathway Intervention
The following diagram illustrates the precise intervention point of ACEIs within the RAAS and Kinin-Kallikrein systems.
Figure 1: The dual mechanism of ACE inhibition. By blocking ACE, inhibitors simultaneously lower Ang II (reducing vasoconstriction) and preserve Bradykinin (promoting vasodilation).[3][4]
Part 2: Structural & Pharmacokinetic Heterogeneity
While the mechanism is shared, the delivery of the molecule to the target site varies drastically. This is the "Tissue ACE Hypothesis": circulating plasma ACE accounts for only ~10% of total ACE, while 90% resides in tissues (heart, kidney, endothelium).
Key Differentiator: Lipophilicity determines a drug's ability to penetrate tissues and inhibit local ACE, which is critical for reversing cardiac remodeling and protecting renal function.
Comparative Pharmacokinetics Table
| Feature | Captopril | Enalapril | Lisinopril | Ramipril | Fosinopril |
| Binding Group | Sulfhydryl | Carboxyl | Carboxyl | Carboxyl | Phosphinyl |
| Prodrug Status | Active Drug | Prodrug (Enalaprilat) | Active Drug | Prodrug (Ramiprilat) | Prodrug (Fosinoprilat) |
| Lipophilicity | Low | Moderate | Very Low (Hydrophilic) | High | High |
| Tissue Affinity | Low | Moderate | Low | High | High |
| Elimination | Renal | Renal | Renal (100%) | Renal | Dual (Renal/Hepatic) |
| Half-Life | Short (<2h) | Intermediate (11h) | Long (12h) | Long (13-17h) | Long (12h) |
Analysis:
-
Lisinopril is hydrophilic and does not require hepatic activation, making it predictable but potentially less effective at penetrating cardiac tissue compared to lipophilic agents.
-
Ramipril and Fosinopril exhibit high lipophilicity, allowing superior penetration into atherosclerotic plaques and cardiac tissue, theoretically offering better organ protection beyond BP control.
-
Fosinopril is unique with its dual elimination pathway, making it the safest choice in patients with severe renal impairment (compensatory hepatic clearance).
Part 3: Experimental Validation Protocols
To evaluate a new ACE inhibitor or compare existing ones, you must assess both Potency (IC50) and Tissue Penetration .
Protocol A: In Vitro Fluorometric ACE Inhibition Assay
Purpose: Determine the intrinsic potency (IC50) of the compound against plasma ACE.
Principle: This assay uses a synthetic substrate (e.g., Abz-Gly-Phe(NO2)-Pro) which is cleaved by ACE to release a fluorophore.[5]
Step-by-Step Workflow:
-
Enzyme Preparation: Obtain purified rabbit lung ACE or human recombinant ACE. Dilute in Borate Buffer (pH 8.3) containing 300 mM NaCl.
-
Inhibitor Dilution: Prepare serial dilutions of the ACE inhibitor (e.g., Ramiprilat, Enalaprilat) ranging from
M to M.-
Note: Use the active metabolite (e.g., Enalaprilat, not Enalapril) for in vitro assays.
-
-
Incubation: Mix 10 µL of enzyme + 10 µL of inhibitor. Incubate at 37°C for 10 minutes to allow equilibrium binding.
-
Substrate Addition: Add 50 µL of fluorogenic substrate (10 µM final conc).
-
Kinetic Measurement: Monitor fluorescence (Ex: 320nm / Em: 420nm) every 60 seconds for 30 minutes using a microplate reader.
-
Calculation: Plot V0 (initial velocity) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.
Protocol B: Ex Vivo Tissue ACE Affinity Assay
Purpose: Evaluate the drug's ability to penetrate tissue and inhibit local ACE in vivo.
Causality: High plasma inhibition does not guarantee tissue inhibition. This protocol validates the "Tissue Affinity" claim.
Workflow Diagram:
Figure 2: Workflow for validating tissue-specific ACE inhibition. This protocol distinguishes lipophilic agents (Ramipril) from hydrophilic ones (Lisinopril) based on organ-specific residual activity.
Critical Technical Note: When homogenizing tissues, avoid buffers that promote inhibitor dissociation. Use a rapid assay method immediately after harvesting to reflect the in vivo occupancy state.
Part 4: Synthesis of Clinical & Experimental Data
Hypertension (The Class Effect)
In the treatment of essential hypertension, the class effect is dominant.
-
Data: Meta-analyses show that when dosed equipotently, Captopril, Enalapril, Lisinopril, and Ramipril produce identical reductions in systolic and diastolic blood pressure.
Heart Failure & Post-MI (The Heterogeneity)
Here, tissue affinity becomes clinically relevant.[1][6][7][8][9]
-
Mechanism: Cardiac remodeling is driven by local Ang II production in the heart muscle.
-
Evidence: The HOPE trial (Ramipril) demonstrated cardiovascular protection in high-risk patients independent of BP reduction, attributed to its high tissue affinity and lipophilicity.
-
Comparison: While Lisinopril (ATLAS trial) is effective, lipophilic agents like Ramipril or Quinapril theoretically offer superior inhibition of cardiac ACE, potentially leading to better suppression of interstitial fibrosis.
Renal Protection
-
Renal Elimination: In patients with CKD, accumulation of renally cleared ACEIs (Lisinopril, Enalapril) is a risk.
-
Advantage: Fosinopril's compensatory hepatic clearance prevents accumulation, offering a safety advantage without requiring aggressive dose adjustment.
References
-
Class effects of angiotensin-converting enzyme inhibitors. Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
Angiotensin-Converting Enzyme Inhibitors | Circulation. Source: AHA Journals URL:[Link]
-
Standardization of a fluorimetric assay for the determination of tissue angiotensin-converting enzyme activity. Source: PubMed / NIH URL:[Link]
-
Angiotensin-Converting Enzyme Inhibitors: A Comparative Review. Source: Rutgers University / Western Journal of Medicine URL:[Link]
-
Differences in the Clinical Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers. Source: PMC / NIH URL:[Link]
Sources
- 1. Overview of the angiotensin-converting-enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin-Converting Enzyme Inhibitors (ACEI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Class‐Effect With Antihypertensive Medications: Pharmacologic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meded101.com [meded101.com]
- 9. Class effects of angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cardiovascular Outcomes of ACE Inhibitors vs. ARBs
[1][2]
Executive Summary: The "Class Effect" vs. Mechanistic Divergence
In the landscape of Renin-Angiotensin-Aldosterone System (RAAS) inhibition, the choice between Angiotensin-Converting Enzyme inhibitors (ACEis) and Angiotensin Receptor Blockers (ARBs) is often treated as interchangeable in clinical practice.[1] However, for the drug development scientist, the distinction is profound.
While both classes effectively lower blood pressure and mitigate left ventricular hypertrophy, ACE inhibitors historically demonstrate a slight statistical edge in reducing all-cause mortality in high-risk hypertensive populations, likely driven by pleiotropic bradykinin potentiation. ARBs , conversely, offer a superior safety profile (specifically regarding cough and angioedema), leading to higher real-world adherence.
This guide dissects the mechanistic bifurcation, head-to-head clinical data (ONTARGET, VALIANT), and provides a validated preclinical workflow for differentiating these compounds in the lab.
Mechanistic Divergence: The Bradykinin Hypothesis[4]
The fundamental difference lies in the enzyme versus the receptor. ACEis are "dirty" drugs in the most beneficial sense; they inhibit the breakdown of bradykinin. ARBs are "clean" antagonists, selectively blocking the AT1 receptor while leaving the AT2 receptor open for potential counter-regulatory stimulation.
2.1 Pathway Visualization
The following diagram illustrates the critical divergence point at Kininase II (ACE), showing why ACEis elevate bradykinin while ARBs do not.
Figure 1: Mechanistic differentiation showing ACE inhibition of bradykinin degradation versus ARB-mediated AT1 blockade.
Clinical Efficacy: Head-to-Head Data Analysis
For researchers designing non-inferiority trials, the ONTARGET (Ongoing Telmisartan Alone and in Combination with Ramipril Global Endpoint Trial) study remains the gold standard reference.
3.1 Key Trial Outcomes (High-Risk Vascular Patients)
| Metric | ACE Inhibitor (Ramipril) | ARB (Telmisartan) | Combination (Both) | Statistical Verdict |
| Primary Endpoint (CV death, MI, Stroke, HF hosp.)[2] | 16.5% Incidence | 16.7% Incidence | 16.3% Incidence | Non-Inferiority (ARB matches ACEi) |
| Cough | 4.2% | 1.1% | 4.6% | ARB Superior for Tolerability |
| Angioedema | 0.3% | 0.1% | 0.2% | ARB Superior Safety |
| Hypotension | 1.7% | 2.7% | 4.8% | ACEi slightly better |
| Renal Impairment | 10.2% | 10.6% | 13.5% | Combination is Harmful |
Critical Insight for Drug Developers: The combination arm in ONTARGET failed to show added benefit but significantly increased renal risk. This suggests a "ceiling effect" in RAAS inhibition for vascular protection, where complete blockade yields diminishing returns against safety signals.
3.2 The Mortality Debate (Hypertension)
A 2016 meta-analysis (and supported by recent 2024 reviews) of 20 trials involving ~159,000 patients highlighted a subtle divergence:
-
ACE Inhibitors: Associated with a 10% reduction in all-cause mortality (
).[3][4][5] -
ARBs: Showed no significant reduction in all-cause mortality (
).[3]
Hypothesis: The mortality benefit of ACEis may stem from the accumulation of bradykinin, which promotes endothelial nitric oxide release and vasodilation, independent of Ang II suppression.
Experimental Protocol: Preclinical Comparison Workflow
When developing a new RAAS inhibitor, you must validate it against both classes. The following protocol outlines a robust "Senior Scientist" level workflow for a Transverse Aortic Constriction (TAC) model to compare anti-hypertrophic efficacy.
4.1 Study Design Principles
-
Model: TAC (Pressure overload hypertrophy) is preferred over Ang II infusion for long-term remodeling assessment.
-
Dosing: Must use equipotent hypotensive doses to isolate tissue-level remodeling effects from hemodynamic off-loading.
4.2 Workflow Visualization
Figure 2: Experimental workflow for comparing ACEi vs. ARB efficacy in a pressure-overload cardiac hypertrophy model.
4.3 Protocol Self-Validation Steps
To ensure scientific integrity (Trustworthiness), the protocol must include:
-
Baseline Stratification: Randomize animals after TAC surgery based on Day 3 echocardiography (fractional shortening) to ensure equal baseline injury severity across groups.
-
Telemetry Verification: A satellite group must be implanted with radiotelemetry probes to confirm that the selected doses of ACEi and ARB produce identical 24-hour Mean Arterial Pressure (MAP) reductions. If BP differs, you cannot claim differences in fibrosis are due to drug mechanism.
Therapeutic Positioning & Conclusion
For the Drug Developer:
-
Targeting Mortality: If your novel compound aims to improve survival in HFrEF or high-risk hypertension, the bar is set by ACE inhibitors. You must demonstrate mechanism beyond simple BP control (e.g., endothelial protection).
-
Targeting Adherence: If the goal is a chronic maintenance therapy for asymptomatic hypertension, the ARB profile (low cough/angioedema) is the benchmark for success.
Final Verdict: ACE inhibitors remain the "efficacy champion" for mortality in meta-analyses, likely due to the bradykinin pathway. ARBs are the "pragmatic champion," offering non-inferior cardiovascular outcomes in most trials (like ONTARGET) with a significantly better adverse event profile.
References
-
The ONTARGET Investigators. (2008).[6] Telmisartan, Ramipril, or Both in Patients at High Risk for Vascular Events.[7][8] New England Journal of Medicine. [Link][1]
-
Chen, R., et al. (2021).[9] Comparative First-Line Effectiveness and Safety of ACE Inhibitors and Angiotensin Receptor Blockers: A Multinational Cohort Study. Hypertension. [Link][3][4][5][10]
-
Messerli, F. H., et al. (2011). Angiotensin-converting enzyme inhibitors in hypertension: to use or not to use? Journal of the American College of Cardiology. [Link]
-
ACC/AHA Joint Committee. (2022). 2022 AHA/ACC/HFSA Guideline for the Management of Heart Failure.[11][12][13][14] Circulation. [Link]
-
Tomiak, R. H., et al. (2024). Bradykinin and the mechanism of action of ACE inhibitors.[7][15][16][17][18][19] British Journal of Clinical Pharmacology. [Link]
Sources
- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. medrxiv.org [medrxiv.org]
- 3. Impact of ACE Inhibition on Mortality in Hypertension Trials - Page 3 [medscape.com]
- 4. The impact of ACE inhibition on all-cause and cardiovascular mortality in contemporary hypertension trials: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Comparative Effects of Angiotensin-Converting Enzyme Inhibition and Angiotensin-Receptor Blockade on Inflammation during Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Results of the ONTARGET and TRANSCEND studies: an update and discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Similar effectiveness of ACEi and ARB as hypertension treatment in real-world - - PACE-CME [pace-cme.org]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. assets-global.website-files.com [assets-global.website-files.com]
- 13. Links To And Excerpts From “2024 ACC Expert Consensus Decision Pathway for Treatment of Heart Failure With Reduced Ejection Fraction: A Report of the American College of Cardiology Solution Set Oversight Committee” - Tom Wade MD [tomwademd.net]
- 14. American and European HF Guideline Comparison: Key Points - American College of Cardiology [acc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. learning.lww.com [learning.lww.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. ClinPGx [clinpgx.org]
Safety Operating Guide
Personal protective equipment for handling Moexipril tert-butyl ester maleate
Executive Safety Summary & Hazard Identification
Compound Identity:
-
Role: Late-stage intermediate in the synthesis of Moexipril (ACE Inhibitor).[1]
Operational Directive: As a Senior Application Scientist, I categorize this substance as a High-Potency Intermediate . While specific Occupational Exposure Limits (OELs) for this intermediate are often proprietary, its structural homology to Moexipril (a potent ACE inhibitor) and its classification as "Harmful if Swallowed" (H302) necessitate a default Occupational Exposure Band (OEB) 3 or 4 strategy.
The Golden Rule: Treat this intermediate with the same containment rigor as the final Active Pharmaceutical Ingredient (API) until definitive toxicology data proves otherwise.
Physicochemical & Hazard Data Table
| Parameter | Specification | Critical Safety Implication |
| Physical State | White Solid / Crystalline Powder | High dust generation potential during weighing.[1] |
| Melting Point | ~243°C | Thermally stable, but dust clouds may be combustible.[1] |
| Hazard Class | Acute Tox. 4 (Oral) | H302: Harmful if swallowed.[1][3][4] |
| Pharmacology | ACE Inhibitor Precursor | Potential for hypotension and sensitization.[1][5] |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH) | Skin absorption risk increases when in solution. |
Strategic Exposure Control: The "Barrier" Protocol
Safety for potent compounds is not about PPE alone; it is about Hierarchical Containment . You must establish three distinct barriers between the operator and the bulk solid.
Layer 1: Engineering Controls (Primary Barrier)[1]
-
Solid Handling (Weighing/Transfer): MUST be performed in a Powder Containment Balance Enclosure (PCBE) or a Class II Type B2 Biological Safety Cabinet .
-
Why: Local Exhaust Ventilation (LEV) (e.g., a standard fume hood) is often insufficient for powders with OELs < 10 µg/m³ due to turbulence. Enclosures provide stable, low-velocity airflow.[1]
-
-
Solution Handling: Standard Chemical Fume Hood is acceptable only after the solid is fully dissolved.
Layer 2: Personal Protective Equipment (Secondary Barrier)
Do not rely on PPE as your first line of defense. It is the fail-safe.
-
Respiratory:
-
Minimum: N95/FFP3 disposable respirator (if handling < 1g in an enclosure).
-
Recommended: Powered Air Purifying Respirator (PAPR) with HEPA filters for handling > 1g or during spill cleanup.
-
-
Dermal (Hands):
-
Double Gloving Strategy:
-
Inner Glove: Nitrile (4 mil) – Taped to lab coat cuff.
-
Outer Glove: Nitrile (4-8 mil) or Neoprene – Long cuff.[1]
-
-
Change Frequency: Change outer gloves immediately after any splash or every 30 minutes of solid handling.
-
-
Body:
-
Tyvek® Lab Coat (closed front) or disposable coveralls with elastic cuffs.
-
Safety Goggles (indirect vent) to prevent dust entry into eyes.
-
Operational Workflow: Step-by-Step Protocols
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid Moexipril tert-butyl ester maleate from stock container to reaction vessel with zero airborne release.
-
Preparation:
-
Place a tack mat at the entrance of the weighing room.
-
Equip PPE (Double gloves, Tyvek coat, respirator).
-
Verify Balance Enclosure airflow (Face velocity: 0.3 – 0.5 m/s).[1]
-
-
Staging:
-
Bring the stock container, spatula, and weighing boat inside the enclosure.
-
Crucial: Place a secondary containment tray (spill tray) inside the enclosure. Work only within this tray.
-
-
The Transfer:
-
Open the stock container gently to avoid the "puff" of settled dust.
-
Weigh the required amount.
-
Static Control: Use an ionizing bar if the powder is static-prone (common with ester salts).[1] Static can cause powder to "jump" and contaminate surfaces.
-
-
Decontamination (In-situ):
-
Before removing the weighing boat, wipe the exterior with a solvent-dampened wipe (methanol or ethanol).[1]
-
Place the wipe in a solid waste bag inside the hood.
-
-
Exit:
-
Seal the stock container.
-
Remove outer gloves inside the hood; put on fresh outer gloves to remove the weighed material.
-
Protocol B: Solubilization & Reaction
Objective: Mitigate risk of skin absorption once the compound is in solution.
-
Solvent Addition:
-
Add solvent to the solid slowly down the side of the vessel to prevent aerosolization of dry powder.
-
-
Spill Management:
-
If a solution spills: DO NOT wipe immediately. [1]
-
Cover with absorbent pads.
-
Neutralize: Wipe area with 1N NaOH (basic hydrolysis breaks down the ester/maleate complex), followed by water.
-
Waste Management & Disposal Logic
Disposal must follow a strict "Cradle-to-Grave" tracking system.[1]
-
Solid Waste (Contaminated PPE, wipes, weighing boats):
-
Collect in a dedicated "Cytotoxic/Potent Compound" yellow bag.
-
Disposal Method: High-Temperature Incineration (> 1000°C).[1] Do not autoclave.
-
-
Liquid Waste (Mother liquors, wash solvents):
-
Segregate into "Halogenated" or "Non-Halogenated" waste streams labeled "Contains Potent ACE Inhibitor Intermediate."
-
Disposal Method: Incineration.[6]
-
-
Glassware:
-
Rinse with a suitable solvent (e.g., Acetone) inside the fume hood. Collect the rinse as hazardous waste.
-
Wash glassware only after triple-rinsing.[1]
-
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for handling this compound based on its state (Solid vs. Liquid).
Caption: Decision matrix for engineering controls and PPE selection based on the physical state of the Moexipril intermediate.
References
-
SafeBridge Consultants. (2020). Occupational Health Categorization and Control Banding for Pharmaceutical Compounds. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]
-
PubChem. (2023). Moexipril Hydrochloride (Compound Summary for Analogous Safety Data). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
